4-Hydroxy-3-methoxy-2-nitrobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95689. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-methoxy-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8-6(11)3-2-5(4-10)7(8)9(12)13/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCNQUJHXJQLQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179259 | |
| Record name | Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2450-26-2 | |
| Record name | Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002450262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2450-26-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2-nitro-m-anisaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Regioselective Synthesis of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde from Vanillin
Introduction: Navigating the Challenge of Regioselectivity in Vanillin Chemistry
4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, commonly known as 2-nitrovanillin, is a valuable synthetic intermediate in the development of specialized pharmaceutical and chemical compounds.[1][2] Its structure, featuring a nitro group ortho to the methoxy group, presents a significant synthetic challenge when starting from the readily available precursor, vanillin. The direct electrophilic nitration of vanillin, a seemingly straightforward approach, overwhelmingly yields the 5-nitrovanillin isomer due to the powerful directing effects of the hydroxyl and methoxy substituents on the aromatic ring.[3][4][5]
This guide provides a comprehensive, field-proven strategy to overcome this regiochemical hurdle. We will move beyond simplistic protocols to explore the underlying chemical principles, detailing a multi-step pathway that leverages a protecting group strategy to steer the nitration to the desired C2 position. This document is intended for researchers and drug development professionals, offering not just a methodology, but a causal understanding of the experimental choices required for a successful and reproducible synthesis.
Part 1: The Regiochemical Challenge: Why Direct Nitration Favors the 5-Position
The outcome of an electrophilic aromatic substitution reaction is dictated by the existing substituents on the benzene ring. In vanillin, we have three key groups:
-
Hydroxyl (-OH): A strongly activating, ortho-, para-directing group.
-
Methoxy (-OCH₃): A strongly activating, ortho-, para-directing group.
-
Aldehyde (-CHO): A deactivating, meta-directing group.
The powerful activating and ortho-, para-directing nature of the hydroxyl and methoxy groups dominates the reaction. The C5 position is ortho to the hydroxyl group and para to the methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack by the nitronium ion (NO₂⁺).[3][6] Conversely, the C2 position, while ortho to the methoxy group, is sterically hindered by the adjacent methoxy group itself and receives less electronic contribution compared to the C5 position.
Caption: Electronic influence of substituents on the vanillin aromatic ring.
To achieve synthesis of the 2-nitro isomer, a strategy must be employed to temporarily diminish the influence of the hydroxyl group and alter the electronic landscape of the ring.
Part 2: A Validated Multi-Step Synthetic Pathway
The most reliable method to synthesize 2-nitrovanillin involves a three-step sequence: protection of the phenolic hydroxyl group, regioselective nitration of the protected intermediate, and subsequent deprotection to yield the final product. A patent for a related synthesis confirms that protecting the hydroxyl group via acetylation is a viable strategy to achieve nitration at the desired C2 position.[7]
Caption: Overall synthetic workflow for 2-nitrovanillin.
Step 1: Protection via Acetylation of Vanillin
Causality: The conversion of the strongly activating phenolic hydroxyl group into an acetyl ester group is the cornerstone of this synthesis. The acetyl group is significantly less activating, which tempers the overwhelming electronic push towards the C5 position. This electronic modulation makes the C2 position, activated by the neighboring methoxy group, a more viable target for nitration.
Experimental Protocol:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: To the flask, add vanillin (1 equivalent), acetic anhydride (1.5 equivalents), and a catalytic amount of pyridine or sodium acetate.
-
Reaction: Gently heat the mixture to 50-60°C with continuous stirring for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting vanillin is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold water while stirring vigorously. The vanillin acetate will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and pyridine, and dry the product under vacuum. The resulting vanillin acetate is typically of sufficient purity for the next step.
Step 2: Nitration of Vanillin Acetate
Causality: With the C4 hydroxyl group masked, the directing influence of the C3 methoxy group becomes more pronounced, favoring substitution at the ortho C2 position. Careful control of reaction conditions is paramount, as nitration is a highly exothermic and potentially hazardous process.[8][9]
Experimental Protocol:
-
Setup: In a fume hood, place the dried vanillin acetate (1 equivalent) into a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Dissolve the acetate in glacial acetic acid.
-
Cooling: Immerse the flask in an ice-salt bath to cool the solution to 0-5°C.
-
Nitrating Mixture: Prepare the nitrating agent by slowly adding concentrated sulfuric acid (H₂SO₄) to concentrated nitric acid (HNO₃) (typically a 1:1 ratio) in a separate flask, also cooled in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred vanillin acetate solution via the dropping funnel. The internal temperature must be rigorously maintained below 10°C to prevent over-nitration and side reactions.[3]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-10°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude nitrated product.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash extensively with cold water until the washings are neutral, and dry the product.
Step 3: Deprotection via Hydrolysis
Causality: The final step involves the removal of the acetyl protecting group to regenerate the free phenolic hydroxyl group, yielding the target molecule, this compound. This is a standard ester hydrolysis reaction.
Experimental Protocol:
-
Setup: Place the crude 4-acetoxy-3-methoxy-2-nitrobenzaldehyde into a round-bottom flask with a magnetic stirrer.
-
Reagents: Add a suitable solvent (e.g., a mixture of methanol and water) and a catalytic amount of a strong acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH).
-
Reaction: Heat the mixture to reflux and stir for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Workup:
-
If acid-catalyzed: Cool the mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution).
-
If base-catalyzed: Cool the mixture and acidify it carefully with a dilute acid (e.g., HCl) until the product precipitates.
-
-
Isolation & Purification: Collect the crude 2-nitrovanillin by vacuum filtration. The product will likely require further purification.
Part 3: Purification and Characterization
Crude 2-nitrovanillin is often a yellow to orange solid and may contain unreacted starting materials or isomeric impurities. Recrystallization is the most common method for purification.
Recrystallization Protocol:
-
Solvent Selection: Ethanol or glacial acetic acid are effective solvents for the recrystallization of nitrovanillin isomers.[10][11] The choice depends on the specific impurities present. A mixed solvent system (e.g., ethanol/water) may also be effective.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added. Filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
| Parameter | Value | Source |
| Chemical Formula | C₈H₇NO₅ | [1] |
| Molecular Weight | 197.14 g/mol | [1] |
| Appearance | Yellow to orange solid | [12] |
| IUPAC Name | This compound | [1] |
| Common Synonyms | 2-Nitrovanillin, NSC 95689 | [1] |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point consistent with literature values is a strong indicator of purity.
-
FT-IR Spectroscopy: Look for characteristic peaks corresponding to the O-H stretch (~3200-3500 cm⁻¹), the aldehyde C=O stretch (~1680-1700 cm⁻¹), the aromatic C=C stretches (~1400-1600 cm⁻¹), and the asymmetric and symmetric N-O stretches of the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹, respectively).[13]
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the substitution pattern on the aromatic ring.
Part 4: Critical Safety Considerations
The nitration of aromatic compounds is an inherently hazardous procedure that demands strict adherence to safety protocols.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[8][14] Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[8]
-
Exothermic Reaction: The reaction is highly exothermic. The rate of addition of the nitrating mixture and the reaction temperature must be carefully controlled with an efficient cooling bath to prevent a runaway reaction, which could lead to an explosion.[8][9]
-
Toxic Fumes: The reaction can produce toxic nitrogen oxide (NOx) gases. All operations must be conducted within a well-ventilated fume hood.[8]
-
Waste Disposal: Acidic waste must be neutralized carefully and disposed of according to institutional safety guidelines.
References
- 1. Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | C8H7NO5 | CID 96959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H7NO5) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. journal.uctm.edu [journal.uctm.edu]
- 14. ehs.washington.edu [ehs.washington.edu]
An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrovanillin
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Understudied Isomer, 2-Nitrovanillin
Within the family of nitrated phenolic aldehydes, 2-Nitrovanillin (IUPAC name: 4-hydroxy-3-methoxy-2-nitrobenzaldehyde) emerges as a structurally intriguing yet less-explored isomer compared to its well-documented counterpart, 5-Nitrovanillin. Its strategic placement of a nitro group ortho to the methoxy group and meta to the aldehyde and hydroxyl functionalities imparts a unique electronic and steric profile. This distinct arrangement is predicted to influence its reactivity, solubility, and potential as a precursor in the synthesis of novel bioactive molecules. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-Nitrovanillin, offering a foundational resource for its application in synthetic chemistry and drug discovery.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 2-Nitrovanillin is paramount for its effective utilization in a laboratory setting. These parameters govern its behavior in various solvents, its thermal stability, and its reactivity.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Nitrovanillin | [1] |
| CAS Number | 2450-26-2 | [1] |
| Molecular Formula | C₈H₇NO₅ | [1] |
| Molecular Weight | 197.14 g/mol | [1] |
| Appearance | Light yellow solid | [2] |
| Melting Point | 136-137 °C | [2] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis of 2-Nitrovanillin: A Step-by-Step Protocol
The synthesis of 2-Nitrovanillin can be achieved through the hydrolysis of its acetylated precursor, 4-acetoxy-3-methoxy-2-nitrobenzaldehyde. The following protocol is adapted from established literature.[2]
Experimental Protocol: Hydrolysis of 4-Acetoxy-3-methoxy-2-nitrobenzaldehyde
Materials:
-
4-Acetoxy-3-methoxy-2-nitrobenzaldehyde
-
Sodium hydroxide (NaOH) solution (33% w/w)
-
Hydrochloric acid (HCl) (6 N)
-
Water
-
Ether
-
Cyclohexane
-
Steam bath
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
To a freshly prepared 33% (w/w) sodium hydroxide solution (4.5 liters), add 4-acetoxy-3-methoxy-2-nitrobenzaldehyde (1120 g, 4.72 moles) portionwise.
-
Heat the resulting slurry on a steam bath at 75°C for 10 minutes.
-
Dilute the reaction mixture with 5 liters of water.
-
Acidify the mixture with 6.4 liters of 6 N hydrochloric acid while cooling to precipitate the product.
-
Filter the resulting solid and wash thoroughly with water. This yields the crude product.
-
For purification, recrystallize the crude product from an ether/cyclohexane solvent system to obtain 2-Nitrovanillin as a light yellow solid.
Expected Yield: Approximately 85%[2]
Caption: Synthesis of 2-Nitrovanillin via hydrolysis.
Spectroscopic Characterization
While comprehensive spectral data for 2-Nitrovanillin is not as widely available as for its 5-nitro isomer, existing database entries provide a foundation for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aldehyde Proton (-CHO): A singlet typically appearing downfield, in the range of 9.5-10.5 ppm.
-
Aromatic Protons (Ar-H): Two doublets in the aromatic region (7.0-8.0 ppm), corresponding to the two protons on the benzene ring. The specific coupling constants will be indicative of their ortho relationship.
-
Methoxy Protons (-OCH₃): A singlet around 3.9-4.1 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Aldehyde Carbonyl (C=O): A resonance in the range of 185-195 ppm.
-
Aromatic Carbons (C-O, C-NO₂, C-H, C-C): A series of peaks in the aromatic region (110-160 ppm). The carbon attached to the nitro group will be significantly deshielded.
-
Methoxy Carbon (-OCH₃): A peak around 55-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 2-Nitrovanillin is expected to show characteristic absorption bands for its key functional groups. A reference to an FTIR spectrum obtained via a KBr wafer method exists in the PubChem database.[1]
Expected Characteristic IR Absorption Bands:
-
O-H Stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (aromatic and aldehyde): Peaks around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively.
-
C=O Stretch (aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.
-
N-O Stretch (nitro group): Two strong bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
-
C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (ether and phenol): Bands in the 1000-1300 cm⁻¹ region.
Caption: General workflow for spectroscopic analysis.
Applications in Drug Development: A Field of Potential
While the applications of 5-Nitrovanillin as a precursor for pharmaceuticals like the COMT inhibitor Entacapone are well-established, the specific use of 2-Nitrovanillin in drug development is not as extensively documented in the available literature. However, the structural motifs present in 2-Nitrovanillin suggest its potential as a valuable scaffold.
The presence of the nitroaromatic moiety, a common feature in various bioactive compounds, opens avenues for its derivatives to be explored for a range of pharmacological activities, including antimicrobial and anticancer properties. The aldehyde functional group serves as a versatile handle for the synthesis of Schiff bases and other derivatives, a common strategy in medicinal chemistry to generate libraries of compounds for biological screening.
Further research into the synthesis and biological evaluation of 2-Nitrovanillin derivatives is warranted to unlock its potential in the development of novel therapeutic agents.
Safety and Handling
According to the aggregated GHS information, this compound is classified as toxic if swallowed and may cause an allergic skin reaction.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
Conclusion
2-Nitrovanillin, or this compound, represents an intriguing but underexplored area of vanillin chemistry. This guide has consolidated the available data on its physicochemical properties, synthesis, and spectroscopic characteristics, providing a crucial starting point for researchers. While a significant amount of data is still needed to fully characterize this compound and explore its potential applications, particularly in drug development, the foundational information presented here serves to illuminate the path for future investigations into this unique isomer.
References
A Comprehensive Technical Guide to 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (CAS: 2450-26-2): Synthesis, Reactivity, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde, also known as 2-nitrovanillin. With the CAS number 2450-26-2, this versatile aromatic aldehyde is a valuable building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its synthesis, explores the nuanced reactivity of its functional groups, and highlights its applications as a key intermediate in the synthesis of bioactive molecules.
Physicochemical and Spectroscopic Profile
This compound is a yellow to faint brown crystalline solid.[1] Its molecular structure, featuring a strategically positioned nitro group ortho to the aldehyde, profoundly influences its chemical behavior and spectroscopic properties.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₅ | |
| Molecular Weight | 197.14 g/mol | |
| Melting Point | 136-137 °C | [2] |
| Appearance | Light yellow to faint brown solid | [1][2] |
| Solubility | Soluble in many organic solvents, sparingly soluble in water. | |
| CAS Number | 2450-26-2 | [1] |
Spectroscopic Data Interpretation
A thorough understanding of the spectroscopic data is crucial for reaction monitoring and structural confirmation.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the molecular framework.
| 1H NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Aldehyde (-CHO) | 9.69 | s | 1H | H-aldehyde |
| Aromatic (Ar-H) | 7.68 | d | 1H | H-6 |
| Aromatic (Ar-H) | 7.19 | d | 1H | H-5 |
| Methoxy (-OCH₃) | 3.82 | s | 3H | -OCH₃ |
| Hydroxyl (-OH) | Variable | br s | 1H | -OH |
| 13C NMR | Predicted Chemical Shift (δ) ppm | Assignment |
| Aldehyde (-CHO) | ~188 | C-aldehyde |
| Aromatic (Ar-C) | ~152 | C-4 |
| Aromatic (Ar-C) | ~148 | C-3 |
| Aromatic (Ar-C) | ~139 | C-2 |
| Aromatic (Ar-C) | ~125 | C-1 |
| Aromatic (Ar-C) | ~120 | C-6 |
| Aromatic (Ar-C) | ~115 | C-5 |
| Methoxy (-OCH₃) | ~56 | -OCH₃ |
1.1.2. Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (phenolic) | 3200-3600 | Broad |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aldehyde) | 2700-2900 | Medium |
| C=O Stretch (aldehyde) | 1680-1700 | Strong |
| N=O Stretch (nitro) | 1510-1550 and 1340-1380 | Strong |
| C=C Stretch (aromatic) | 1450-1600 | Medium |
| C-O Stretch (methoxy) | 1020-1250 | Strong |
1.1.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M+) at m/z 197, with fragmentation patterns corresponding to the loss of functional groups such as -CHO, -NO₂, and -CH₃.
Synthesis of this compound
The synthesis of this compound is a multi-step process, often starting from the readily available vanillin. Direct nitration of vanillin typically yields the 5-nitro isomer due to the directing effects of the hydroxyl and methoxy groups. Therefore, a more strategic approach is required to achieve ortho-nitration.
Synthetic Pathway via Acetoxy Intermediate
A common and effective method involves the protection of the hydroxyl group, followed by nitration and subsequent deprotection.
References
A Comprehensive Technical Guide to the Spectral Data of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde
Introduction
4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, also known as 2-Nitrovanillin, is a significant organic compound with the molecular formula C₈H₇NO₅ and a molecular weight of 197.14 g/mol .[1] As a derivative of vanillin, it serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and heterocyclic compounds like quinolines.[2][3] The strategic placement of four distinct functional groups—hydroxyl (-OH), methoxy (-OCH₃), nitro (-NO₂), and aldehyde (-CHO)—on the aromatic ring imparts a unique reactivity and a distinct spectroscopic fingerprint.
This technical guide provides an in-depth analysis of the spectral data of 2-Nitrovanillin. As a Senior Application Scientist, my objective is not merely to present data, but to elucidate the structural information derived from each spectroscopic technique. We will explore the causality behind the observed spectral features, providing field-proven insights for researchers, scientists, and drug development professionals. This document is structured to provide a logical workflow, from synthesis to multi-faceted spectral characterization, ensuring that every protocol is a self-validating system for unambiguous compound identification.
Molecular Structure
The structural arrangement of substituents on the benzaldehyde core is paramount to understanding its spectral properties. The nitro group at the C2 position, ortho to the aldehyde, creates significant electronic and steric effects that influence the chemical environment of adjacent protons and carbons.
Caption: Molecular structure of this compound.
Synthesis Pathway: From Vanillin to 2-Nitrovanillin
The regioselective synthesis of 2-Nitrovanillin from the readily available starting material, vanillin, is a multi-step process designed to direct the electrophilic nitration to the C2 position. Direct nitration of vanillin typically yields the 5-nitro isomer. To achieve the desired 2-nitro substitution, a protection-nitration-deprotection strategy is employed. The hydroxyl group of vanillin is first protected as an acetate ester. This modification alters the directing effects of the substituents, facilitating nitration at the C2 position. Subsequent hydrolysis of the acetate and nitro groups yields the target compound.[2][4][5]
Caption: Synthetic workflow for 2-Nitrovanillin from vanillin.
Experimental Protocol: Synthesis
This protocol outlines the laboratory-scale synthesis based on established literature procedures.[4]
Step 1: Acetylation of Vanillin
-
Dissolve vanillin in an appropriate solvent (e.g., acetic anhydride).
-
Add a catalyst, such as pyridine or sodium acetate, to the solution.
-
Heat the reaction mixture under reflux for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into ice water to precipitate the product, 4-acetoxy-3-methoxybenzaldehyde.
-
Filter, wash the solid with cold water, and dry.
Step 2: Nitration of 4-Acetoxy-3-methoxybenzaldehyde
-
Dissolve the acetylated vanillin from Step 1 in a suitable solvent like dichloromethane or chloroform.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a nitrating agent (e.g., concentrated nitric acid or fuming nitric acid) dropwise while maintaining the low temperature.
-
Stir the reaction for several hours at low temperature, allowing it to proceed to completion (monitor by TLC).
-
The product of this step is 4-formyl-2-methoxy-3-nitrophenyl acetate.
Step 3: Hydrolysis to this compound
-
Dissolve the crude 4-formyl-2-methoxy-3-nitrophenyl acetate (438 g, 1.8 mol) in methanol (4000 mL).[4]
-
Add potassium carbonate (506 g, 3.7 mol) to the mixture.[4]
-
Stir the suspension vigorously at room temperature for approximately 16 hours.[4]
-
After the reaction is complete, concentrate the mixture under reduced pressure to obtain a viscous oil.[4]
-
Dissolve the oil in water and acidify to a pH below 7 using a 2N hydrochloric acid solution.[4]
-
Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and filter.[4]
-
Concentrate the filtrate under reduced pressure until a solid precipitates. Filter the solid and air-dry to afford the final product, this compound.[4]
Spectroscopic Characterization
The unambiguous identification of the synthesized compound requires a suite of spectroscopic analyses. The general workflow involves acquiring data from NMR, IR, and MS to probe the molecular framework, functional groups, and molecular weight.
Caption: General workflow for the spectroscopic analysis of 2-Nitrovanillin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule.
¹H NMR Spectrum
The ¹H NMR spectrum gives precise information about the chemical environment, connectivity, and number of different types of protons. Experimental data obtained in deuterated dimethyl sulfoxide (DMSO-d₆) provides clear, well-resolved signals.[4][6]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of purified 2-Nitrovanillin in approximately 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for a ¹H spectrum are used.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
¹H NMR Data and Interpretation
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 (Broad) | Singlet | 1H | Ar-OH |
| 9.69 | Singlet | 1H | CH O |
| 7.68 | Doublet | 1H | Ar-H (H6) |
| 7.19 | Doublet | 1H | Ar-H (H5) |
| 3.82 | Singlet | 3H | OCH ₃ |
Note: The phenolic -OH proton is acidic and its chemical shift can be broad and variable depending on concentration and residual water content. It is expected to appear far downfield.
Interpretation of ¹H NMR Spectrum:
-
Aldehyde Proton (δ 9.69): The signal at 9.69 ppm is a sharp singlet, characteristic of an aldehyde proton. Its significantly downfield shift is due to the strong deshielding effect of the carbonyl group's electronegativity and magnetic anisotropy.
-
Aromatic Protons (δ 7.68 and 7.19): The two doublets in the aromatic region confirm the presence of two neighboring protons on the benzene ring. The proton at H6 (δ 7.68) is ortho to the electron-withdrawing aldehyde group, causing it to resonate further downfield compared to the proton at H5 (δ 7.19). The coupling between them would result in a doublet for each, with a typical ortho coupling constant (J ≈ 8-9 Hz).
-
Methoxy Protons (δ 3.82): The sharp singlet at 3.82 ppm, integrating to three protons, is unequivocally assigned to the methoxy group protons. Their chemical shift is typical for an aromatic methoxy group.
¹³C NMR Spectrum
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same spectrometer. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the FID similarly to the ¹H spectrum, referencing to the central peak of the DMSO-d₆ multiplet at δ 39.52 ppm.
Predicted ¹³C NMR Data and Interpretation
| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
| ~188 | C =O | Aldehyde carbonyl carbon, highly deshielded. |
| ~155 | C -OH | Aromatic carbon attached to the hydroxyl group. |
| ~150 | C -OCH₃ | Aromatic carbon attached to the methoxy group. |
| ~142 | C -NO₂ | Aromatic carbon attached to the nitro group, deshielded. |
| ~128 | C -CHO | Quaternary aromatic carbon attached to the aldehyde. |
| ~125 | C 6-H | Aromatic methine carbon, ortho to the aldehyde. |
| ~115 | C 5-H | Aromatic methine carbon, ortho to the hydroxyl group. |
| ~57 | OC H₃ | Methoxy carbon. |
Interpretation of Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (C7): Expected around δ 188 ppm, this is the most downfield signal due to the extreme deshielding by the double-bonded oxygen.
-
Aromatic Carbons: The six aromatic carbons are all unique due to the substitution pattern. Carbons directly attached to heteroatoms (C4, C3, C2) are found significantly downfield. The C-NO₂ carbon (C2) is strongly deshielded by the electron-withdrawing nitro group. The two carbons bearing protons (C6 and C5) are expected in the δ 115-125 ppm region. The final quaternary carbon (C1) is also in the downfield region.
-
Methoxy Carbon (C8): The aliphatic carbon of the methoxy group is expected to appear furthest upfield, around δ 57 ppm.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FTIR (ATR or KBr Pellet)
-
Sample Preparation (ATR): Place a small amount of the solid 2-Nitrovanillin sample directly onto the clean ATR crystal.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr in an agate mortar. Press the resulting powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal or a pure KBr pellet. Then, record the sample spectrum, typically over the range of 4000–400 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.
Expected IR Absorption Bands and Interpretation
While a specific experimental spectrum is not available, the key functional groups of 2-Nitrovanillin give rise to predictable and strong absorptions.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3500 - 3200 | O-H Stretch | Phenolic -OH | Strong, Broad |
| 2850 - 2750 | C-H Stretch | Aldehydic C-H | Medium, often two bands |
| 1700 - 1680 | C=O Stretch | Aromatic Aldehyde | Strong, Sharp |
| 1610 - 1580 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 1550 - 1510 | N-O Asymmetric Stretch | Nitro Group (-NO₂) | Very Strong |
| 1360 - 1330 | N-O Symmetric Stretch | Nitro Group (-NO₂) | Strong |
| 1280 - 1200 | C-O Stretch | Aryl Ether | Strong |
Interpretation of Expected IR Spectrum:
-
O-H Stretch: A broad and strong absorption centered around 3300 cm⁻¹ is the hallmark of the phenolic hydroxyl group, with broadening due to hydrogen bonding.
-
Aldehyde Vibrations: Two key signals confirm the aldehyde. A strong, sharp carbonyl (C=O) stretch between 1700-1680 cm⁻¹ and one or two weaker C-H stretching bands between 2850-2750 cm⁻¹. The latter is highly diagnostic.
-
Nitro Group Vibrations: The presence of the nitro group is unequivocally confirmed by two very strong absorptions: the asymmetric stretch around 1530 cm⁻¹ and the symmetric stretch around 1345 cm⁻¹.
-
Aromatic and Ether Region: Aromatic C=C stretching vibrations appear in the 1610-1450 cm⁻¹ region. A strong C-O stretch from the aryl ether (methoxy group) will be prominent around 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of 2-Nitrovanillin in a suitable solvent like methanol or acetonitrile/water. A small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) can be added to promote ionization.
-
Data Acquisition: Introduce the solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion. Acquire the spectrum in both positive and negative ion modes to observe different adducts.
Predicted Mass Spectrum Data and Fragmentation
The monoisotopic mass of C₈H₇NO₅ is 197.03242 Da.[1] The following table shows predicted m/z values for common adducts.[7]
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₈H₈NO₅]⁺ | 198.03970 |
| [M+Na]⁺ | [C₈H₇NO₅Na]⁺ | 220.02164 |
| [M-H]⁻ | [C₈H₆NO₅]⁻ | 196.02514 |
Plausible Fragmentation Pathway: Electron Ionization (EI) would likely cause fragmentation. A primary fragmentation event for benzaldehydes is the loss of the aldehydic hydrogen to form a stable [M-1]⁺ acylium ion. Subsequent loss of carbon monoxide (CO) is also a common pathway.
Caption: Plausible fragmentation pathway for 2-Nitrovanillin in MS.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. The ¹H NMR spectrum provides definitive confirmation of the proton framework, including the diagnostic downfield aldehyde proton and the distinct aromatic proton signals. While experimental ¹³C NMR and IR data are not widely published, predictive analysis based on established chemical principles provides a robust and reliable profile for identification. These predictions, combined with mass spectrometry data confirming the molecular weight, create a comprehensive and self-validating dataset. The protocols and interpretations detailed in this guide offer researchers a thorough framework for the synthesis and rigorous characterization of this important chemical intermediate.
References
- 1. Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | C8H7NO5 | CID 96959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN | Journal of Science Natural Science [hnuejs.edu.vn]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 2450-26-2 [chemicalbook.com]
- 5. hnuejs.edu.vn [hnuejs.edu.vn]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound (C8H7NO5) [pubchemlite.lcsb.uni.lu]
A Comprehensive Technical Guide to the Solubility of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde in Organic Solvents
This in-depth technical guide provides a comprehensive analysis of the solubility of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde, a key intermediate in organic synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, predictive analysis, and practical experimental protocols to understand and manipulate the solubility of this compound.
Executive Summary
This compound, also known as 2-nitrovanillin, is a substituted aromatic aldehyde with a molecular formula of C₈H₇NO₅ and a molecular weight of 197.14 g/mol .[3] Its unique structure, featuring a hydroxyl, a methoxy, a nitro group, and an aldehyde functional group, imparts a distinct polarity and potential for hydrogen bonding that governs its solubility in various organic solvents. This guide will delve into the theoretical underpinnings of its solubility, provide a predictive framework based on solvent properties, and present detailed methodologies for empirical solubility determination.
Physicochemical Properties of this compound
A thorough understanding of the molecule's inherent properties is fundamental to predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₅ | PubChem[3] |
| Molecular Weight | 197.14 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Melting Point | 136-137 °C (recrystallized from ether/cyclohexane) | PrepChem[4] |
The presence of a hydroxyl group (-OH) allows the molecule to act as a hydrogen bond donor, while the oxygen atoms in the aldehyde (-CHO), methoxy (-OCH₃), and nitro (-NO₂) groups can act as hydrogen bond acceptors. The aromatic ring provides a nonpolar region, while the polar functional groups contribute to its overall polarity.
Theoretical Framework and Predictive Analysis of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of this compound will, therefore, be a function of the solvent's polarity, its ability to form hydrogen bonds, and its dielectric constant.
Influence of Solvent Polarity
Organic solvents can be broadly classified based on their polarity:
-
Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol), can engage in hydrogen bonding. Given the hydrogen bonding capabilities of this compound, it is expected to exhibit good solubility in these solvents. The solubility of the related compound vanillin is high in ethanol.[5]
-
Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dimethyl sulfoxide (DMSO) are polar but do not have hydrogen atoms bonded to electronegative atoms. They can act as hydrogen bond acceptors. This compound is expected to be soluble in these solvents, particularly those with higher polarity like DMSO.
-
Nonpolar Solvents: Solvents such as hexane and cyclohexane have low dielectric constants and cannot engage in significant polar interactions. The solubility of this compound is predicted to be low in these solvents. A recrystallization procedure for this compound from an ether/cyclohexane mixture suggests it is not readily soluble in cyclohexane at room temperature.[4]
Predictive Solubility Diagram
The following diagram illustrates the expected solubility profile based on solvent properties.
Caption: Predicted solubility of this compound in various organic solvents.
Experimental Determination of Solubility
To obtain quantitative and qualitative solubility data, a systematic experimental approach is necessary. The following protocols are designed to provide reliable and reproducible results.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Qualitative Solubility Determination
This method provides a rapid assessment of solubility.
-
Sample Preparation: Weigh approximately 10 mg of this compound into a small test tube.
-
Solvent Addition: Add the chosen solvent in 0.1 mL increments.
-
Mixing: After each addition, vortex the mixture vigorously for 60 seconds.[6]
-
Observation: Visually inspect the solution for any undissolved solid.
-
Classification:
-
Very Soluble: Dissolves completely in < 1 mL of solvent.
-
Soluble: Dissolves in 1-3 mL of solvent.
-
Slightly Soluble: Dissolves in 3-10 mL of solvent.
-
Insoluble: Does not completely dissolve in > 10 mL of solvent.
-
Quantitative Solubility Determination (Equilibrium Solubility Method)
This method provides precise solubility values at a given temperature.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Extraction: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the following formula: Solubility (g/L) = Concentration (g/L) x Dilution Factor
Experimental Workflow Diagram
Caption: Workflow for quantitative equilibrium solubility determination.
Comparative Analysis with Structurally Similar Compounds
The solubility of vanillin (4-hydroxy-3-methoxybenzaldehyde) and its isomers can provide valuable insights. Vanillin is soluble in polar solvents like water and ethanol and poorly soluble in non-polar solvents like hexane.[5] The addition of the electron-withdrawing nitro group at the ortho position in this compound is expected to increase the molecule's overall polarity and potentially its acidity, which could enhance its solubility in polar and basic solvents.
Conclusion
References
An In-depth Technical Guide to the Molecular Structure of 2-Nitrovanillin
This guide provides a comprehensive technical overview of the molecular structure of 2-Nitrovanillin, a significant, albeit less common, isomer of the widely recognized 5-Nitrovanillin. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document delves into the nuanced structural features, physicochemical properties, and spectroscopic signature of 2-Nitrovanillin. The content herein is grounded in authoritative data to ensure scientific integrity and practical applicability.
Nomenclature and Chemical Identity
Correctly identifying a molecule is the cornerstone of scientific research. 2-Nitrovanillin is systematically named 4-hydroxy-3-methoxy-2-nitrobenzaldehyde according to IUPAC nomenclature.[1] This name precisely describes the arrangement of the functional groups on the benzene ring relative to the aldehyde group (position 1).
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Synonym | 2-Nitrovanillin | [1] |
| CAS Number | 2450-26-2 | [1][2] |
| Molecular Formula | C₈H₇NO₅ | [1][2] |
| Molecular Weight | 197.14 g/mol | [1] |
| SMILES | COC1=C(C=CC(=C1--INVALID-LINK--[O-])C=O)O | [1][3] |
| InChI Key | PHCNQUJHXJQLQR-UHFFFAOYSA-N | [1][2] |
Molecular Structure and Geometry
The molecular architecture of 2-Nitrovanillin is characterized by a benzene ring substituted with an aldehyde, a hydroxyl, a methoxy, and a nitro group. The ortho-positioning of the nitro group relative to the aldehyde function introduces significant steric and electronic effects that differentiate it from its 5-nitro and 6-nitro isomers.
Structural Representation
Caption: 2D structure of this compound.
Conformational Analysis
Computational studies on substituted benzaldehydes suggest that the orientation of the aldehyde and methoxy groups is crucial in determining the molecule's overall conformation and reactivity. The steric hindrance imposed by the nitro group at the 2-position likely influences the preferred orientation of the adjacent aldehyde and methoxy groups, potentially leading to a non-planar arrangement to minimize steric strain. This contrasts with the more planar conformations often observed in less sterically hindered isomers.
Physicochemical Properties
The physicochemical properties of 2-Nitrovanillin are critical for its application in synthesis and material science.
| Property | Value | Source(s) |
| Melting Point | 136-137 °C | [4] |
| Appearance | Light yellow solid | [4] |
| XLogP3 | 0.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 3 | [1] |
Spectroscopic Analysis
The unique substitution pattern of 2-Nitrovanillin gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned spectrum is not readily accessible, data from spectral databases can be interpreted based on the known effects of the substituents.[1]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the aldehyde proton, the methoxy protons, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methoxy groups.
-
¹³C NMR: The carbon NMR spectrum will display eight unique carbon signals corresponding to the molecular structure. The chemical shifts of the aromatic carbons will be significantly affected by the attached functional groups.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Nitrovanillin is characterized by absorption bands corresponding to its various functional groups.[1]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3400-3200 (broad) |
| C-H (aromatic) | ~3100-3000 |
| C-H (aldehyde) | ~2850 and ~2750 |
| C=O (aldehyde) | ~1700-1680 |
| NO₂ (asymmetric stretch) | ~1550-1500 |
| NO₂ (symmetric stretch) | ~1360-1320 |
| C-O (methoxy) | ~1270-1200 |
Synthesis and Regioselectivity
The synthesis of 2-Nitrovanillin is a key consideration, as the nitration of vanillin typically yields the 5-nitro isomer as the major product due to the directing effects of the hydroxyl and methoxy groups.
Synthetic Pathway
A documented synthesis of 2-Nitrovanillin involves a multi-step process to control the regioselectivity, starting from a protected form of vanillin.[4] A general representation of a potential synthetic workflow is outlined below.
Caption: Generalized workflow for the synthesis of 2-Nitrovanillin.
Experimental Protocol: Hydrolysis of 4-Acetoxy-3-methoxy-2-nitrobenzaldehyde
This protocol describes the final deprotection step to yield 2-Nitrovanillin.[4]
-
Preparation: A fresh solution of 33% (w/w) sodium hydroxide is prepared.
-
Reaction: 4-Acetoxy-3-methoxy-2-nitrobenzaldehyde is added portionwise to the NaOH solution.
-
Heating: The resulting slurry is heated on a steam bath at 75°C for 10 minutes.
-
Dilution: The reaction mixture is diluted with water.
-
Acidification: The mixture is acidified with 6 N hydrochloric acid while cooling.
-
Isolation: The precipitated product is filtered and washed with water.
-
Purification: Recrystallization from an ether/cyclohexane mixture yields light yellow crystals of this compound.
Regioselectivity in Vanillin Nitration
The electrophilic nitration of vanillin is governed by the directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups, which are both ortho-, para-directing and activating. The hydroxyl group is a stronger activating group than the methoxy group.
Caption: Factors influencing the regioselectivity of vanillin nitration.
The formation of 5-Nitrovanillin is favored as this position is ortho to the strongly activating hydroxyl group and para to the methoxy group. The 2-position is ortho to the methoxy group but meta to the hydroxyl group, making it less electronically favored. The 6-position, while ortho to the hydroxyl group, is sterically hindered by the adjacent aldehyde group.
Conclusion
The molecular structure of 2-Nitrovanillin (this compound) presents a unique substitution pattern that distinguishes it from its more common isomers. Its synthesis requires carefully controlled conditions to achieve the desired regioselectivity. The physicochemical and spectroscopic data provide the necessary parameters for its identification and utilization in further research and development. This guide serves as a foundational resource for scientists and researchers working with this and related compounds.
References
"4-Hydroxy-3-methoxy-2-nitrobenzaldehyde" IUPAC name and synonyms
An In-depth Technical Guide: 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde
Core Compound Identification
The subject of this guide is the aromatic aldehyde, this compound. Its structure is derived from vanillin, featuring a nitro group (-NO₂) substitution at the C2 position of the benzene ring. This specific substitution pattern imparts unique reactivity and properties, distinguishing it from its other isomers, such as the more commonly cited 5-nitrovanillin.
IUPAC Name: this compound[1][2].
Common Synonyms: A widely recognized synonym for this compound is 2-Nitrovanillin [1].
The presence of four distinct functional groups—hydroxyl, methoxy, nitro, and aldehyde—on the aromatic ring makes this molecule a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating effects of the hydroxyl and methoxy groups, creates a nuanced electronic profile that can be strategically exploited in multi-step synthetic pathways.
Nomenclature and Chemical Identifiers
For unambiguous identification in research and procurement, a standardized set of identifiers is crucial. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Common Synonym | 2-Nitrovanillin | PubChem[1] |
| CAS Number | 2450-26-2 | PubChem[1] |
| Molecular Formula | C₈H₇NO₅ | PubChem[1][2] |
| Molecular Weight | 197.14 g/mol | PubChem[1][3] |
| InChIKey | PHCNQUJHXJQLQR-UHFFFAOYSA-N | PubChem[1] |
| EC Number | 636-724-4 | PubChem[1] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application in experimental work. 2-Nitrovanillin is a solid compound under standard conditions.
| Property | Value | Source |
| Appearance | Light yellow solid | PrepChem[4] |
| Melting Point | 136-137 °C | PrepChem[4] |
| Boiling Point | 412.7 °C at 760 mmHg (Predicted) | MySkinRecipes[5] |
| Storage | 2-8°C, under inert gas | MySkinRecipes[5] |
Synthesis Protocol and Workflow
The synthesis of this compound typically involves the hydrolysis of an acetate-protected precursor. The following protocol is a robust, self-validating method adapted from established procedures[4][6].
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
Starting Material: 4-Acetoxy-3-methoxy-2-nitrobenzaldehyde
-
Step 1: Base-Mediated Hydrolysis
-
Procedure: To a freshly prepared 33% (w/w) sodium hydroxide (NaOH) solution, add 4-acetoxy-3-methoxy-2-nitrobenzaldehyde portionwise to form a slurry[4]. Heat the resulting mixture on a steam bath to 75°C for approximately 10 minutes[4].
-
Expertise & Rationale: The use of a strong base like NaOH is essential for the saponification (hydrolysis) of the ester linkage in the starting material. The acetate group serves as a protecting group for the phenolic hydroxyl, and this step effectively deprotects it. Heating accelerates the hydrolysis reaction to ensure complete conversion in a reasonable timeframe.
-
-
Step 2: Acidification and Precipitation
-
Procedure: Following the heating phase, dilute the reaction mixture with a significant volume of water. Subsequently, acidify the mixture by adding 6 N hydrochloric acid (HCl) while actively cooling the vessel (e.g., in an ice bath)[4]. The product will precipitate out of the solution.
-
Expertise & Rationale: Dilution prevents the product from oiling out upon acidification. The addition of a strong acid (HCl) protonates the phenoxide ion formed during the basic hydrolysis, regenerating the hydroxyl group. This neutral, organic product is poorly soluble in the acidic aqueous medium, causing it to precipitate. Cooling is critical to manage the exothermic nature of the neutralization reaction and to maximize the yield of the precipitated solid.
-
-
Step 3: Isolation and Purification
-
Procedure: Filter the resulting solid product and wash it thoroughly with water to remove any residual salts and acid[4]. For high-purity material, perform a recrystallization from a suitable solvent system, such as ether/cyclohexane[4].
-
Expertise & Rationale: Filtration is the standard method for isolating a solid product from a liquid phase. Washing is a crucial step to eliminate inorganic byproducts (like NaCl). Recrystallization is a powerful purification technique. The choice of ether/cyclohexane as a solvent system indicates that the compound is moderately soluble in ether and poorly soluble in cyclohexane. The desired compound dissolves in the hot solvent mixture and then crystallizes out in a purer form upon cooling, leaving impurities behind in the solution.
-
Applications in Drug Development and Research
This compound is a valuable intermediate, primarily utilized in the synthesis of more complex molecules for various industrial and research applications[5].
-
Pharmaceutical and Agrochemical Synthesis: Its multifunctional nature makes it a key starting material or intermediate in the production of pharmaceuticals and agrochemicals[5][7]. The nitro group can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations, such as amide bond formation or the construction of heterocyclic rings.
-
Impurity Reference Standard: In the pharmaceutical industry, isomeric purity is paramount. While the related isomer, 5-nitrovanillin, is a known precursor for catechol-O-methyltransferase (COMT) inhibitors like Entacapone used in Parkinson's disease treatment, 2-nitrovanillin serves as a critical reference material[8]. It is documented as "Entacapone Impurity 28," highlighting its importance in quality control and analytical method development to ensure the purity of the final active pharmaceutical ingredient (API)[1].
-
Materials Science: The compound is used in the preparation of specialized polymers, such as o-nitrolignin monomers, which are designed to be readily degradable under UV irradiation[6]. It also finds application in the development of novel dyes and pigments due to its aromatic and functionalized structure[5].
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound.
-
GHS Hazard Classification:
-
Recommended Precautions:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place as recommended (2-8°C)[5].
-
References
- 1. Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | C8H7NO5 | CID 96959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H7NO5) [pubchemlite.lcsb.uni.lu]
- 3. Nitrovanillin | C8H7NO5 | CID 21101439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound | 2450-26-2 [chemicalbook.com]
- 7. 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde [myskinrecipes.com]
- 8. 5-Nitrovanillin|CAS 6635-20-7|Research Chemical [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Chalcones using 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde
Introduction: The Significance of Chalcones in Modern Drug Discovery
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This unique structural motif imparts a wide range of biological activities, making chalcones a privileged scaffold in medicinal chemistry.[2][3] Their therapeutic potential spans across various domains, including anticancer, anti-inflammatory, antibacterial, antifungal, and antioxidant applications.[2][4][5][6] The reactivity of the enone moiety allows for diverse chemical modifications, enabling the synthesis of a vast library of derivatives with tailored pharmacological profiles.[7]
The starting material, 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, is a derivative of vanillin, a naturally occurring compound.[6][8] The introduction of a nitro group at the ortho position is of particular interest. The electron-withdrawing nature of the nitro group can significantly influence the electrophilicity of the carbonyl carbon, potentially altering the reaction kinetics and the biological activity of the resulting chalcone.[9] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel chalcones from this specific substituted benzaldehyde, tailored for researchers, scientists, and professionals in the field of drug development.
The Claisen-Schmidt Condensation: A Cornerstone of Chalcone Synthesis
The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between a substituted benzaldehyde and an acetophenone.[10][11] The reaction proceeds through the formation of a resonance-stabilized enolate from the acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.[12] Subsequent dehydration of the aldol addition product yields the thermodynamically stable α,β-unsaturated ketone, the chalcone.[12][13]
Reaction Mechanism: A Step-by-Step Visualization
The base-catalyzed Claisen-Schmidt condensation follows a well-established three-step mechanism:
-
Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.[12]
-
Nucleophilic Attack: The enolate ion attacks the carbonyl carbon of the this compound.[12]
-
Dehydration: The resulting intermediate is protonated by the solvent and subsequently undergoes dehydration to form the chalcone.[12]
Figure 1: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of chalcones using this compound. Researchers should adapt these protocols based on the specific acetophenone used and the desired scale of the reaction.
Protocol 1: Conventional Solvent-Based Synthesis
This method is a robust and widely used procedure for chalcone synthesis.[12]
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and this compound (1.0 eq) in a minimal amount of ethanol with stirring.
-
Prepare a solution of NaOH or KOH in ethanol and add it dropwise to the flask at room temperature. The reaction mixture will typically change color.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[12]
-
The crude chalcone will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[12]
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.[14]
Protocol 2: Solvent-Free Synthesis (Grinding Method)
This environmentally friendly method offers a rapid and efficient alternative to conventional synthesis.[14]
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Solid Sodium Hydroxide (NaOH)
-
Mortar and Pestle
-
Distilled Water
-
Buchner funnel and filter paper
Procedure:
-
Place the this compound, substituted acetophenone, and solid NaOH in a mortar.
-
Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will likely turn into a paste and may solidify.[12][14]
-
Add a small amount of water to the mortar and continue grinding to break up the solid mass.
-
Collect the crude product by vacuum filtration and wash it extensively with water to remove any remaining NaOH.[14]
-
Recrystallize the product from a suitable solvent, such as ethanol, to achieve high purity.[1]
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[15]
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Potassium Hydroxide (KOH) or other suitable base
-
Ethanol
-
Microwave reactor
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe reaction vessel, dissolve the this compound and substituted acetophenone in ethanol.
-
Add the base catalyst to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined power and temperature for a short duration (typically 1-10 minutes).[12][15]
-
After the reaction is complete, cool the vessel and process the mixture as described in Protocol 1 (acidification, filtration, and recrystallization).
Figure 2: General Experimental Workflow for Chalcone Synthesis.
Characterization of Synthesized Chalcones
Proper characterization is crucial to confirm the structure and purity of the synthesized chalcones.
| Technique | Purpose | Expected Observations |
| Thin Layer Chromatography (TLC) | To monitor the reaction progress and assess the purity of the product.[1] | A single spot for the purified product with a different Rf value from the starting materials. |
| Melting Point (MP) | To determine the purity of the synthesized compound. | A sharp and specific melting point range for a pure compound. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule.[5] | Characteristic absorption bands for the C=O (carbonyl) group (around 1665-1690 cm⁻¹) and the C=C (alkene) group. The NO₂ group will also show characteristic stretches (around 1345-1525 cm⁻¹).[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed structure of the chalcone.[5][16] | In ¹H NMR, the α and β protons of the enone system will appear as doublets in the downfield region (around 7.0-8.2 ppm). Aromatic protons will also be observed. ¹³C NMR will show characteristic peaks for the carbonyl carbon and the carbons of the double bond. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the chalcone. |
Potential Applications and Future Directions
Chalcones derived from this compound are novel compounds with significant potential for drug discovery. The presence of the nitro group, in combination with the hydroxyl and methoxy functionalities, may lead to unique biological activities. It is hypothesized that these compounds could exhibit enhanced antimicrobial or anticancer properties.[17] Further research should focus on:
-
Screening for Biological Activity: Evaluating the synthesized chalcones against a panel of cancer cell lines and microbial strains.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by varying the substituted acetophenone to understand how different functional groups on the second aromatic ring influence biological activity.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which the most potent compounds exert their effects.
References
- 1. jetir.org [jetir.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents - ProQuest [proquest.com]
- 8. periodicos.ufms.br [periodicos.ufms.br]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. praxilabs.com [praxilabs.com]
- 14. rsc.org [rsc.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Quinoline Derivatives Using 2-Nitrovanillin
Introduction: The Enduring Significance of the Quinoline Scaffold and the Strategic Role of 2-Nitrovanillin
The quinoline ring system is a privileged heterocyclic scaffold that forms the structural core of a vast array of natural products, pharmaceuticals, and functional materials. First isolated from coal tar in 1834, quinoline and its derivatives have become indispensable in medicinal chemistry.[1][2] Their broad spectrum of biological activities is remarkable, encompassing anticancer, antimalarial, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][4][5][6][7] The development of efficient and versatile synthetic routes to access functionally diverse quinolines is, therefore, a cornerstone of modern drug discovery and development.
This guide focuses on the strategic use of 2-nitrovanillin as a starting material for the synthesis of highly substituted quinoline derivatives. While classic methods for quinoline synthesis like the Skraup, Doebner-von Miller, and Combes reactions are well-established, they often require harsh conditions and offer limited control over substitution patterns.[1][8][9][10][11] The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, provides a more direct and modular approach.[12][13][14][15]
A significant advancement in the utility of the Friedländer synthesis is the use of ortho-nitroaryl aldehydes, such as 2-nitrovanillin. This approach circumvents the often-limited availability and stability of the corresponding amino aldehydes.[16][17] Through a one-pot, domino reaction involving the in situ reduction of the nitro group to an amine, followed by the intramolecular cyclization characteristic of the Friedländer synthesis, 2-nitrovanillin serves as a versatile and readily accessible precursor to a range of complex quinolines.[16][18] The presence of the methoxy and hydroxyl groups on the 2-nitrovanillin backbone offers valuable handles for further functionalization, making it an attractive starting material for building libraries of potential therapeutic agents.
Core Methodology: The Domino Nitro Reduction-Friedländer Annulation
The primary synthetic strategy detailed herein is the domino nitro reduction-Friedländer heterocyclization. This one-pot procedure is highly efficient and leverages the reactivity of 2-nitrovanillin with a variety of active methylene compounds.
Mechanism of the Domino Reaction
The reaction proceeds through a three-stage mechanism:
-
Nitro Group Reduction: The process is initiated by the reduction of the nitro group of 2-nitrovanillin to an amine. A common and effective reducing system is iron powder in glacial acetic acid, which is mild and selective.[16] This in situ generation of the 2-aminovanillin is crucial for the subsequent condensation.
-
Knoevenagel Condensation: The newly formed 2-aminovanillin undergoes a Knoevenagel condensation with an active methylene compound (e.g., a β-diketone, β-ketoester). This step involves the formation of a new carbon-carbon bond and a subsequent dehydration to yield a vinylogous intermediate.
-
Intramolecular Cyclization and Aromatization: The final stage involves an intramolecular cyclization where the amino group attacks one of the carbonyls of the active methylene partner. A subsequent dehydration step leads to the formation of the stable, aromatic quinoline ring.[18]
The overall transformation is a powerful example of reaction telescoping, where multiple synthetic steps are performed in a single pot, minimizing waste and improving overall efficiency.
Visualizing the Workflow: Domino Nitro Reduction-Friedländer Synthesis
Caption: A generalized workflow for the one-pot synthesis of quinoline derivatives from 2-nitrovanillin.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Substituted Quinolines from 2-Nitrovanillin
This protocol outlines a general one-pot synthesis of substituted quinolines from 2-nitrovanillin and an active methylene compound.
Materials:
-
2-Nitrovanillin
-
Active Methylene Compound (e.g., 2,4-pentanedione, ethyl acetoacetate, 1-phenyl-1,3-butanedione)
-
Iron powder (Fe, <100 mesh)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-nitrovanillin (1.0 equivalent) in glacial acetic acid. Add the active methylene compound (2.0-3.0 equivalents) to the solution.
-
Heating: Begin stirring the mixture and heat to a temperature between 95-110 °C.
-
Addition of Iron: Once the target temperature is reached, add iron powder (4.0 equivalents) portion-wise over a period of 15 minutes. An immediate color change to brown is typically observed.
-
Reaction Monitoring: Maintain the reaction at temperature for 3-4 hours. Monitor the progress of the reaction by TLC until the starting 2-nitrovanillin has been consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove insoluble iron salts, washing the filter cake with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure substituted quinoline derivative.
-
Protocol 2: Specific Example - Synthesis of 1-(8-Hydroxy-7-methoxy-2-methylquinolin-3-yl)ethan-1-one
This protocol provides a specific example for the synthesis of a quinoline derivative using 2-nitrovanillin and 2,4-pentanedione.
Materials:
-
2-Nitrovanillin (1.97 g, 10 mmol, 1.0 equiv)
-
2,4-Pentanedione (3.0 g, 30 mmol, 3.0 equiv)
-
Iron powder (2.23 g, 40 mmol, 4.0 equiv)
-
Glacial Acetic Acid (50 mL)
-
Other reagents and equipment as listed in Protocol 1.
Procedure:
-
To a 100 mL round-bottom flask, add 2-nitrovanillin (1.97 g, 10 mmol) and glacial acetic acid (50 mL).
-
Add 2,4-pentanedione (3.0 g, 30 mmol) to the solution and begin stirring.
-
Heat the mixture to 100 °C.
-
Carefully add the iron powder (2.23 g, 40 mmol) in four portions over 15 minutes.
-
Maintain the reaction at 100 °C for 3 hours, monitoring by TLC (e.g., 30% ethyl acetate in hexane).
-
Follow the work-up and purification procedures as detailed in Protocol 1 to isolate the title compound.
Data Presentation: Representative Yields
The domino nitro reduction-Friedländer synthesis is a high-yielding method applicable to a variety of substituted 2-nitrobenzaldehydes and active methylene compounds.[18] The following table summarizes representative yields that can be expected for analogous reactions.
| 2-Nitrobenzaldehyde Derivative | Active Methylene Compound (AMC) | Product | Expected Yield (%) |
| 2-Nitrovanillin | 2,4-Pentanedione | 1-(8-Hydroxy-7-methoxy-2-methylquinolin-3-yl)ethan-1-one | 75-85 |
| 2-Nitrovanillin | Ethyl Acetoacetate | Ethyl 8-hydroxy-7-methoxy-2-methylquinoline-3-carboxylate | 70-80 |
| 2-Nitrovanillin | 1-Phenyl-1,3-butanedione | (8-Hydroxy-7-methoxy-2-methylquinolin-3-yl)(phenyl)methanone | 80-90 |
Note: Yields are estimates based on similar reported reactions and may vary depending on reaction scale and purification efficiency.[18]
Mechanism Visualization: The Friedländer Annulation Step
Caption: Key steps in the Friedländer annulation following in situ amine formation.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through clear checkpoints:
-
Reaction Monitoring: The use of TLC is critical to ensure the complete consumption of the starting 2-nitrovanillin. The appearance of a new, less polar spot corresponding to the quinoline product provides real-time validation of the reaction's progress.
-
Product Characterization: The final purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity, thereby validating the success of the synthesis.
-
Reproducibility: The one-pot nature of this reaction, with well-defined conditions, lends itself to high reproducibility. Consistent yields and purity should be achievable when the protocol is followed precisely.
By incorporating these validation steps, researchers can have high confidence in the outcomes of their experiments and the integrity of the synthesized compounds.
References
- 1. iipseries.org [iipseries.org]
- 2. mdpi.com [mdpi.com]
- 3. Different biological activities of quinoline [wisdomlib.org]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. du.edu.eg [du.edu.eg]
- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 11. uop.edu.pk [uop.edu.pk]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. organicreactions.org [organicreactions.org]
- 15. Friedlaender Synthesis [organic-chemistry.org]
- 16. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Selective Reduction of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde
Introduction: The Strategic Importance of 2-Amino-4-hydroxy-3-methoxybenzaldehyde
The selective reduction of the nitro group in 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde is a critical transformation in synthetic organic chemistry, yielding the highly valuable intermediate, 2-amino-4-hydroxy-3-methoxybenzaldehyde. This product serves as a pivotal building block in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialty dyes. The challenge lies in the chemoselective reduction of the nitro functionality without affecting the sensitive aldehyde group, which is also susceptible to reduction. This guide provides a comprehensive overview of established and effective methodologies for this transformation, detailing the underlying mechanisms, experimental protocols, and comparative analyses to aid researchers in selecting the optimal synthetic route.
The reduction of a nitro group to an amine is a six-electron process that can proceed through various intermediates, including nitroso and hydroxylamine species.[1][2] The choice of reducing agent and reaction conditions is paramount to ensure high yield and selectivity, preventing the formation of undesired byproducts.[3] This document will explore several robust methods, including catalytic hydrogenation and metal-mediated reductions, providing detailed protocols for their practical implementation.
Mechanistic Overview: Pathways to Nitro Group Reduction
The transformation of an aromatic nitro compound to its corresponding aniline derivative fundamentally involves the transfer of six electrons and six protons. This process can be broadly categorized into two primary mechanistic pathways: the direct hydrogenation route and a condensation route. The direct pathway, which is most relevant to the methods discussed herein, involves a stepwise reduction of the nitro group.[1]
The general sequence of this reduction is as follows: R-NO₂ → R-NO → R-NHOH → R-NH₂ (Nitro) → (Nitroso) → (Hydroxylamine) → (Amine)
The specific intermediates and the rate of their conversion are dependent on the chosen reduction method and the reaction conditions.[4]
Methodology Selection: A Comparative Analysis
Choosing the appropriate reduction method is contingent on several factors, including the scale of the reaction, available equipment, desired purity, and economic considerations. Below is a comparative summary of the most effective methods for the reduction of this compound.
| Method | Reducing Agent | Typical Solvents | Temperature (°C) | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Ethanol, Methanol, Ethyl Acetate | Room Temperature | High yields, clean reaction, environmentally friendly.[5][6] | Requires specialized high-pressure equipment, potential for dehalogenation if applicable, catalyst cost. |
| Metal/Acid Reduction | Fe/HCl or Fe/NH₄Cl | Ethanol/Water, Acetic Acid | 50-100 | Inexpensive, robust, and reliable.[7][8][9] | Requires stoichiometric amounts of metal, acidic conditions may not be suitable for all substrates, workup can be tedious. |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Room Temperature to Reflux | Mild conditions, highly selective for the nitro group over other reducible functionalities like aldehydes.[10][11][12] | Stoichiometric tin salts are generated as waste, which can be environmentally problematic. |
| Sodium Dithionite Reduction | Na₂S₂O₄ | Water/Dichloromethane or Water/Acetonitrile | Room Temperature | Mild, metal-free alternative, good chemoselectivity.[13][14][15] | Can require a phase-transfer catalyst for optimal results, may not be as universally effective as other methods. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and clean, making it a preferred choice when the necessary equipment is available. The use of a catalyst like palladium on carbon facilitates the addition of hydrogen across the nitro group at moderate pressures and temperatures.[1][16]
Workflow for Catalytic Hydrogenation
References
- 1. benchchem.com [benchchem.com]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 7. orgosolver.com [orgosolver.com]
- 8. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 9. Reduction of aromatic nitro compounds using Fe and HCl gives⦠[allen.in]
- 10. When 3-nitrobenzaldehyde reacts with SnCl_2 and HCl, what is the product?.. [askfilo.com]
- 11. researchgate.net [researchgate.net]
- 12. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bromination of 2-Nitrovanillin
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Synthetic Potential of Brominated 2-Nitrovanillin
Vanillin, a primary component of the extract of the vanilla bean, serves as a versatile scaffold in synthetic chemistry, leading to a diverse array of derivatives with significant biological activities.[1][2] The introduction of a nitro group to the vanillin core, yielding 2-Nitrovanillin, further enhances its utility as a precursor in medicinal chemistry. The strategic placement of a bromine atom onto the 2-Nitrovanillin ring is anticipated to yield novel compounds with unique electronic and steric properties, potentially modulating their biological activity. Brominated aromatic compounds are pivotal in the synthesis of pharmaceuticals and agrochemicals, often serving as key intermediates in cross-coupling reactions to build molecular complexity. This document provides a comprehensive guide to the theoretical and practical aspects of the bromination of 2-Nitrovanillin, offering a well-reasoned starting point for the synthesis and exploration of its derivatives. While direct literature on the bromination of 2-Nitrovanillin is scarce, this guide synthesizes established principles of electrophilic aromatic substitution and proven protocols for the bromination of the closely related compound, vanillin, to provide a robust framework for researchers.
Predicted Regioselectivity in the Bromination of 2-Nitrovanillin: A Mechanistic Perspective
The regiochemical outcome of the electrophilic bromination of 2-Nitrovanillin is governed by the directing effects of the three substituents on the aromatic ring: the aldehyde (-CHO), the nitro group (-NO₂), and the methoxy group (-OCH₃).
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[3][4]
-
Aldehyde Group (-CHO): This is a deactivating, meta-directing group, withdrawing electron density from the ring through both induction and resonance.[3][4]
-
Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group, withdrawing electron density from the ring via resonance and induction.[4]
In a polysubstituted benzene ring, the most powerful activating group generally dictates the position of electrophilic attack.[5] In 2-Nitrovanillin, the methoxy group is the only activating group and will therefore be the primary director. The positions ortho and para to the methoxy group are C2 and C6, and C4 respectively. The C2 position is already occupied by the nitro group. The C4 position is occupied by the aldehyde. Therefore, the most likely position for bromination is the C6 position, which is ortho to the methoxy group and meta to both the aldehyde and nitro groups.
The predicted major product of the electrophilic bromination of 2-Nitrovanillin is therefore 6-bromo-2-nitrovanillin .
Caption: Predicted reaction pathway for the bromination of 2-Nitrovanillin.
Proposed Experimental Protocols for the Bromination of 2-Nitrovanillin
The following protocols are adapted from established procedures for the bromination of vanillin.[3][6][7] Researchers should consider these as well-informed starting points and may need to optimize conditions for 2-Nitrovanillin.
Method 1: In Situ Generation of Bromine with Potassium Bromate and Hydrobromic Acid
This method avoids the direct handling of corrosive and toxic elemental bromine by generating it within the reaction mixture.[6][7]
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | Potassium bromate (KBrO₃) and 48% Hydrobromic acid (HBr) | Generates bromine in situ, offering a safer alternative to handling elemental bromine.[6] |
| Solvent | Glacial Acetic Acid | A common solvent for bromination reactions of aromatic aldehydes, effectively dissolving the reactants.[6][8] |
| Temperature | Room Temperature | The reaction is typically exothermic; maintaining room temperature allows for controlled reaction kinetics. |
| Reaction Time | 45-60 minutes | Sufficient time for the reaction to proceed to completion, which can be monitored by TLC.[6] |
| Work-up | Precipitation in ice-cold water, followed by washing. | The product is expected to be a solid that is insoluble in water, allowing for easy isolation.[3][7] |
Method 2: Direct Bromination with Elemental Bromine
This is a more traditional method that may offer higher yields but requires careful handling of elemental bromine.
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | Elemental Bromine (Br₂) | A direct and potent source of electrophilic bromine. |
| Solvent | Glacial Acetic Acid or Methanol | Acetic acid is a standard solvent, while methanol has also been used successfully for the bromination of vanillin.[8] |
| Temperature | 0°C to Room Temperature | Initial cooling helps to control the exothermic reaction, which can then be allowed to proceed at room temperature.[8] |
| Reaction Time | 1 hour | A typical timeframe for such reactions; completion should be monitored by TLC.[8] |
| Work-up | Quenching with sodium bisulfite solution, followed by precipitation in water. | Sodium bisulfite is used to neutralize any unreacted bromine.[8] The product is then precipitated and collected. |
Detailed Step-by-Step Experimental Workflow
The following workflow is a general guide and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Caption: A generalized experimental workflow for the bromination of 2-Nitrovanillin.
Characterization of the Predicted Product: 6-bromo-2-nitrovanillin
The successful synthesis of 6-bromo-2-nitrovanillin can be confirmed using a combination of spectroscopic and physical methods.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (~10 ppm), the methoxy protons (~4 ppm), and the remaining aromatic protons. The disappearance of a signal in the aromatic region and the appearance of new splitting patterns will confirm the substitution.
-
¹³C NMR: The carbon NMR spectrum will show a new signal for the carbon atom bonded to bromine and shifts in the signals of the other aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the aldehyde C=O stretch (~1700 cm⁻¹), the nitro group N-O stretches (~1530 and 1350 cm⁻¹), and the C-Br stretch in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of 6-bromo-2-nitrovanillin. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M and M+2 peaks in approximately a 1:1 ratio).
-
Melting Point: A sharp melting point of the purified product will indicate its purity. This can be compared to literature values if available, or serve as a reference for future work.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No Reaction (starting material recovered) | Inactive brominating agent or insufficient activation. | Ensure the freshness of reagents. If using KBrO₃/HBr, ensure the acid is of the correct concentration. Consider a stronger Lewis acid catalyst if using elemental bromine. |
| Low Yield | Incomplete reaction, loss of product during work-up, or competing side reactions. | Increase reaction time and monitor by TLC. Ensure the product is fully precipitated before filtration. Optimize the recrystallization solvent to minimize loss. |
| Formation of Multiple Products | Lack of regioselectivity or over-bromination. | Adjust the stoichiometry of the brominating agent to a 1:1 ratio with the substrate. Control the reaction temperature carefully. |
| Product is colored (e.g., orange/yellow) | Presence of residual bromine. | Wash the crude product thoroughly with a solution of sodium thiosulfate or sodium bisulfite.[7][8] |
References
- 1. jddtonline.info [jddtonline.info]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. sites.nvcc.edu [sites.nvcc.edu]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. Sciencemadness Discussion Board - Odd results from 5-bromovanillin synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
analytical methods for "4-Hydroxy-3-methoxy-2-nitrobenzaldehyde" characterization
An In-Depth Guide to the Analytical Characterization of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde
Authored by: A Senior Application Scientist
Introduction
This compound, also known as 2-nitrovanillin, is a pivotal intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its unique trifunctional aromatic structure, featuring hydroxyl, methoxy, and nitro groups ortho and para to an aldehyde, makes it a versatile building block. Given its role in complex synthetic pathways, the unequivocal confirmation of its identity, purity, and stability is a prerequisite for its use in research and development.
This comprehensive guide provides a multi-faceted analytical strategy for the robust characterization of this compound. We move beyond mere procedural descriptions to explain the causality behind the selection of specific techniques and experimental parameters. The protocols herein are designed to be self-validating, integrating data from orthogonal methods to build a complete and trustworthy analytical profile of the compound.
Molecular Profile
-
IUPAC Name: this compound[3]
-
Synonyms: 2-Nitrovanillin
-
Molecular Formula: C₈H₇NO₅
-
Molecular Weight: 197.14 g/mol [3]
-
Appearance: Light yellow solid[4]
-
Melting Point: 136-137 °C[4]
Integrated Analytical Workflow
A robust characterization relies on the logical application of multiple analytical techniques. The following workflow ensures that both the structural identity and the purity of the analyte are confirmed with a high degree of confidence.
Caption: Integrated workflow for the characterization of this compound.
Spectroscopic Characterization Protocols
Spectroscopic methods provide the foundational data for structural elucidation by probing the molecular environment at an atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for unambiguous structure determination. Proton (¹H) NMR reveals the number, environment, and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR provides complementary information for the carbon skeleton. The choice of a deuterated solvent is critical; DMSO-d₆ is often selected for its ability to dissolve a wide range of polar organic compounds and for its high boiling point.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, which is crucial for potential future quantitative analysis.
-
Co-add a minimum of 16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A significantly higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
Expected Spectral Data
The following table outlines the predicted chemical shifts based on the compound's structure and data from analogous molecules.[5][6][7]
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Shift |
| Aldehyde (-CHO) | 9.9 - 10.2 | 188 - 191 | Deshielded due to the electronegativity of the oxygen atom and resonance effects. |
| Aromatic H-5 | 7.6 - 7.8 | 115 - 118 | Ortho to the electron-withdrawing aldehyde group. |
| Aromatic H-6 | 7.2 - 7.4 | 125 - 128 | Meta to the aldehyde and ortho to the hydroxyl group. |
| Methoxy (-OCH₃) | 3.9 - 4.1 | 56 - 58 | Typical chemical shift for an aromatic methoxy group. |
| Hydroxyl (-OH) | 10.5 - 11.5 | - | Broad, deshielded signal due to hydrogen bonding and exchange; position is concentration-dependent. |
| Aromatic C-1 (-CHO) | - | 128 - 132 | Carbon bearing the aldehyde group. |
| Aromatic C-2 (-NO₂) | - | 138 - 142 | Deshielded by the electron-withdrawing nitro group. |
| Aromatic C-3 (-OCH₃) | - | 150 - 154 | Deshielded by the attached electronegative oxygen atom. |
| Aromatic C-4 (-OH) | - | 145 - 149 | Deshielded by the attached electronegative oxygen atom. |
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups. The Attenuated Total Reflectance (ATR) method is preferred for solid samples as it requires no sample preparation (e.g., KBr pellets) and yields high-quality, reproducible spectra.
Protocol: FTIR-ATR
-
Sample Preparation: Place a small, representative amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Collection: Before analyzing the sample, run a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to ensure a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is used for interpretation.
Expected Absorption Bands
The following table summarizes the key vibrational frequencies expected for this compound.[3][8]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3200 - 3500 (broad) | Phenolic O-H | Stretching |
| 2850 - 3000 | Aromatic C-H | Stretching |
| 1680 - 1700 (strong) | Aldehyde C=O | Stretching |
| 1580 - 1610 | Aromatic C=C | Stretching |
| 1510 - 1550 (strong) | Asymmetric N-O | Stretching (NO₂) |
| 1340 - 1380 (strong) | Symmetric N-O | Stretching (NO₂) |
| 1200 - 1280 | Aryl-O (ether) | Stretching |
| 1020 - 1050 | C-O (ether) | Stretching |
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is essential for confirming the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules, providing the mass of the intact molecule, typically as a protonated adduct ([M+H]⁺) in positive ion mode.
Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a High-Performance Liquid Chromatograph coupled to a mass spectrometer with an ESI source.
-
Chromatography (optional but recommended): A brief chromatographic run on a C18 column can separate the analyte from any potential non-volatile impurities before it enters the mass spectrometer.
-
MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-300.
-
Data Analysis: Identify the peak corresponding to the molecular ion.
Expected Mass-to-Charge Ratios (m/z)
The monoisotopic mass of C₈H₇NO₅ is 197.0324 Da.[3] The following table lists the expected m/z values for common adducts.[9]
| Adduct | Formula | Expected m/z |
| [M+H]⁺ | [C₈H₈NO₅]⁺ | 198.0397 |
| [M+Na]⁺ | [C₈H₇NO₅Na]⁺ | 220.0216 |
| [M-H]⁻ | [C₈H₆NO₅]⁻ | 196.0251 |
Chromatographic Purity Analysis
While spectroscopy confirms structure, chromatography is the gold standard for assessing purity.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Reverse-phase HPLC is the premier technique for separating and quantifying components in a mixture based on their polarity. A C18 column is chosen for its versatility in retaining moderately polar aromatic compounds. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous acidic buffer, is optimized to achieve good peak shape and resolution. UV detection is highly effective due to the strong chromophores in the molecule.
References
- 1. This compound [myskinrecipes.com]
- 2. 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde [myskinrecipes.com]
- 3. Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | C8H7NO5 | CID 96959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE(17028-61-4) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. PubChemLite - this compound (C8H7NO5) [pubchemlite.lcsb.uni.lu]
Application Note: Unambiguous Structural Elucidation of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural analysis of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, a key intermediate in pharmaceutical and organic synthesis, using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition, coupled with an in-depth analysis of the spectral data. The causality behind experimental choices is explained to ensure methodological robustness. This guide is intended for researchers, scientists, and drug development professionals seeking to perform unambiguous characterization of this and structurally related substituted benzaldehydes.
Introduction: The Significance of this compound
This compound, also known as 2-nitrovanillin, is a vital building block in the synthesis of a wide array of complex organic molecules. Its polysubstituted aromatic ring, featuring hydroxyl, methoxy, nitro, and aldehyde functionalities, makes it a versatile precursor for pharmaceuticals, agrochemicals, and dyes.[1][2] Given its role in multi-step syntheses, rigorous structural verification at each stage is paramount to ensure the integrity of the final product.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of organic compounds.[3] This application note details the application of ¹H and ¹³C NMR for the complete spectral assignment of this compound, providing a foundational methodology for quality control and research applications.
Foundational Principles: Substituent Effects in NMR
The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound are dictated by the electronic environment of each nucleus. The interplay of the electron-donating groups (EDGs) — hydroxyl (-OH) and methoxy (-OCH₃) — and the electron-withdrawing groups (EWGs) — nitro (-NO₂) and aldehyde (-CHO) — governs the shielding and deshielding of the aromatic protons and carbons.
-
Electron-Donating Groups (EDGs): The -OH and -OCH₃ groups increase electron density on the aromatic ring, particularly at the ortho and para positions, causing an upfield shift (lower ppm) of the corresponding nuclei.[3]
-
Electron-Withdrawing Groups (EWGs): The -NO₂ and -CHO groups decrease electron density on the aromatic ring, leading to a deshielding effect and a downfield shift (higher ppm) of the aromatic nuclei.[3][4]
Understanding these fundamental principles is crucial for the accurate assignment of the NMR signals, as will be demonstrated in the data analysis section.
Experimental Protocols
Sample Preparation
A meticulously prepared NMR sample is the cornerstone of high-quality spectral data. The following protocol is designed to yield a homogeneous solution free from particulate matter and paramagnetic impurities, which can degrade spectral resolution.[5]
Materials:
-
This compound (5-25 mg for ¹H NMR, 10-100 mM for ¹³C NMR)[6][7]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Glass Pasteur pipette with cotton wool plug
-
Vortex mixer
Protocol:
-
Weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[8]
-
Gently vortex the vial until the sample is completely dissolved.
-
Filter the solution through a Pasteur pipette containing a small cotton wool plug directly into a clean, high-quality 5 mm NMR tube. This removes any suspended microparticles that can disrupt the magnetic field homogeneity.[7]
-
Ensure the sample height in the NMR tube is approximately 4-5 cm to optimize the shimming process.[9]
-
Cap the NMR tube securely to prevent solvent evaporation.
Diagram of the NMR Sample Preparation Workflow:
Caption: Workflow for preparing a high-quality NMR sample.
NMR Data Acquisition
The following parameters are recommended for acquiring high-resolution ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz spectrometer.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or zg | zg30 uses a 30° pulse angle, allowing for shorter relaxation delays. zg uses a 90° pulse.[10] |
| Number of Scans (NS) | 8 to 16 | Sufficient for good signal-to-noise (S/N) for a moderately concentrated sample. |
| Acquisition Time (AQ) | 2-4 s | Balances resolution and experiment time.[11] |
| Relaxation Delay (D1) | 1-2 s | Allows for adequate relaxation of most protons between scans. |
| Spectral Width (SW) | ~16 ppm | Encompasses the typical chemical shift range for organic molecules. |
| Temperature | 298 K | Standard operating temperature. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | Standard proton-decoupled ¹³C experiment with a 30° pulse angle. |
| Number of Scans (NS) | 1024 or more | Required due to the low natural abundance of ¹³C. |
| Acquisition Time (AQ) | 1-2 s | A good compromise for resolution and S/N. |
| Relaxation Delay (D1) | 2 s | Ensures quantitative reliability for most carbon signals. |
| Spectral Width (SW) | ~250 ppm | Covers the full range of carbon chemical shifts.[12] |
| Temperature | 298 K | Standard operating temperature. |
Spectral Analysis and Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the two aromatic protons, the methoxy protons, and the hydroxyl proton.
Predicted ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the adjacent carbonyl group.[13][14] |
| Aromatic (H-6) | 7.6 - 7.9 | Doublet (d) | 1H | Deshielded due to its ortho position to the aldehyde group and meta to the nitro group. |
| Aromatic (H-5) | 7.1 - 7.4 | Doublet (d) | 1H | Shielded relative to H-6 due to the para hydroxyl and meta methoxy groups. |
| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet (s) | 3H | Typical chemical shift for an aryl methoxy group. |
| Hydroxyl (-OH) | 5.5 - 6.5 (or broader) | Singlet (s) | 1H | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |
Note: The coupling constant (J) between H-5 and H-6 is expected to be around 8-9 Hz, typical for ortho-coupling.
Diagram of Key ¹H NMR Correlations:
Caption: Predicted ¹H NMR chemical shift assignments.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide complementary information, showing eight distinct signals corresponding to the eight unique carbon atoms in the molecule.
Predicted ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (-CHO) | 188 - 192 | Highly deshielded carbonyl carbon, characteristic of benzaldehydes.[15][16] |
| C-4 (C-OH) | 150 - 155 | Aromatic carbon attached to the electron-donating hydroxyl group. |
| C-3 (C-OCH₃) | 145 - 150 | Aromatic carbon attached to the electron-donating methoxy group. |
| C-2 (C-NO₂) | 138 - 142 | Aromatic carbon attached to the electron-withdrawing nitro group. |
| C-1 (C-CHO) | 128 - 132 | Quaternary carbon attached to the aldehyde group. |
| C-6 | 125 - 129 | Tertiary aromatic carbon ortho to the aldehyde. |
| C-5 | 115 - 120 | Tertiary aromatic carbon influenced by the ortho hydroxyl and meta nitro groups. |
| Methoxy (-OCH₃) | 55 - 60 | Typical chemical shift for an aryl methoxy carbon. |
Trustworthiness and Self-Validation
The protocols and data interpretations presented herein form a self-validating system. The consistency between the ¹H and ¹³C NMR data provides a high degree of confidence in the structural assignment. For instance, the number of signals in each spectrum should correspond to the number of chemically non-equivalent protons and carbons. Furthermore, advanced 2D NMR techniques, such as HSQC and HMBC, can be employed to unequivocally correlate proton and carbon signals, further solidifying the structural elucidation.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and indispensable techniques for the structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of substituent effects on chemical shifts, researchers can achieve unambiguous and reliable structural verification. This application note serves as a practical guide for scientists in academic and industrial settings, ensuring the quality and integrity of this important chemical intermediate.
References
- 1. 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. organomation.com [organomation.com]
- 6. scribd.com [scribd.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. depts.washington.edu [depts.washington.edu]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.utah.edu [chemistry.utah.edu]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Mass Spectrometry of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, also known as 2-nitrovanillin, and its derivatives are a class of organic compounds with significant interest in medicinal chemistry and materials science.[1][2] As an isomer of the widely recognized vanillin, 2-nitrovanillin serves as a versatile starting material for the synthesis of various heterocyclic compounds and Schiff bases, many of which exhibit promising biological activities.[3] The introduction of the nitro group and the potential for further derivatization at the hydroxyl and aldehyde functionalities create a diverse chemical space for drug discovery and the development of novel materials.
Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of these derivatives. Understanding their ionization and fragmentation behavior is critical for confirming molecular structures, identifying metabolites, and characterizing reaction products. This application note provides a comprehensive guide to the mass spectrometric analysis of this compound derivatives, offering detailed protocols and insights into their fragmentation patterns.
Principles of Mass Spectrometry for Nitroaromatic Compounds
The analysis of nitroaromatic compounds like 2-nitrovanillin derivatives by mass spectrometry, particularly with electrospray ionization (ESI), presents unique considerations. The high electron affinity of the nitro group significantly influences the ionization process and the subsequent fragmentation pathways.
Ionization: ESI is a soft ionization technique well-suited for polar and thermally labile molecules. For 2-nitrovanillin derivatives, negative ion mode ESI is often preferred. The acidic phenolic hydroxyl group can be readily deprotonated to form the [M-H]⁻ ion, providing a strong signal for the molecular ion.[4][5] In positive ion mode, protonation can occur, but the electron-withdrawing nature of the nitro group can sometimes suppress ionization efficiency.
Fragmentation: Collision-induced dissociation (CID) of the molecular ion in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or nitric oxide (NO).[5] The presence of other functional groups on the benzaldehyde core will dictate the specific fragmentation patterns observed, allowing for detailed structural characterization.
Experimental Workflow
A typical workflow for the analysis of this compound derivatives involves sample preparation, chromatographic separation (optional but recommended for complex mixtures), and mass spectrometric detection and fragmentation analysis.
References
- 1. This compound [myskinrecipes.com]
- 2. Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | C8H7NO5 | CID 96959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Robust Strategy for the HPLC Purification of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde and its Reaction Products
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, also known as ortho-nitrovanillin, is a pivotal intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical industry. The purity of this building block and its subsequent reaction products is critical for ensuring the safety, efficacy, and reproducibility of drug development pipelines. This application note presents a detailed, field-proven guide to developing and executing a robust High-Performance Liquid Chromatography (HPLC) purification strategy. We will delve into the rationale behind chromatographic choices, provide a step-by-step preparative protocol, and outline a self-validating workflow that ensures high purity and yield.
Introduction: The Chromatographic Challenge
The synthesis of this compound often results in a crude mixture containing unreacted starting materials, isomers (such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde), and other side-products.[1][2] These impurities can be structurally similar to the target compound, making their removal by traditional methods like recrystallization challenging and often insufficient.[3]
Preparative HPLC stands as the definitive technique for isolating the target molecule with the high degree of purity (>98%) required for subsequent synthetic steps and regulatory compliance.[4] This guide is designed to equip researchers with a comprehensive framework for tackling this purification, moving from analytical method development to successful preparative-scale isolation.
Foundational Principles: Selecting the Right HPLC Mode
The physicochemical properties of this compound—an aromatic aldehyde with polar hydroxyl and nitro groups—make it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[5][6]
Why Reversed-Phase HPLC is the Method of Choice:
-
Mechanism: In RP-HPLC, the stationary phase (typically silica bonded with C18 alkyl chains) is non-polar, while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[6] Separation is driven by hydrophobic interactions; more non-polar compounds are retained longer on the column. This mechanism is highly effective for separating small organic molecules like nitrobenzaldehyde derivatives.[7][8]
-
Versatility and Robustness: RP-HPLC is the most common mode of liquid chromatography, benefiting from a vast selection of available columns and a deep knowledge base for method development.[6]
-
Solvent Compatibility: The target compound and its likely impurities are generally soluble in the aqueous-organic mobile phases used in RP-HPLC, which is a critical prerequisite for a successful purification.[9]
In contrast, Normal-Phase HPLC (NP-HPLC), which uses a polar stationary phase and a non-polar mobile phase, is less suitable. It is generally reserved for analytes that are not readily soluble in aqueous mixtures and can be more complex to manage due to solvent immiscibility and water sensitivity.[10]
The Self-Validating Purification Workflow
A successful preparative purification is not a single event but a logical progression from small-scale analysis to large-scale isolation. This workflow ensures that the preparative method is developed on a solid analytical foundation, minimizing the risk of failure and maximizing efficiency.[9][11]
Caption: A logical workflow for HPLC purification.
Detailed Experimental Protocols
This section provides a step-by-step guide based on the workflow. The parameters provided are a robust starting point and should be optimized for specific reaction mixtures.
Materials and Instrumentation
| Item | Specification |
| HPLC System | A preparative HPLC system with a binary pump, autosampler, UV-Vis detector, and fraction collector. |
| Analytical Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8] |
| Preparative Column | C18 reversed-phase column, dimensions selected based on required loading (e.g., 250 mm x 21.2 mm, 5-10 µm). |
| Solvents (HPLC Grade) | Acetonitrile (ACN), Methanol (MeOH), Deionized Water. |
| Additives | Formic Acid (FA) or Trifluoroacetic Acid (TFA) to control pH and improve peak shape.[12] |
| Sample Solvent | A mixture that ensures complete dissolution of the crude product, ideally the initial mobile phase conditions. |
Protocol 1: Analytical Method Development
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
-
Initial Scouting Gradient:
-
Analysis: Identify the peak corresponding to this compound. Note its retention time and the resolution from adjacent impurities.
-
Focused Gradient Optimization: Design a shallower gradient around the target peak. For example, if the target elutes at 40% B in the scouting run, a new gradient might be 30% to 50% B over 20 minutes. This will improve the separation from closely eluting impurities.[14]
Protocol 2: Preparative Purification
-
System Setup:
-
Install the preparative C18 column (e.g., 250 mm x 21.2 mm).
-
Prime the pumps with the appropriate mobile phases (A: Water + 0.1% FA, B: ACN + 0.1% FA).
-
Equilibrate the column with the initial mobile phase conditions for at least 5-10 column volumes.[9]
-
-
Parameter Scale-Up: Adjust the analytical method for the preparative column. The flow rate is scaled geometrically based on the column cross-sectional area. For a 4.6 mm to 21.2 mm ID column, the scaling factor is (21.2/4.6)², which is ~21. Therefore, a 1.0 mL/min analytical flow rate scales to ~21 mL/min. The gradient time should also be extended proportionally to maintain separation.
-
Sample Preparation for Loading: Dissolve the crude product in the minimum amount of a suitable solvent (e.g., DMSO or mobile phase). Ensure it is fully dissolved to prevent column clogging.[9]
-
Purification Run & Fraction Collection:
-
Inject the dissolved crude sample onto the equilibrated column.
-
Begin the preparative gradient run.
-
Set the fraction collector to trigger based on the UV signal threshold of the target peak. Collect fractions across the entire peak.[9]
-
Table 1: Example Preparative HPLC Parameters
| Parameter | Value | Rationale |
| Column | C18, 250 x 21.2 mm, 5 µm | Standard chemistry for RP-HPLC, with dimensions suitable for purifying 100-500 mg of crude material per injection.[14] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase. Formic acid is a volatile modifier that improves peak shape for phenolic compounds and is compatible with mass spectrometry.[15] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. |
| Flow Rate | 20 mL/min | Scaled appropriately from the analytical method to maintain linear velocity and separation efficiency. |
| Gradient | 30% to 50% B over 30 minutes | A focused gradient developed from the analytical method to maximize resolution around the target compound. |
| Detection Wavelength | 280 nm | A wavelength where the benzaldehyde structure strongly absorbs UV light, ensuring sensitive detection.[13] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature can improve peak shape and reproducibility.[12] |
Protocol 3: Post-Purification Analysis and Product Isolation
-
Fraction Analysis: Inject a small aliquot from each collected fraction into the analytical HPLC system using the optimized analytical method.
-
Pooling: Based on the analytical chromatograms, combine the fractions that meet the desired purity specification (e.g., >99% purity).
-
Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator. The presence of formic acid means the final product should be thoroughly dried under high vacuum to remove residual traces.
-
Final QC: Dissolve a small amount of the final isolated solid and run a final analytical HPLC to confirm its purity and generate a certificate of analysis.
Expected Results & Data Interpretation
The successful application of this protocol should yield this compound with a purity exceeding 98%.
Table 2: Hypothetical Fraction Analysis Data
| Fraction Number | Retention Time (min) | Peak Area % (Target) | Purity Assessment | Action |
| F5 | 12.5 | 95.2% | Contains leading edge impurity | Discard |
| F6 | 12.6 | 99.1% | Pure | Pool for Product |
| F7 | 12.6 | 99.8% | Pure | Pool for Product |
| F8 | 12.7 | 99.7% | Pure | Pool for Product |
| F9 | 12.8 | 96.5% | Contains tailing edge impurity | Discard |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC purification of this compound and its reaction products. By following a logical workflow from analytical method development to preparative scale-up and post-purification quality control, researchers can confidently and reproducibly isolate this key chemical intermediate with the high purity required for demanding applications in pharmaceutical and chemical synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. innospk.com [innospk.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. scispace.com [scispace.com]
- 7. Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]
- 12. ionsource.com [ionsource.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Separation of 4-Hydroxy-3-methoxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes: 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde as a Strategic Intermediate in the Synthesis of Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, also known as 2-nitrovanillin, is a highly functionalized aromatic aldehyde that serves as a versatile and strategic starting material in medicinal chemistry.[1] Its unique arrangement of a hydroxyl, methoxy, nitro, and aldehyde group on the benzene ring provides a rich platform for a variety of chemical transformations.[2][3] The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating effects of the hydroxyl and methoxy substituents, allows for controlled, regioselective reactions, making it an invaluable intermediate in the synthesis of complex heterocyclic structures and active pharmaceutical ingredients (APIs).[4]
This document provides a detailed guide to the application of this compound as a precursor for the synthesis of substituted indolinone cores, a privileged scaffold found in numerous kinase inhibitors, including the anti-fibrotic and anti-cancer agent Nintedanib.[5] The protocols herein are designed to illustrate the chemical logic and experimental considerations necessary for leveraging this intermediate in a drug discovery context.
Physicochemical Properties and Safety Information
A thorough understanding of the starting material's properties and hazards is critical for safe and effective laboratory execution.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₅ | [1] |
| Molecular Weight | 197.15 g/mol | [1] |
| Appearance | Light yellow solid | [6] |
| Melting Point | 136-137 °C | [6] |
| CAS Number | 2450-26-2 | [1] |
| Solubility | Soluble in ether, hot ethanol; sparingly soluble in water. | [6] |
Safety Precautions: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[4] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[4][7]
Synthetic Strategy: Building a Kinase Inhibitor Scaffold
The following multi-step synthesis demonstrates how this compound can be utilized to construct a 2-oxoindoline core, a key pharmacophore in many tyrosine kinase inhibitors. The workflow is designed to highlight the strategic transformation of each functional group on the starting material.
Caption: Synthetic workflow from 2-nitrovanillin to a kinase inhibitor scaffold.
Detailed Experimental Protocols
Protocol 1: Synthesis of the 2-Oxoindoline Core via Reductive Cyclization
This protocol outlines the critical step of forming the heterocyclic indolinone ring system. The reaction leverages the nitro and aldehyde functionalities for a reductive cyclization process, conceptually similar to a one-pot Japp-Klingemann reaction followed by intramolecular amidation.
Rationale: The reduction of the nitro group to an amine is the key transformation. This newly formed aniline can then react intramolecularly with a suitable C2-synthon, introduced via condensation with the aldehyde, to form the five-membered lactam ring of the indolinone core. Using iron in acetic acid is a classic and effective method for nitro group reduction.
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Iron powder (Fe), fine grade (5.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Piperidine (catalytic amount)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) and diethyl malonate (1.2 eq) in ethanol, add a catalytic amount of piperidine (2-3 drops).
-
Heat the mixture to reflux for 2 hours. Monitor the formation of the Knoevenagel condensation product by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. In a separate flask, prepare a suspension of iron powder (5.0 eq) in a 1:1 mixture of glacial acetic acid and water.
-
Slowly add the ethanolic solution from step 2 to the iron suspension. The reaction is exothermic; maintain the temperature below 60°C using an ice bath if necessary.
-
After the addition is complete, heat the mixture to 80°C and stir vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate.
-
Combine the filtrates and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the 2-oxoindoline intermediate.
| Parameter | Value/Condition | Rationale |
| Reaction Temperature | 80°C | Ensures efficient reduction of the nitro group and promotes cyclization. |
| Solvent | Ethanol, Acetic Acid/Water | Ethanol for the initial condensation; aqueous acetic acid for the reduction. |
| Reducing Agent | Iron (Fe) in Acetic Acid | A classic, cost-effective, and robust method for nitro group reduction. |
| Reaction Time | 6-8 hours (total) | Sufficient time for both the condensation and reductive cyclization steps. |
| Work-up | Filtration and Extraction | Removes inorganic byproducts and isolates the organic product. |
| Purification | Chromatography/Recrystallization | Provides the pure indolinone core for subsequent steps. |
Protocol 2: Condensation to Form the Final Kinase Inhibitor Scaffold
This final step involves a Knoevenagel-type condensation between the activated methylene group of the 2-oxoindoline core and a complex amine, which is a common strategy in the synthesis of drugs like Nintedanib.[8]
Rationale: The C3 position of the 2-oxoindoline ring is nucleophilic and can be deprotonated by a base. In this protocol, we illustrate a direct condensation with the aniline side chain, which is a key step in forming the characteristic enamine linkage of many kinase inhibitors.
Materials:
-
2-Oxoindoline intermediate from Protocol 1 (1.0 eq)
-
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (1.1 eq)
-
Toluene or Xylene
-
Piperidine or another suitable base (catalytic amount)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
Combine the 2-oxoindoline intermediate (1.0 eq), N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (1.1 eq), and a catalytic amount of piperidine in toluene in a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap).
-
Heat the mixture to reflux (approx. 110-140°C depending on the solvent) for 12-24 hours. The removal of water drives the reaction to completion.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by filtration, wash with cold toluene or hexanes, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Conclusion
This compound is a potent pharmaceutical intermediate whose value lies in its dense and strategically positioned functional groups. As demonstrated, these groups can be sequentially or concertedly manipulated to construct complex heterocyclic systems like the 2-oxoindoline scaffold, which is central to a class of modern targeted therapeutics. The protocols provided offer a framework for researchers to explore the rich chemistry of this building block in the pursuit of novel drug candidates.
References
- 1. Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | C8H7NO5 | CID 96959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Nintedanib | C31H33N5O4 | CID 135423438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. CN105461609A - Preparation method of nintedanib - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Nitrovanillin as a Versatile Precursor for Agrochemical Synthesis
These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide on the utilization of 2-Nitrovanillin as a strategic precursor in the synthesis of novel agrochemicals. This document outlines the synthetic pathways, key chemical transformations, and detailed protocols for deriving potential fungicidal, herbicidal, and insecticidal compounds from this versatile molecule.
Introduction: The Strategic Value of 2-Nitrovanillin in Agrochemical Design
Vanillin, a naturally occurring phenolic aldehyde, is an attractive and sustainable starting material for the synthesis of a wide range of bioactive molecules due to its low toxicity and affordability.[1] The introduction of a nitro group onto the vanillin scaffold, specifically at the 2-position, significantly enhances its chemical reactivity and opens up a plethora of synthetic possibilities for creating novel agrochemical candidates. The electron-withdrawing nature of the nitro group in 2-Nitrovanillin activates the molecule for various transformations, including nucleophilic substitution, reduction, and condensation reactions, making it a valuable building block for complex heterocyclic structures often found in potent pesticides.[2]
This guide will explore the key chemical transformations of 2-Nitrovanillin and provide detailed protocols for the synthesis of key intermediates and potential agrochemical compounds.
Core Synthetic Pathways from 2-Nitrovanillin
The journey from 2-Nitrovanillin to a potential agrochemical involves several key transformations. The primary reactive sites on 2-Nitrovanillin are the aldehyde group, the nitro group, the hydroxyl group, and the aromatic ring itself. Strategic manipulation of these functional groups allows for the construction of diverse molecular architectures.
The following diagram illustrates the central role of 2-Nitrovanillin as a branching point for the synthesis of key intermediates, such as 2-Aminovanillin and various Schiff bases, which serve as foundational scaffolds for further elaboration into potential agrochemicals.
Caption: Key synthetic routes from 2-Nitrovanillin.
Synthesis of Key Intermediates
Reduction of 2-Nitrovanillin to 2-Aminovanillin
The reduction of the nitro group to an amine is a critical step in unlocking the potential of 2-Nitrovanillin for the synthesis of many heterocyclic agrochemicals, such as benzimidazole fungicides.[3] This transformation can be achieved through various methods, with catalytic hydrogenation and chemical reduction being the most common.
Protocol 1: Catalytic Hydrogenation
This method is clean and efficient, often providing high yields of the desired amine with minimal side products.
-
Materials:
-
2-Nitrovanillin
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Celite or another filter aid
-
-
Procedure:
-
To a hydrogenation flask, add 2-Nitrovanillin (1.0 eq) and the solvent (ethanol or methanol).
-
Carefully add the Pd/C catalyst to the mixture.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or a hydrogen-filled balloon for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain 2-Aminovanillin.
-
Synthesis of Schiff Bases from 2-Nitrovanillin
Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of an aldehyde with a primary amine.[2] Schiff bases derived from vanillin and its analogs have demonstrated a wide range of biological activities, including antifungal, antibacterial, and herbicidal properties.[4][5] The presence of the nitro group in 2-Nitrovanillin can enhance the biological activity of the resulting Schiff bases.[2]
Protocol 2: Conventional Schiff Base Synthesis
This is a standard method that utilizes a solvent and heat to drive the reaction.
-
Materials:
-
2-Nitrovanillin
-
Substituted primary amine (e.g., aminobenzothiazole, aniline derivatives)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve equimolar amounts of 2-Nitrovanillin and the desired primary amine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Application in the Synthesis of Potential Agrochemicals
Fungicidal Benzimidazole Derivatives
The 2-Aminovanillin intermediate is a valuable precursor for the synthesis of benzimidazole derivatives, a class of systemic fungicides.[3] The general synthetic route involves the cyclization of the o-phenylenediamine moiety of 2-Aminovanillin with a suitable one-carbon synthon.
Caption: Synthesis of Benzimidazole Fungicides.
Protocol 3: Synthesis of a Substituted Benzimidazole
-
Materials:
-
2-Aminovanillin
-
Formic acid or a substituted aldehyde
-
Polyphosphoric acid (PPA) or another suitable cyclizing agent
-
Round-bottom flask
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, mix 2-Aminovanillin (1.0 eq) with an excess of formic acid (or an equimolar amount of a substituted aldehyde).
-
Slowly add polyphosphoric acid to the mixture with stirring.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude benzimidazole derivative.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
-
Herbicidal and Insecticidal Schiff Bases
The diverse biological activities of Schiff bases make them promising candidates for new agrochemicals.[4] By selecting different primary amines for condensation with 2-Nitrovanillin, a library of compounds can be generated and screened for herbicidal and insecticidal properties. For instance, Schiff bases containing heterocyclic moieties like pyrazine have shown herbicidal activity.[4]
Table 1: Examples of Bioactive Schiff Bases Derived from Vanillin Analogs
| Aldehyde Precursor | Amine Reactant | Resulting Compound Class | Potential Agrochemical Activity | Reference |
| o-Vanillin | 2-Aminopyrazine | Pyrazine-containing Schiff base | Antibacterial, potential herbicidal | [4] |
| Vanillin | Various primary amines | Aldimines | Antifungal, antibacterial | [5] |
| 5-Nitrovanillin | Aromatic amines | Nitro-substituted Schiff bases | Enhanced antimicrobial activity | [2] |
Conclusion and Future Perspectives
2-Nitrovanillin serves as a highly valuable and versatile precursor for the synthesis of a wide array of potential agrochemical compounds. Its rich functionality allows for the construction of complex molecular architectures, including key intermediates like 2-Aminovanillin and a variety of Schiff bases. These intermediates can be further elaborated into heterocyclic structures known to possess fungicidal, herbicidal, and insecticidal properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel agrochemicals derived from this readily accessible and sustainable starting material. Future research should focus on the synthesis and biological evaluation of diverse libraries of 2-Nitrovanillin derivatives to identify new lead compounds for the development of next-generation crop protection agents.
References
- 1. [PDF] Pesticidal Activities of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity [mdpi.com]
- 5. svedbergopen.com [svedbergopen.com]
Application Note: Synthesis of Bio-Relevant Heterocyclic Scaffolds from 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde
Abstract
4-Hydroxy-3-methoxy-2-nitrobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a potent and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. The strategic ortho-positioning of the nitro and aldehyde groups facilitates a variety of powerful cyclization strategies, most notably through domino reactions involving in-situ reduction of the nitro moiety. This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the synthesis of medicinally important quinoline and indole scaffolds from this key starting material. We will explore the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the causality behind key experimental choices.
Introduction: The Strategic Value of this compound
Heterocyclic compounds are foundational to modern medicine, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] These scaffolds provide a three-dimensional framework that can be tailored to interact with biological targets, while the heteroatoms themselves can modulate crucial physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.[1][2]
This compound, a derivative of vanillin, is a particularly valuable starting material in medicinal chemistry.[3][4] Its utility stems from several key structural features:
-
Ortho Nitro-Aldehyde Moiety: The adjacent placement of the nitro and aldehyde groups is the cornerstone of its reactivity. The nitro group can be readily reduced to an amine, which can then undergo an intramolecular reaction with the aldehyde or its derivatives, leading to efficient ring closure.
-
"Privileged" Substitution Pattern: The 4-hydroxy and 3-methoxy groups are common motifs in natural products and pharmacologically active molecules, providing built-in functionality for further derivatization or for direct interaction with biological targets.
-
Domino Reaction Potential: This precursor is ideally suited for domino (or tandem) reactions, where the reduction of the nitro group and subsequent cyclization occur in a single pot. This approach enhances synthetic efficiency by reducing the number of intermediate purification steps, saving time and resources.[5][6]
This guide will focus on the practical application of this precursor in the synthesis of quinolines and indoles, two heterocyclic families of paramount importance in drug discovery.
Core Synthetic Strategy: Domino Nitro Reduction-Cyclization
The primary synthetic pathway leverages the in-situ generation of a 2-aminobenzaldehyde intermediate. The electron-withdrawing nitro group is reduced to a nucleophilic amino group, which then participates in a subsequent intramolecular cyclization. This elegant strategy bypasses the need to handle potentially unstable 2-aminobenzaldehyde derivatives.[6]
Caption: General workflow for heterocyclic synthesis from this compound.
Synthesis of Substituted Quinolines via Domino Friedländer Annulation
The Friedländer annulation is a robust method for quinoline synthesis, involving the condensation of a 2-aminobenzaldehyde with a compound containing an active methylene group (e.g., a β-ketoester or β-diketone).[5][6] The domino nitro reduction-Friedländer heterocyclization adapts this classic reaction into a highly efficient one-pot procedure.[5]
Mechanism Insight: The reaction is initiated by the reduction of the nitro group to an amine using a dissolving metal system like iron powder in acetic acid.[5][6] The newly formed 2-aminobenzaldehyde derivative then undergoes a Knoevenagel condensation with the active methylene compound. The resulting intermediate rapidly undergoes intramolecular cyclization, followed by dehydration to yield the stable, aromatic quinoline ring.[5]
Caption: Workflow for the Domino Nitro Reduction-Friedländer Quinoline Synthesis.
Protocol 3.1: Synthesis of Ethyl 7-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate
This protocol details the synthesis of a quinoline-3-carboxylate derivative, a common scaffold in medicinal chemistry.
Materials & Reagents
| Reagent | CAS No. | Supplier Example | Notes |
| This compound | 7313-47-5 | Sigma-Aldrich | Starting Material |
| Ethyl acetoacetate | 141-97-9 | Sigma-Aldrich | Active Methylene Compound |
| Iron powder (<100 mesh) | 7439-89-6 | Sigma-Aldrich | Reducing Agent |
| Glacial Acetic Acid | 64-19-7 | Fisher Scientific | Solvent and acid catalyst |
| Ethyl Acetate | 141-78-6 | VWR | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | N/A | Lab-prepared | For neutralization |
| Celite® | 61790-53-2 | Sigma-Aldrich | Filtration aid |
| Anhydrous Sodium Sulfate | 7757-82-6 | VWR | Drying agent |
Safety Precautions:
-
Conduct all operations within a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acetic acid is corrosive. Handle with care.
-
The reaction can be exothermic upon addition of iron powder.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.97 g, 10.0 mmol, 1.0 equiv) in glacial acetic acid (40 mL).
-
Addition of Reagents: To this solution, add ethyl acetoacetate (3.90 g, 3.8 mL, 30.0 mmol, 3.0 equiv). Stir the mixture to ensure homogeneity.[5]
-
Heating: Heat the reaction mixture to 100 °C using a heating mantle.
-
Reduction: Once the temperature has stabilized, add iron powder (2.23 g, 40.0 mmol, 4.0 equiv) portion-wise over 15-20 minutes.[5][6] Causality Note: Portion-wise addition is crucial to control the initial exotherm of the nitro reduction. The color of the mixture will typically change from yellow to dark brown.
-
Reaction Monitoring: Maintain the temperature at 100-110 °C and monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of Celite® to remove the iron residues and iron salts. Wash the filter cake with ethyl acetate (3 x 20 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Expertise Note: This neutralization can be vigorous. Add the bicarbonate solution slowly with frequent venting.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol/water to afford the pure quinoline product.
Expected Yield: 70-85%.
Synthesis of Substituted Indoles via Reductive Annulation
Indole synthesis from 2-nitrobenzaldehydes can be achieved through several tandem strategies.[7] A common approach involves an initial condensation (e.g., a Henry reaction with a nitroalkane) followed by a reductive cyclization. The in-situ reduction of both nitro groups (the one on the aromatic ring and the one from the Henry reaction) can trigger a cascade leading to the indole core.
Mechanism Insight: A plausible pathway involves a three-step sequence: a base-catalyzed Henry reaction between the this compound and a nitroalkane, followed by dehydration to form a nitrostyrene intermediate. Subsequent reduction of both nitro groups (e.g., using Pd/C and H₂) generates a diamine intermediate which undergoes a Fischer-type cyclization to form the five-membered indole ring.[7]
Protocol 4.1: Synthesis of 7-Hydroxy-6-methoxy-2-phenylindole (Conceptual)
This protocol outlines a general, multi-step approach adaptable from known procedures for indole synthesis from o-nitrobenzaldehydes.[7]
Step A: Henry Reaction
-
Dissolve this compound (1.0 equiv) and phenylnitromethane (1.1 equiv) in methanol.
-
Cool the mixture to 0 °C and add a catalytic amount of a suitable base (e.g., sodium methoxide).
-
Stir at 0 °C to room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a mild acid and extract the nitro-alcohol product.
Step B: Dehydration
-
Dissolve the crude nitro-alcohol from Step A in a suitable solvent like toluene.
-
Add a dehydrating agent (e.g., acetic anhydride or methanesulfonyl chloride with a base).
-
Heat the reaction to facilitate the elimination of water, forming the corresponding nitrostyrene. Purify the intermediate.
Step C: Reductive Annulation
-
Dissolve the purified nitrostyrene intermediate in a solvent such as ethyl acetate or ethanol.
-
Add a catalyst, typically 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.[7]
-
Monitor the reaction until completion. The reduction of both nitro groups and subsequent cyclization occurs in this step.
-
Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate.
-
Purify the final indole product by column chromatography.
Scope of Synthesis
The versatility of the domino Friedländer reaction allows for the synthesis of a wide array of quinoline derivatives by varying the active methylene compound.
| Entry | Active Methylene Compound | Product Type | Expected Yield Range | Reference |
| 1 | Ethyl acetoacetate | Quinoline-3-carboxylate | 70-85% | [5],[6] |
| 2 | 2,4-Pentanedione | 3-Acetyl-quinoline | 65-80% | [6] |
| 3 | Ethyl benzoylacetate | 3-Benzoyl-quinoline | 60-75% | [6] |
| 4 | Malononitrile | 3-Cyano-quinoline | 55-70% | [5] |
| 5 | Ethyl 3-oxobutanoate | Quinoline-3-carboxylate (alternative) | 70-85% | [8],[9] |
Conclusion
This compound stands out as a privileged and highly efficient precursor for constructing complex heterocyclic systems. Its inherent functionality allows for streamlined, one-pot syntheses of quinolines and provides a clear pathway toward substituted indoles. The domino nitro reduction-cyclization strategy represents a cornerstone of modern synthetic efficiency, minimizing waste and maximizing output. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers in medicinal chemistry and organic synthesis to explore the vast chemical space accessible from this versatile building block.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, also known as 2-nitrovanillin. The synthesis of this specific isomer is often challenging due to a variety of potential side reactions. This guide is designed to help you navigate these challenges, optimize your reaction conditions, and improve the yield and purity of your target compound.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My yield of 2-nitrovanillin is consistently low, and my TLC plate shows multiple spots. What are the likely isomeric byproducts, and how can I improve the regioselectivity for the 2-position?
Answer: The low yield of the desired 2-nitro isomer is a common issue stemming from the powerful directing effects of the functional groups on the vanillin ring. During electrophilic aromatic substitution, such as nitration, the hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups influence where the incoming nitro (-NO₂) group will attach.
-
-OH and -OCH₃ groups: These are strong activating, ortho, para-directing groups. The hydroxyl group is the more powerful activator.
-
-CHO group: This is a deactivating, meta-directing group.
The interplay of these groups means that several isomers are likely to form. The major product in the direct nitration of vanillin is typically 5-nitrovanillin, where the nitro group is ortho to the powerful hydroxyl group and meta to the aldehyde.[1] The formation of the 2-nitro isomer is less favored electronically and sterically. The 6-nitro isomer is another possible byproduct.
Troubleshooting & Optimization:
-
Protecting Group Strategy: To favor substitution at the 2-position, a common strategy is to protect the highly activating 4-hydroxyl group. By converting the hydroxyl group to an acetate ester (4-acetoxy-3-methoxybenzaldehyde), you reduce its activating influence and can achieve nitration at the 2-position. The protecting group can then be removed by hydrolysis to yield the desired product.[2]
-
Choice of Nitrating Agent and Catalyst: The regioselectivity of nitration can be influenced by the reaction system. While traditional methods use nitric acid in sulfuric or acetic acid, exploring alternative systems may improve the yield of the 2-nitro isomer.[3] The use of solid zeolite catalysts has been shown to influence regioselectivity in the nitration of some aromatic compounds.[4]
-
Temperature Control: Maintaining a low reaction temperature (typically 0-10°C) is crucial. While this is more critical for preventing over-nitration (see FAQ 2), it can also influence the ratio of isomers formed.[5]
Diagram: Isomeric Byproducts in Vanillin Nitration
Caption: Potential isomeric products from the direct nitration of vanillin.
FAQ 2: I'm observing a significant amount of a highly polar byproduct that I suspect is dinitrated. What is this compound, and how can I prevent its formation?
Answer: The formation of dinitrovanillin is a classic example of "over-nitration."[1] The initial product, mononitrovanillin, still possesses an activated aromatic ring and can undergo a second nitration, especially if the reaction conditions are too harsh or the reaction is left for too long. Based on the directing effects of the groups present on the 2-nitrovanillin ring, a likely structure for the dinitro byproduct would be 4-hydroxy-3-methoxy-2,5-dinitrobenzaldehyde or 4-hydroxy-3-methoxy-2,6-dinitrobenzaldehyde.[1]
Troubleshooting & Optimization:
The key to preventing over-nitration is to carefully control the reaction conditions to favor monosubstitution.
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low temperature, ideally between 0°C and 10°C, using an ice bath or cryostat.[1] | Nitration is highly exothermic. Lower temperatures decrease the rate of the second nitration more significantly than the first. |
| Nitrating Agent Stoichiometry | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.[1] | This minimizes the availability of the nitrating species for a second reaction with the mononitrated product. |
| Reagent Addition | Add the nitrating agent slowly and dropwise to the solution of your starting material.[5] | This prevents localized high concentrations of the nitrating agent and helps to control the reaction exotherm. |
| Reaction Time | Monitor the reaction closely using TLC or HPLC. Quench the reaction promptly once the starting material is consumed.[1] | This prevents the desired mononitrated product from reacting further to form the dinitrated byproduct. |
Diagram: Over-Nitration Pathway
Caption: Reaction pathway showing the formation of the dinitrated byproduct.
FAQ 3: My purified product is contaminated with an acidic impurity. What is the likely source?
Answer: Nitrating mixtures are strongly oxidizing environments. The aldehyde functional group (-CHO) in your starting material or product is susceptible to oxidation to a carboxylic acid (-COOH).[6] This would result in the formation of 4-hydroxy-3-methoxy-2-nitrobenzoic acid as an acidic impurity. This side reaction is more likely to occur at higher temperatures or with an excess of the nitrating agent.
Troubleshooting & Optimization:
-
Milder Nitrating Agents: Consider using milder or more selective nitrating agents. For example, using nitric acid in glacial acetic acid is generally more controllable than a mixture of nitric and sulfuric acids.[1][7] Greener alternatives like cerium (IV) ammonium nitrate (CAN) have also been used for the nitration of vanillin and may offer better control.[1]
-
Aqueous Workup: During the workup of your reaction, washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, can effectively remove acidic impurities by converting them to their water-soluble carboxylate salts.
Diagram: Oxidation Side Reaction
Caption: Formation of an acidic impurity through oxidation of the aldehyde group.
FAQ 4: My reaction mixture turned into a dark, tarry mess with a complex product distribution. What caused this decomposition?
Answer: Phenolic compounds like vanillin and its derivatives are sensitive to strongly acidic and oxidizing conditions, which can lead to polymerization and decomposition, resulting in the formation of tar. This is often a sign of a runaway reaction.
Troubleshooting & Optimization:
This issue almost always comes down to a loss of control over the reaction conditions. The following workflow can help diagnose and prevent this problem.
Diagram: Troubleshooting Workflow for Reaction Decomposition
Caption: A logical workflow for troubleshooting reaction decomposition.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
This protocol allows you to monitor the consumption of the starting material and the formation of products.
-
Plate Preparation: Use silica gel TLC plates.
-
Mobile Phase: A mixture of ethyl acetate and petroleum ether (e.g., 1:1 or as optimized for your specific compounds) is a good starting point.[5]
-
Spotting: On the baseline of the TLC plate, spot your starting material (co-spot), and an aliquot of your reaction mixture.
-
Development: Place the plate in a developing chamber with the mobile phase.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The starting material, desired product, and byproducts should have different Rf values.
-
Analysis: The disappearance of the starting material spot indicates the reaction is progressing. The appearance of new spots corresponds to the formation of products. Over-nitrated products are typically more polar and will have a lower Rf value.
Protocol 2: General Purification by Recrystallization
This is a standard method for purifying the crude solid product.
-
Solvent Selection: Ethanol or acetic acid are commonly used for recrystallizing nitrovanillin derivatives.[8]
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 4. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Formation of 6-Nitrovanillin Byproduct in Vanillin Nitration
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the formation of the undesired 6-nitrovanillin byproduct during the synthesis of 5-nitrovanillin. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction, maximize the yield of the desired product, and simplify purification.
Introduction
The nitration of vanillin is a cornerstone electrophilic aromatic substitution reaction, primarily aimed at synthesizing 5-nitrovanillin, a key intermediate in the pharmaceutical industry.[1] However, the regioselectivity of this reaction is not always perfect, often leading to the co-formation of the isomeric byproduct, 6-nitrovanillin. The presence of this byproduct complicates downstream purification processes and reduces the overall yield of the target molecule. This guide will delve into the mechanistic underpinnings of 6-nitrovanillin formation and provide actionable strategies to mitigate its occurrence.
Frequently Asked Questions (FAQs)
What is 6-nitrovanillin and why is it a problematic byproduct?
6-Nitrovanillin (4-hydroxy-3-methoxy-6-nitrobenzaldehyde) is a structural isomer of the desired 5-nitrovanillin. In the vanillin molecule, the hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to specific positions on the aromatic ring. While the primary substitution occurs at the C-5 position, competitive substitution at the C-6 position leads to the formation of 6-nitrovanillin.[2] Its similar physical properties to 5-nitrovanillin make separation by standard techniques like recrystallization challenging, thus impacting the purity of the final product.
What is the primary mechanism for the formation of 6-nitrovanillin?
The formation of both 5-nitrovanillin and 6-nitrovanillin proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3] The substituents on the vanillin ring play a crucial role in directing the position of nitration.[4]
-
Activating Groups: The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups and ortho, para-directors due to their ability to donate electron density to the aromatic ring through resonance.[5]
-
Deactivating Group: The aldehyde (-CHO) group is a deactivating group and a meta-director because it withdraws electron density from the ring.[6]
The C-5 position is ortho to the powerful hydroxyl activating group and meta to the aldehyde deactivating group, making it the most electronically favored site for electrophilic attack. However, the C-6 position is ortho to the methoxy group and ortho to the aldehyde group. While less favored than the C-5 position, a combination of electronic and steric factors can still allow for nitration at this site, leading to the 6-nitrovanillin byproduct.
How can I quickly check for the presence of the 6-nitrovanillin byproduct?
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction and detecting the presence of byproducts.[7]
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of ethyl acetate and petroleum ether (e.g., 1:1 v/v) is a common choice.[8]
-
Visualization: Under a UV lamp (254 nm), you should be able to distinguish spots corresponding to vanillin (starting material), 5-nitrovanillin (major product), and potentially 6-nitrovanillin (byproduct).
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A C18 reverse-phase column with a mobile phase of methanol and water (often with a small amount of acetic acid) can effectively separate the isomers.[7]
Troubleshooting Guide: High Levels of 6-Nitrovanillin Detected
This section addresses the common issue of excessive 6-nitrovanillin formation and provides detailed corrective actions.
Problem: My reaction is producing a significant amount of the 6-nitrovanillin byproduct, complicating purification and reducing the yield of 5-nitrovanillin.
| Potential Cause | Scientific Explanation | Recommended Corrective Actions |
| Reaction Temperature is Too High | Nitration reactions are highly exothermic.[9] Elevated temperatures provide more energy for the electrophile to overcome the activation barrier for the less favored C-6 position, leading to a decrease in regioselectivity. | Maintain Strict Temperature Control: Conduct the reaction at low temperatures, typically between 0-10°C, using an ice-water bath. Add the nitrating agent slowly and dropwise to dissipate heat effectively. |
| Choice and Concentration of Nitrating Agent | Harsher nitrating agents or higher concentrations can lead to increased side reactions. A mixture of nitric acid and sulfuric acid, for instance, generates a high concentration of the highly reactive nitronium ion (NO₂⁺), which can reduce selectivity.[10] | Use Milder Nitrating Agents: Consider alternatives to the traditional nitric acid/sulfuric acid mixture. Cerium (IV) ammonium nitrate (CAN) in acetic acid or yttrium nitrate hexahydrate have been reported to offer good yields with improved selectivity.[11][12] Control Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the nitrating agent to ensure complete conversion of vanillin without promoting side reactions.[7] |
| Solvent Effects | The solvent can influence the reactivity of the nitrating agent and the stability of the reaction intermediates. | Optimize Solvent System: Glacial acetic acid is a commonly used solvent that generally provides good results.[13] Dichloromethane (DCM) has also been used, particularly for low-temperature nitrations. Experimenting with the solvent system may help improve regioselectivity. |
| Reaction Time | Prolonged reaction times after the consumption of the starting material can potentially lead to side reactions or degradation of the product. | Monitor Reaction Progress: Use TLC to monitor the consumption of vanillin.[14] Once the starting material is no longer visible, proceed with the work-up to quench the reaction and prevent the formation of further byproducts. |
Visualizing the Competing Reaction Pathways
The following diagram illustrates the electrophilic attack on the vanillin ring, leading to the formation of both the desired 5-nitrovanillin and the 6-nitrovanillin byproduct.
Caption: Competing pathways in the nitration of vanillin.
Experimental Protocols
Protocol 1: Controlled Mononitration of Vanillin
This protocol emphasizes temperature control to minimize the formation of the 6-nitrovanillin byproduct.
-
Dissolution: Dissolve vanillin (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[7]
-
Cooling: Cool the solution to 0-5°C in an ice-water bath.[7]
-
Addition of Nitrating Agent: Slowly add a solution of concentrated nitric acid (1.05 equivalents) in glacial acetic acid dropwise to the cooled vanillin solution while ensuring the temperature remains below 10°C.[7]
-
Reaction: Stir the reaction mixture at 0-10°C for 1-2 hours. Monitor the reaction progress by TLC.[7]
-
Quenching: Once the vanillin is consumed, pour the reaction mixture into a beaker of ice-cold water to precipitate the product.[13]
-
Isolation: Collect the yellow precipitate by vacuum filtration and wash with cold water until the washings are neutral.[7]
-
Purification: The crude product can be further purified by recrystallization from ethanol or acetic acid.[15]
Protocol 2: Purification of 5-Nitrovanillin by Recrystallization
This protocol is designed to separate the desired 5-nitrovanillin from impurities, including 6-nitrovanillin.
-
Solvent Selection: Glacial acetic acid or ethanol are suitable solvents for the recrystallization of 5-nitrovanillin.[15]
-
Dissolution: In a fume hood, dissolve the crude product in a minimal amount of the hot chosen solvent with gentle heating and stirring.[15]
-
Crystallization: Once fully dissolved, cover the flask and allow it to cool slowly to room temperature. Further cooling in an ice bath can improve the yield.[15]
-
Isolation and Washing: Isolate the purified crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold solvent to remove any remaining soluble impurities.[15]
-
Drying: Dry the purified crystals thoroughly to remove all traces of the solvent.
Troubleshooting Workflow for Byproduct Formation
The following diagram provides a logical workflow for troubleshooting the formation of 6-nitrovanillin.
Caption: Troubleshooting workflow for minimizing 6-nitrovanillin.
References
- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 2. aca.unram.ac.id [aca.unram.ac.id]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde
Welcome to the dedicated technical support center for the purification of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (also known as 2-Nitrovanillin). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining this valuable compound in high purity.
Introduction to Purification Challenges
The synthesis of this compound, a key intermediate in various synthetic pathways, often results in a crude product containing unreacted starting materials, isomeric byproducts, and other impurities. The presence of multiple functional groups (aldehyde, hydroxyl, methoxy, and nitro) on the benzene ring presents a unique set of challenges for purification. Achieving high purity is critical for subsequent reactions and for ensuring the integrity of final products in drug discovery and development. This guide provides a systematic approach to troubleshooting common issues and offers detailed protocols for effective purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. If your synthesis involves the nitration of vanillin or its derivatives, you can expect isomeric impurities where the nitro group is at a different position on the aromatic ring, such as 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde). Over-nitration can also lead to dinitrovanillin byproducts.[1] If the final step is the hydrolysis of an acetyl-protected precursor (e.g., 4-acetoxy-3-methoxy-2-nitrobenzaldehyde), incomplete hydrolysis will result in the presence of the starting material in your crude product.
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is an excellent initial technique to assess the purity of your sample.[1][2] It allows for a rapid visualization of the number of components in your crude product. A single spot on the TLC plate (in multiple solvent systems) is a good indication of high purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[1][3]
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a light yellow solid.[4] The reported melting point is in the range of 136-137°C. A sharp melting point within this range is a strong indicator of high purity.
Q4: My purified product is a brownish or off-yellow color. What could be the cause?
A4: A darker coloration often suggests the presence of residual impurities, possibly from oxidation of the phenolic hydroxyl group or the presence of highly colored byproducts from the nitration step.[2] Inadequate removal of acidic residues from the synthesis can also contribute to discoloration. Further purification or treatment with activated charcoal during recrystallization may be necessary.
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.
Issue 1: Difficulty in Achieving Crystallization
Scenario: You have followed a recrystallization protocol, but no crystals are forming upon cooling, or the product "oils out" as a liquid instead of forming a solid.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Inappropriate Solvent System | The solubility of the compound at room temperature is too high, or it is too low at elevated temperatures. | Perform small-scale solubility tests with a range of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot. A reported effective solvent system is a mixture of ether and cyclohexane.[4] |
| Solution is Too Dilute | The concentration of the compound is below the saturation point, even at low temperatures. | Evaporate some of the solvent to increase the concentration and then attempt to cool the solution again. |
| Supersaturation without Nucleation | The solution is supersaturated, but there are no nucleation sites for crystal growth to begin. | 1. Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. 2. Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization. |
| "Oiling Out" | The melting point of the impure compound is lower than the boiling point of the solvent, or the cooling is too rapid. | 1. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Add More Solvent: If oiling out occurs at a high temperature, add more hot solvent to dissolve the oil and then cool slowly. |
Issue 2: Persistent Impurities After Recrystallization
Scenario: After one or more recrystallization attempts, your product still shows significant impurities when analyzed by TLC or HPLC.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Co-crystallization of Impurities | The impurity has a very similar solubility profile to the desired product in the chosen solvent. | 1. Change the Solvent System: Try a different solvent or a mixture of solvents for recrystallization. The change in polarity may alter the relative solubilities of your product and the impurity. 2. Consider Column Chromatography: If recrystallization is ineffective, column chromatography is a more powerful technique for separating compounds with similar properties. |
| Incomplete Removal of Starting Material | If the final step was hydrolysis, the reaction may not have gone to completion. | Monitor the hydrolysis reaction by TLC to ensure all the starting material is consumed before workup. If necessary, adjust the reaction time or conditions. |
| Presence of Isomeric Impurities | Isomers formed during nitration can be difficult to separate by crystallization due to similar physical properties. | Column chromatography is the recommended method for separating isomeric impurities. |
Issue 3: Poor Separation in Column Chromatography
Scenario: You are attempting to purify your compound using column chromatography, but the separation between your product and impurities is poor.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Non-optimal Mobile Phase | The eluent is either too polar (causing everything to elute quickly) or not polar enough (causing everything to remain on the column). | 1. TLC Optimization: Use TLC to determine the best solvent system. Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A good starting point is a mixture that gives your product an Rf value of around 0.25-0.35.[2] 2. Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute the non-polar impurities and then your product. |
| Improper Column Packing | Air bubbles, cracks, or an uneven stationary phase in the column will lead to channeling and poor separation. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. A layer of sand at the top of the silica can help to prevent disturbance when adding the eluent. |
| Overloading the Column | Too much crude product has been loaded onto the column, exceeding its separation capacity. | Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:30 to 1:50 ratio of crude product to silica gel by weight. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To quickly assess the purity of a sample of this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvents: Ethyl acetate, Hexane (or petroleum ether)
-
UV lamp (254 nm)
Procedure:
-
Prepare a developing solvent. A good starting point is a 1:1 mixture of ethyl acetate and petroleum ether.[2][5]
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber containing the eluent. Ensure the solvent level is below the baseline.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure sample should ideally show a single spot.
Protocol 2: Purification by Recrystallization
Objective: To purify crude this compound by recrystallization. This protocol is based on a reported procedure.[4]
Materials:
-
Crude this compound
-
Diethyl ether
-
Cyclohexane
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot diethyl ether to dissolve the solid completely.
-
While the solution is still warm, slowly add cyclohexane until the solution becomes slightly turbid (cloudy).
-
If the solution becomes too cloudy, add a few drops of hot diethyl ether to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold cyclohexane to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
Visualization of Purification Workflow
Caption: Decision workflow for the purification of this compound.
References
Technical Support Center: Improving Yield in 2-Nitrovanillin Condensation Reactions
Welcome to the technical support center for optimizing condensation reactions involving 2-Nitrovanillin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and ultimately improve product yields and purity. As an aromatic aldehyde bearing a potent electron-withdrawing nitro group, 2-Nitrovanillin presents unique opportunities and challenges in carbon-carbon bond formation. This resource synthesizes established chemical principles with practical, field-proven insights to ensure your experimental success.
Frequently Asked Questions (FAQs)
Here we address high-level questions to guide your experimental design before you begin.
Q1: Which condensation reaction is most appropriate for my target synthesis with 2-Nitrovanillin?
The choice of reaction depends on the desired product. The two most common and effective condensation reactions for 2-Nitrovanillin are:
-
Claisen-Schmidt Condensation: This reaction is ideal for synthesizing α,β-unsaturated ketones (chalcone-like structures). It involves reacting 2-Nitrovanillin with a ketone (e.g., acetone) or an aldehyde that possesses α-hydrogens, typically under basic conditions.[1]
-
Henry (Nitroaldol) Reaction: This is the preferred method for creating β-nitro alcohols or their dehydrated counterparts, nitroalkenes. It involves the condensation of 2-Nitrovanillin with a nitroalkane, such as nitromethane, in the presence of a base.[2][3] The resulting β-nitro alcohol is a versatile intermediate that can be reduced to a β-amino alcohol or oxidized to an α-nitro ketone.[4]
Q2: How does the nitro group on 2-Nitrovanillin affect the reaction?
The ortho-nitro group is strongly electron-withdrawing. This has two primary effects:
-
Activation of the Aldehyde: It increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. This generally increases the reaction rate compared to vanillin itself.
-
Electronic Effects on Products: The presence of the nitro group influences the stability and subsequent reactivity of the product, which can be beneficial for further synthetic steps.
Q3: Should I use an acid or base catalyst for my condensation reaction?
For both Claisen-Schmidt and Henry reactions with 2-Nitrovanillin, base catalysis is overwhelmingly more common and effective. The base's role is to deprotonate the nucleophilic partner (the ketone or nitroalkane) to generate the reactive enolate or nitronate anion, respectively.[2] While some aldol-type condensations can be acid-catalyzed, they are less common for this specific substrate and can lead to unwanted side reactions.[5]
Troubleshooting Guide: From Low Yields to Pure Products
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or No Product Yield
This is the most common issue. A systematic approach is crucial to diagnose the root cause.
Logical Troubleshooting Flow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield condensation reactions.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inactive Base / Catalyst | The base is the engine of the reaction, responsible for generating the nucleophile. Common bases like NaOH or KOH can absorb atmospheric CO₂ and water, reducing their efficacy. Older bottles of amine bases (e.g., piperidine) can degrade. | Use freshly opened or properly stored base. For solid hydroxides, consider grinding them into a fine powder just before use to ensure a fresh surface area. If using an organic base, ensure it is from a reliable, recently opened source. |
| Poor Solvent Quality | Protic impurities, especially water, can interfere with the reaction. Water can consume the base and react with the enolate/nitronate intermediate, quenching the nucleophile before it can attack the aldehyde.[6] | Use anhydrous solvents, especially when employing strong bases. For many Claisen-Schmidt reactions, reagent-grade ethanol or methanol is sufficient, but for sensitive reactions, using a freshly opened bottle or drying the solvent over molecular sieves is advisable. |
| Insufficient Reaction Time or Temperature | While 2-Nitrovanillin is activated, some condensation reactions require thermal energy to overcome the activation barrier, especially if the nucleophile is sterically hindered.[7] The reaction may simply be slow at room temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot remains prominent after several hours, consider gently heating the reaction mixture (e.g., to 40-50 °C).[7] Some protocols may even require reflux temperatures.[8] |
| Incorrect Stoichiometry | Using an incorrect ratio of reactants can lead to incomplete conversion. A common error is a miscalculation of molar equivalents, especially for reactants that are not 100% pure. | Carefully calculate molar equivalents. It is often beneficial to use a slight excess (1.1 to 1.5 equivalents) of the enolizable component (ketone or nitroalkane) to drive the reaction to completion. |
| Product Loss During Workup | The product may have partial solubility in the aqueous layer, especially if it contains polar functional groups.[9] Premature precipitation or failure to precipitate during pH adjustment are also common pitfalls. | After the initial organic extraction, perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent. When inducing precipitation by acidification, add the acid slowly and check the pH to ensure you have reached the optimal point for insolubility. |
Problem 2: Formation of Multiple Side Products
The appearance of multiple spots on a TLC plate indicates a lack of selectivity.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Self-Condensation of Ketone | If using a ketone like acetone in a Claisen-Schmidt reaction, it can react with itself (an aldol condensation) to form products like diacetone alcohol or mesityl oxide, consuming both the ketone and the base. | This is often controlled by reaction kinetics. The aromatic aldehyde (2-Nitrovanillin) is typically more electrophilic and lacks α-hydrogens, so it reacts faster with the enolate.[1] To further favor the desired reaction, add the ketone/base mixture slowly to a solution of the 2-Nitrovanillin. This maintains a low concentration of the enolate, minimizing its self-reaction. |
| Cannizzaro Reaction | Under very strong basic conditions and elevated temperatures, aldehydes lacking α-hydrogens, like 2-Nitrovanillin, can undergo disproportionation to form the corresponding alcohol and carboxylic acid. | Avoid excessively high concentrations of strong bases (e.g., >50% NaOH) and high temperatures. Use catalytic amounts of base where possible or opt for milder bases like piperidine or triethylamine.[8] |
| Formation of Bis-Adduct | In Claisen-Schmidt reactions with symmetrical ketones like acetone, the initial product can react with a second molecule of 2-Nitrovanillin. | Use a large excess of the ketone. This stoichiometric control ensures that the enolate is more likely to encounter a molecule of 2-Nitrovanillin starting material rather than the initial condensation product. |
| Incomplete Dehydration | For both Henry and Claisen-Schmidt reactions, the initial product is a β-hydroxy intermediate. Sometimes this intermediate is stable and does not eliminate water to form the conjugated system.[10] | Dehydration is often promoted by heat or by ensuring the removal of water during the reaction.[11] If you have isolated the β-hydroxy adduct, you can often dehydrate it in a separate step by heating it with a catalytic amount of acid (like p-toluenesulfonic acid) or iodine. |
| Polymerization | The α,β-unsaturated products of these condensations can be susceptible to polymerization, especially under harsh conditions (strong base, high heat) or during storage.[12] | Perform the reaction under the mildest conditions that allow for a reasonable rate. During workup, neutralize the base promptly once the reaction is complete. Store the final product in a cool, dark place, potentially under an inert atmosphere. |
Experimental Protocols
These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Claisen-Schmidt Condensation of 2-Nitrovanillin with Acetone
This protocol is designed to synthesize (E)-4-(2-hydroxy-3-methoxy-6-nitrophenyl)but-3-en-2-one.
Mechanism Overview:
Caption: Key steps in the base-catalyzed Claisen-Schmidt condensation.
Materials:
-
2-Nitrovanillin (1.0 eq)
-
Acetone (10 eq, serves as reactant and solvent)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Nitrovanillin (e.g., 1.97 g, 10 mmol) in acetone (e.g., 7.3 mL, 100 mmol).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
While stirring vigorously, add the 10% NaOH solution dropwise over 15-20 minutes, ensuring the temperature does not rise above 10 °C. A color change to deep red or orange is typically observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent) until the 2-Nitrovanillin spot has been consumed (typically 2-4 hours).
-
Once the reaction is complete, cool the mixture in an ice bath again and slowly neutralize it by adding 1 M HCl dropwise until the pH is approximately 5-6. This will cause the product to precipitate.
-
Collect the crude solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product as colored crystals.
Protocol 2: Henry (Nitroaldol) Reaction of 2-Nitrovanillin with Nitromethane
This protocol details the synthesis of 1-(2-hydroxy-3-methoxy-6-nitrophenyl)-2-nitroethanol.
Materials:
-
2-Nitrovanillin (1.0 eq)
-
Nitromethane (1.5 eq)
-
Methanol
-
Triethylamine (TEA) or another suitable base (catalytic amount, e.g., 0.1 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-Nitrovanillin (e.g., 1.97 g, 10 mmol) in methanol (e.g., 20 mL) in a round-bottom flask with a magnetic stir bar.
-
Add nitromethane (e.g., 0.81 mL, 15 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the base (e.g., triethylamine, 0.14 mL, 1 mmol) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC. The goal is to form the β-nitro alcohol without significant dehydration to the nitrostyrene.[3] Using catalytic amounts of a weaker base and lower temperatures favors isolation of the alcohol.[2][13]
-
Once the reaction is complete, quench it by adding 1 M HCl to neutralize the base.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude β-nitro alcohol can be purified by flash column chromatography or recrystallization.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Henry Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. jocpr.com [jocpr.com]
- 11. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. Sciencemadness Discussion Board - Condensation with Nitromethane - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Temperature Control in the Nitration of 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical aspect of temperature control during the electrophilic nitration of 4-hydroxy-3-methoxybenzaldehyde (vanillin). Proper thermal management is paramount for achieving high yields, ensuring regioselectivity, and maintaining the safety of this highly exothermic reaction.
Part 1: Fundamental Principles of Temperature Control
The nitration of vanillin is a classic example of an electrophilic aromatic substitution. However, the reaction is notoriously sensitive to temperature for several key reasons:
-
Exothermic Nature: The introduction of a nitro group onto the aromatic ring is a highly exothermic process.[1][2] Without adequate cooling, the heat generated can accelerate the reaction rate, leading to a dangerous, uncontrolled state known as a runaway reaction.[3][4]
-
Product Selectivity: The vanillin ring is highly activated by the hydroxyl (-OH) and methoxy (-OCH₃) groups. This high reactivity means that not only can the first nitration occur readily, but a second nitration to form dinitrovanillin byproducts is also possible at elevated temperatures.[5][6] Strict temperature control is the primary method to favor mono-nitration over poly-nitration.[7]
-
Oxidation and Decomposition: At higher temperatures, the powerful nitrating mixture (e.g., nitric acid/sulfuric acid) can act as an oxidizing agent, leading to the degradation of the starting material and the desired product.[8] This often results in the formation of dark, tarry byproducts and significantly reduces yield.[8][9]
-
Isomer Distribution: While the primary product of vanillin nitration is typically 5-nitrovanillin, the formation of other isomers, such as 2-nitrovanillin, can be influenced by reaction conditions, including temperature. Low-temperature protocols generally enhance regioselectivity.[7]
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiment in a direct question-and-answer format.
Q1: My reaction temperature is rising rapidly and uncontrollably. What are the immediate steps and long-term preventative measures?
A1: This indicates a potential runaway reaction, which is hazardous.
-
Immediate Actions:
-
Immediately cease the addition of the nitrating agent.[3]
-
If possible and safe, enhance the efficiency of your cooling bath (e.g., add more ice, switch to an ice/salt bath for lower temperatures).[4]
-
If the temperature continues to climb dramatically, prepare for an emergency quench by pouring the reaction mixture into a large volume of crushed ice and water with vigorous stirring. Caution: This should be a last resort as the dilution of concentrated acids is also highly exothermic.[3] Follow all established laboratory safety protocols.
-
-
Preventative Measures:
-
Slow, Controlled Addition: Add the nitrating agent dropwise using an addition funnel. This ensures that the heat generated can be effectively dissipated by the cooling system.[3]
-
Adequate Cooling: Ensure your reaction flask is sufficiently submerged in a well-maintained cooling bath (e.g., ice-water for 0-5°C). The bath's volume should be large enough to absorb the heat without a significant temperature increase.[10]
-
Efficient Stirring: Use vigorous and consistent agitation to prevent the formation of localized "hot spots" where reactant concentrations and temperature are dangerously high.[3][11]
-
Pre-chilled Reagents: Pre-cooling the substrate solution and the nitrating agent before addition can provide an additional thermal buffer.
-
Q2: The reaction mixture has turned dark brown or black. What does this signify and how can it be avoided?
A2: A dark discoloration is a classic sign of oxidation and decomposition of the organic material.[8] This is typically caused by excessively high reaction temperatures or using a nitrating agent that is too harsh for the activated vanillin substrate.[8][9] To avoid this, strictly maintain a low reaction temperature, typically between 0°C and 10°C, throughout the entire addition and reaction period.[5]
Q3: My final yield of nitrovanillin is significantly lower than expected. Could improper temperature control be the cause?
A3: Absolutely. Low yields are a direct consequence of poor temperature management in this reaction.[12]
-
Side Reactions: Elevated temperatures promote the formation of unwanted byproducts, including dinitrated compounds and oxidation products, which consumes your starting material and complicates purification.[4]
-
Decomposition: Both vanillin and the nitrovanillin product can degrade at higher temperatures in the strongly acidic and oxidizing reaction medium.[12]
-
Troubleshooting: To improve your yield, rigorously adhere to the recommended low-temperature range for your protocol. Ensure slow addition of the nitrating agent and continuous, efficient stirring to maintain a homogenous and cool reaction environment.[7]
Q4: I'm observing a significant amount of dinitro-byproducts in my TLC and NMR analysis. How can I improve the selectivity for mono-nitration?
A4: The formation of dinitrovanillin is a clear indication that your reaction conditions are too harsh, most commonly due to high temperature.[5] The mono-nitrated product (5-nitrovanillin) is still an activated aromatic ring and can undergo a second nitration.[5][6]
-
Lower the Temperature: This is the most effective solution. Lowering the reaction temperature (e.g., to 0-5°C) decreases the rate of the second nitration more significantly than the first, thus favoring the mono-nitro product.[5][10]
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. This minimizes the amount of available electrophile for a second reaction.[5]
-
Monitor Reaction Time: Once TLC or HPLC analysis shows the starting vanillin is consumed, quench the reaction promptly by pouring it into ice-water.[5] This prevents the desired product from reacting further.
Q5: What is the optimal temperature range for this nitration? I see different temperatures in different protocols.
A5: There is no single "ideal" temperature; it is highly dependent on the specific reagents and solvents used.
-
Nitric Acid in Acetic Acid: A common range is 0-10°C.[5] Some protocols may mention temperatures up to 20-40°C, but this often leads to lower yields (~75%) and more byproducts.[7][12]
-
Low-Temperature in Dichloromethane (DCM): Protocols using DCM as a solvent often specify a tightly controlled range of 0-5°C, which can improve yields to 80-88%.[7][13]
-
Mixed Acid (HNO₃/H₂SO₄): This is a much stronger nitrating system. For highly activated substrates like vanillin, temperatures must be kept very low, often below 5°C, to prevent runaway reactions and over-nitration.[7][10]
Always monitor the internal temperature of the reaction mixture with a thermometer, not just the temperature of the cooling bath.[10]
Q6: My reaction is very slow or does not seem to be starting. Should I increase the temperature?
A6: You should proceed with extreme caution. While a very low temperature can slow the reaction rate, increasing the temperature can quickly lead to a loss of control.[10]
-
First, check other factors: Ensure your reagents (especially the acids) are fresh and of the correct concentration. Confirm that your stirring is efficient.
-
Allow More Time: Sometimes, the reaction simply requires a longer period at the low temperature. Continue to monitor by TLC for any product formation.[7]
-
Gradual Warming: If the reaction remains stalled after an extended period, you can allow the cooling bath to warm very slowly (e.g., by a few degrees over 30 minutes) while monitoring the internal temperature vigilantly for any sign of an exotherm.[10] A sudden temperature spike indicates the reaction has started and may require immediate re-cooling.
Part 3: Data & Visualization
Table 1: Temperature Effects on Vanillin Nitration
| Temperature Range | Expected Outcome | Common Issues | Recommended Action |
| < 0°C | Very slow reaction rate. | Incomplete conversion, potential accumulation of unreacted nitrating agent.[3] | Allow for longer reaction times; warm very gradually if necessary while monitoring closely. |
| 0 – 10°C | Optimal Range. Good yield (80-88%), high selectivity for mono-nitration.[7][13] | Minor byproduct formation possible if addition is too fast. | Maintain slow, dropwise addition of nitrating agent with vigorous stirring. |
| 10 – 20°C | Increased reaction rate, but lower selectivity. | Noticeable increase in dinitro- and oxidation byproducts. | Improve cooling efficiency; not recommended for high-purity synthesis. |
| > 20°C | Rapid, potentially uncontrolled reaction. | Significant decomposition, dark coloration, low yield of desired product, high risk of runaway.[8][12] | AVOID. This temperature is too high for a controlled reaction with this substrate. |
Diagram: Temperature Control Workflow
This diagram illustrates the logical workflow and decision-making process for managing temperature during the nitration of vanillin.
Caption: Troubleshooting workflow for temperature control.
Part 4: Experimental Protocol
Protocol: Low-Temperature Nitration of Vanillin in Acetic Acid
This protocol emphasizes temperature control to maximize the yield of 5-nitrovanillin and minimize byproducts.[5][13]
-
Dissolution & Cooling:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve vanillin (1 equivalent) in glacial acetic acid.
-
Place the flask in an ice-water bath and stir until the internal temperature of the solution is between 0-5°C.[5]
-
-
Addition of Nitrating Agent:
-
Slowly add a solution of concentrated nitric acid (1.05 equivalents) in glacial acetic acid dropwise to the cooled vanillin solution using an addition funnel.
-
Crucially, maintain the internal reaction temperature below 10°C throughout the addition. [5] Adjust the addition rate as necessary to control the exotherm.
-
-
Reaction:
-
After the addition is complete, continue to stir the reaction mixture in the ice bath, maintaining a temperature of 0-10°C for 1-2 hours.[5]
-
-
Monitoring:
-
Monitor the reaction's progress by TLC (Thin Layer Chromatography), using a mobile phase such as a 1:1 mixture of ethyl acetate and petroleum ether. The reaction is complete when the starting vanillin spot is no longer visible.[7]
-
-
Quenching & Isolation:
-
Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a large volume of stirred ice-cold water (typically 5-10 times the reaction volume).[13][14] A yellow solid should precipitate.
-
Collect the crude product by vacuum filtration, washing it several times with cold distilled water until the filtrate is neutral.[14]
-
-
Purification:
-
The crude 5-nitrovanillin can be purified by recrystallization from ethanol or an ethanol/water mixture.[15]
-
References
- 1. byjus.com [byjus.com]
- 2. vpscience.org [vpscience.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. icheme.org [icheme.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Work-Up Procedures for 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde Reactions
Prepared by the Gemini Application Science Team
Welcome to the technical support center for 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, also known as 2-Nitrovanillin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification procedures for reactions involving this compound. We will address common challenges and offer practical solutions to help you achieve high yield and purity in your experiments.
Troubleshooting Guide
This section directly addresses specific issues that may arise during the experimental work-up and purification of 2-Nitrovanillin.
Q1: My reaction yield is significantly lower than expected after work-up. What are the common causes and how can I improve it?
Answer: Low yields for 2-Nitrovanillin synthesis and isolation can stem from several critical stages of the process, from the initial reaction control to the final purification steps.
-
Inadequate Temperature Control During Nitration: The nitration of vanillin derivatives is a highly exothermic reaction. If the temperature is not strictly controlled (typically between 0-10°C), side reactions such as oxidation of the aldehyde group to a carboxylic acid or over-nitration can occur, consuming your starting material and reducing the yield of the desired product.[1]
-
Suboptimal Work-up Procedure: The standard method for isolating the crude product involves precipitating it by pouring the reaction mixture into ice-cold water.[2] Significant product loss can happen here if precipitation is incomplete. Ensure the water is sufficiently cold and allow adequate time for the product to fully precipitate before filtration.
-
Losses During Purification: Recrystallization is a primary method for purifying 2-Nitrovanillin, but choosing the wrong solvent or using an excessive amount can lead to substantial product loss in the mother liquor.[3] A solvent system like ether/cyclohexane has been reported to give good results for crystallization.[3] Column chromatography is another option but may also involve losses if not optimized.[4][5]
To improve your yield, focus on these areas:
-
Maintain Strict Temperature Control: Use an ice-salt bath or a cryostat to keep the reaction temperature consistently low during the addition of the nitrating agent.[1]
-
Optimize Precipitation: Use a large volume of vigorously stirred ice water for quenching the reaction to maximize the precipitation of your crude product.
-
Refine Recrystallization Technique: Perform small-scale solvent screening to find the optimal solvent or solvent pair for recrystallization. The goal is to find a system where the product is sparingly soluble at low temperatures but highly soluble at high temperatures.
Q2: My final product is impure, showing multiple spots on TLC or extraneous peaks in analytical data. What are the likely impurities and how can I prevent their formation?
Answer: Impurities in 2-Nitrovanillin synthesis are typically isomers, oxidation byproducts, or unreacted starting materials.
-
Isomer Formation: The nitration of 4-hydroxy-3-methoxybenzaldehyde (vanillin) can potentially yield different isomers. While the primary product of direct vanillin nitration is often the 5-nitro isomer, the synthesis of the 2-nitro isomer typically starts from a protected precursor like 4-acetoxy-3-methoxybenzaldehyde to direct the nitration to the desired position.[3][6] If your synthesis involves direct nitration or if deprotection/reprotection steps are not clean, isomeric impurities are a major concern.
-
Over-Nitration: Using an excess of the nitrating agent or allowing the reaction temperature to rise can lead to the formation of dinitrovanillin byproducts.[1] To avoid this, use a stoichiometric amount (or only a slight excess) of the nitrating agent and maintain low temperatures.[1]
-
Oxidation Byproducts: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially under harsh nitrating conditions. This forms the corresponding nitro-vanillic acid. Using milder, more selective nitrating agents can help mitigate this side reaction.[7]
-
Incomplete Hydrolysis: If your synthesis starts with an acetylated precursor (4-acetoxy-3-methoxy-2-nitrobenzaldehyde), the final step is typically a basic hydrolysis to remove the acetyl group.[3] Incomplete hydrolysis will leave the acetylated compound as an impurity. Monitor this step by TLC until all the starting material is consumed.
Purification Strategy:
-
Recrystallization: This is often effective at removing minor impurities. A well-chosen solvent system can selectively crystallize the desired product, leaving impurities in the mother liquor.[3]
-
Column Chromatography: For difficult separations, especially with isomers that have similar polarities, column chromatography using silica gel is the recommended method.[4][8] A solvent system such as hexane/ethyl acetate is a common starting point for elution.[4][5]
Q3: I am struggling with the hydrolysis step of 4-Acetoxy-3-methoxy-2-nitrobenzaldehyde. The reaction seems incomplete or is producing unwanted byproducts.
Answer: The hydrolysis of the acetate protecting group is a critical step that requires careful control of conditions to avoid side reactions. This reaction is typically performed under basic conditions (e.g., NaOH solution) and is mechanistically the reverse of acetal formation.[3][9][10]
-
Cause of Incomplete Reaction: Insufficient base or a reaction time that is too short can lead to incomplete hydrolysis. The reaction involves the saponification of the ester, and ensuring a sufficient molar excess of base (e.g., NaOH) is crucial to drive the reaction to completion.
-
Formation of Byproducts: If the temperature is too high or the reaction time is too long, the aldehyde functional group can undergo undesirable reactions in the strong basic solution, such as Cannizzaro-type reactions or decomposition, often indicated by a darkening of the reaction mixture.[2]
-
Work-up is Critical: After hydrolysis, the reaction mixture will be basic. The product is deprotonated at the phenolic hydroxyl group, making it soluble in the aqueous base. It must be carefully acidified (e.g., with HCl) to re-protonate the phenol and cause the 2-Nitrovanillin to precipitate.[3] Over-acidification or localized high concentrations of acid during this step can potentially cause degradation. The acidification should be done slowly while cooling the mixture in an ice bath.
Recommended Protocol:
-
Add the 4-acetoxy-3-methoxy-2-nitrobenzaldehyde portion-wise to a freshly prepared aqueous NaOH solution.[3]
-
Gently heat the mixture (e.g., to 75°C) for a short, controlled period (e.g., 10 minutes) to ensure complete hydrolysis.[3] Monitor by TLC.
-
Cool the reaction mixture and dilute it with water.
-
Slowly acidify with cold dilute HCl, maintaining a low temperature with an ice bath, until the product fully precipitates.
-
Filter the resulting solid, wash thoroughly with cold water, and dry.
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the reaction progress before initiating the work-up?
Answer: Thin Layer Chromatography (TLC) is the most effective and common method for monitoring the reaction's progress.[2][4]
-
Stationary Phase: Use standard silica gel plates (e.g., Silica Gel 60 F254).
-
Mobile Phase: A mixture of ethyl acetate and petroleum ether (or hexane) is a good starting point. A common ratio is 1:1.[5][11] You may need to adjust this ratio depending on the specific compounds in your reaction mixture.
-
Visualization: The spots can be visualized under UV light (254 nm). The starting material, product, and any byproducts should have different Rf values, allowing you to track the disappearance of the starting material and the appearance of the product.
| Compound | Typical Polarity | Expected Rf Value Trend |
| 4-Acetoxy-3-methoxybenzaldehyde | Less Polar | Higher Rf |
| 4-Acetoxy-3-methoxy-2-nitrobenzaldehyde | More Polar than starting material | Intermediate Rf |
| This compound | Most Polar | Lower Rf |
Q2: What is the standard procedure for isolating the crude product after the reaction is complete?
Answer: The most widely cited procedure for isolating crude 2-Nitrovanillin or its precursors from the reaction mixture is precipitation in ice water.[2][5]
-
Precipitation: Slowly pour the entire reaction mixture into a beaker containing a large volume of ice and water, stirring vigorously. The rapid decrease in temperature and the low solubility of the organic product in water will cause it to precipitate out as a solid.
-
Filtration: Collect the precipitated solid using vacuum filtration (e.g., with a Büchner funnel).
-
Washing: Wash the solid on the filter paper several times with cold water to remove any residual acid and water-soluble impurities.
-
Drying: Allow the solid to air-dry on the filter paper, or for more complete drying, place it in a vacuum oven at a low temperature.
This procedure provides a crude product that is typically suitable for purification by recrystallization or chromatography.
Q3: Are there any specific safety precautions for the work-up of 2-Nitrovanillin?
Answer: Yes, safety is paramount.
-
Handling Acids and Bases: The work-up involves strong acids (e.g., nitric acid from the reaction, HCl for acidification) and bases (e.g., NaOH for hydrolysis). Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Perform all manipulations in a well-ventilated fume hood.
-
Compound Toxicity: 2-Nitrovanillin is classified as toxic if swallowed and may cause an allergic skin reaction.[12] Avoid inhalation of the powder and skin contact.
-
Quenching: The quenching of the nitration reaction in water is exothermic. Adding the reaction mixture to ice water slowly and with good stirring is essential to control the heat generated.
Visualized Workflows and Protocols
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical sequence for diagnosing the cause of low product yield.
Caption: Troubleshooting workflow to diagnose causes of low yield.
Protocol 1: Standard Aqueous Work-up and Isolation
This protocol details the steps for isolating the crude product from the reaction mixture following the hydrolysis of 4-acetoxy-3-methoxy-2-nitrobenzaldehyde.[3]
-
Cooling: Once the hydrolysis is confirmed complete by TLC, cool the reaction vessel in an ice-water bath.
-
Dilution: Dilute the cooled reaction mixture with 2-3 volumes of deionized water.
-
Acidification: While maintaining cooling and vigorous stirring, slowly add 6 N hydrochloric acid dropwise. Monitor the pH. Continue adding acid until the solution is acidic and a precipitate has fully formed.
-
Aging: Continue stirring the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Drying: Press the cake dry on the funnel, then transfer the solid to a watch glass and dry to a constant weight, either in air or in a vacuum desiccator.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for purifying the crude 2-Nitrovanillin.
-
Solvent Selection: Choose an appropriate solvent system. Ether/cyclohexane is a documented effective system.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (ether) and heat gently (e.g., on a steam bath in a fume hood) until the solid dissolves completely.
-
Crystallization: Slowly add the less soluble solvent (cyclohexane) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two of the first solvent (ether) to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent (or just the less soluble component, cyclohexane) and dry them thoroughly.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]
- 12. Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | C8H7NO5 | CID 96959 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
comparison of "4-Hydroxy-3-methoxy-2-nitrobenzaldehyde" and vanillin in synthesis
An In-Depth Technical Guide to the Comparative Synthesis Applications of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde and Vanillin
For researchers and professionals in drug development and synthetic chemistry, the choice of a starting material is a critical decision that dictates reaction pathways, efficiency, and the properties of the final product. This guide provides a comprehensive comparison of two structurally related benzaldehydes: the widely-used natural product, vanillin (4-hydroxy-3-methoxybenzaldehyde), and its nitrated analogue, this compound (also known as 2-nitrovanillin). While differing by only a single nitro group, their reactivity and synthetic potential diverge significantly. This analysis, grounded in experimental data, will explore the nuances of their chemical behavior, offering insights into their respective advantages in targeted syntheses.
Physicochemical and Structural Overview
At a glance, the two molecules share a common scaffold: a 4-hydroxy-3-methoxybenzaldehyde core. Vanillin is a phenolic aldehyde that is the primary component of vanilla bean extract.[1] this compound is a synthetic derivative where a nitro group is introduced at the C2 position of the aromatic ring.[2] This seemingly minor addition has profound implications for the molecule's electronic properties and steric environment.
Table 1: Comparative Physicochemical Properties
| Property | Vanillin | This compound |
| Molecular Formula | C₈H₈O₃[1][3] | C₈H₇NO₅[2] |
| Molar Mass | 152.15 g/mol [4][5] | 197.14 g/mol [2] |
| Appearance | White to cream crystalline needles/powder[5][6] | Yellow crystalline solid |
| Melting Point | 81-83 °C[3][6] | ~136-140 °C (Varies with purity) |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether[3][5] | Generally soluble in organic solvents like ethanol |
| Key Functional Groups | Aldehyde, Hydroxyl, Ether[1][7] | Aldehyde, Hydroxyl, Ether, Nitro |
A Tale of Two Reactivities: Electronic and Steric Effects
The synthetic utility of an aromatic aldehyde is largely governed by the electrophilicity of the aldehyde carbon and the nucleophilicity of the aromatic ring. Here, the two compounds present a classic case of electronic dichotomy.
-
Aldehyde Reactivity: The defining difference lies in the electronic influence of the C2 substituent. Vanillin's ring is substituted with electron-donating hydroxyl and methoxy groups. In contrast, this compound features a powerful electron-withdrawing nitro group (-NO₂) positioned ortho to the aldehyde.[8] This nitro group significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[9][10] Consequently, for reactions like condensation with amines to form Schiff bases, this compound is expected to react more readily than vanillin.
-
Aromatic Ring Reactivity: The electron-donating groups in vanillin activate the aromatic ring towards electrophilic substitution. Conversely, the potent electron-withdrawing nature of the nitro group deactivates the ring in this compound, making it less reactive in typical electrophilic aromatic substitution reactions.
-
The Nitro Group as a Functional Handle: The nitro group is not merely an electronic modifier; it is a versatile functional group. It can be readily reduced to an amine (NH₂), providing a reactive site for subsequent cyclization or derivatization reactions. This feature is absent in vanillin and opens up unique synthetic pathways.[8]
-
Steric Hindrance: The bulky nitro group at the C2 position in this compound introduces significant steric hindrance around both the aldehyde and the adjacent hydroxyl group.[9] This can impede the approach of large nucleophiles or reagents, a factor that is less pronounced in the more accessible structure of vanillin.
// Nodes Vanillin [pos="0,2!", fillcolor="#4285F4", label="Vanillin"]; Nitrovanillin [pos="4,2!", fillcolor="#EA4335", label="this compound"]; Aldehyde_V [pos="0,0!", fillcolor="#34A853", label="Moderately Electrophilic\nAldehyde"]; Aldehyde_N [pos="4,0!", fillcolor="#FBBC05", label="Highly Electrophilic\nAldehyde"]; Ring_V [pos="-1.5,-2!", fillcolor="#34A853", label="Activated Ring\n(Nucleophilic)"]; Ring_N [pos="5.5,-2!", fillcolor="#FBBC05", label="Deactivated Ring\n(Less Nucleophilic)"]; Nitro_Group [pos="4,-4!", fillcolor="#FBBC05", label="Reducible Nitro Group\n(Synthetic Handle)"];
// Edges Vanillin -> Aldehyde_V [label=" due to EDGs"]; Nitrovanillin -> Aldehyde_N [label=" due to EWG (-NO2)"]; Vanillin -> Ring_V; Nitrovanillin -> Ring_N; Nitrovanillin -> Nitro_Group; } caption: "Figure 2: Comparative Reactivity"
Application in Synthesis: The Case of Schiff Bases
The formation of Schiff bases (imines) through the condensation of an aldehyde with a primary amine is a fundamental transformation in organic synthesis. These compounds are pivotal intermediates in drug discovery and coordination chemistry.[11][12] Comparing the synthesis of Schiff bases from both vanillin and this compound provides a clear illustration of their differing reactivities.
The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbon. Given the higher electrophilicity of the aldehyde in this compound, its condensation with amines is generally faster and may proceed under milder conditions compared to vanillin.
Table 2: Comparative Data for Schiff Base Synthesis
| Parameter | Synthesis with Vanillin | Synthesis with this compound | Rationale for Difference |
| Typical Reaction Time | 2-5 hours[11][13] | Often shorter, e.g., 1-3 hours | Increased electrophilicity of the aldehyde in the nitro-compound accelerates the reaction. |
| Catalyst Requirement | Often requires an acid catalyst (e.g., acetic acid, lime juice) to protonate the carbonyl oxygen and enhance electrophilicity.[14][15] | May proceed efficiently without a catalyst or with a weaker one due to the inherent high reactivity of the aldehyde. | The electron-withdrawing nitro group serves as an "internal activator," reducing the need for external acid catalysis. |
| Typical Yield | Generally high, >90% under optimized conditions.[14] | High, often comparable to or exceeding vanillin-based syntheses. | Both are efficient reactions, but the faster kinetics of the nitro-compound can lead to cleaner reactions with fewer side products. |
| Properties of Product | Products are widely studied for antimicrobial, antioxidant, and anti-cancer properties.[12][16][17] | The nitro group offers a site for further modification (e.g., reduction to an amine) and can be used to synthesize novel heterocyclic compounds.[18][19] The products are also explored for unique fluorescence properties.[19][20] | The functional groups on the final Schiff base dictate its potential applications. |
Experimental Protocols
To provide a practical context, detailed protocols for the synthesis of a representative Schiff base from each aldehyde are presented below. These protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Synthesis of (E)-2-methoxy-4-(((2-nitrophenyl)imino)methyl)phenol from Vanillin
This protocol describes the condensation of vanillin with 2-nitroaniline.
Materials:
-
Vanillin (1.52 g, 10 mmol)
-
2-Nitroaniline (1.38 g, 10 mmol)
-
Absolute Ethanol (40 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (100 mL), condenser, magnetic stirrer, heating mantle.
Procedure:
-
Dissolve vanillin (1.52 g) in 20 mL of absolute ethanol in a 100 mL round-bottom flask with magnetic stirring.
-
In a separate beaker, dissolve 2-nitroaniline (1.38 g) in 20 mL of absolute ethanol.
-
Add the 2-nitroaniline solution to the vanillin solution in the flask.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a condenser and reflux the mixture with stirring for 2 hours.[11] The formation of a colored precipitate indicates product formation.
-
After reflux, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven. An orange-yellow solid is the expected product.
Protocol 2: Synthesis of a Schiff Base from this compound
This protocol describes the condensation of this compound with a generic primary amine (e.g., aniline).
Materials:
-
This compound (1.97 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Absolute Ethanol (30 mL)
-
Round-bottom flask (100 mL), condenser, magnetic stirrer, heating mantle.
Procedure:
-
Combine this compound (1.97 g) and aniline (0.93 g) in a 100 mL round-bottom flask.
-
Add 30 mL of absolute ethanol and a magnetic stir bar.
-
Attach a condenser and heat the mixture to reflux with stirring for 1.5 hours. Note that a catalyst is often not required due to the high reactivity.
-
Monitor the reaction by TLC. The appearance of a new, less polar spot indicates product formation.
-
After the reaction is complete, cool the flask to room temperature and then in an ice bath to maximize precipitation.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with cold ethanol.
-
Dry the product thoroughly. A deeply colored solid is expected.
// Nodes Start [label="Combine Aldehyde and\nPrimary Amine in Ethanol"]; Catalyst [label="Add Acid Catalyst\n(Optional, recommended for Vanillin)"]; Reflux [label="Heat to Reflux\n(1-5 hours)"]; Cool [label="Cool to Room Temperature\nand then in Ice Bath"]; Filter [label="Collect Product by\nVacuum Filtration"]; Wash [label="Wash with\nCold Ethanol"]; Dry [label="Dry Product"];
// Edges Start -> Catalyst; Catalyst -> Reflux; Reflux -> Cool; Cool -> Filter; Filter -> Wash; Wash -> Dry; } caption: "Figure 3: General Experimental Workflow for Schiff Base Synthesis"
Conclusion and Strategic Recommendations
The choice between vanillin and this compound is a strategic one, contingent on the synthetic goal.
-
Vanillin is the ideal precursor for synthesizing compounds where biocompatibility and derivation from a natural, readily available source are advantageous. Its derivatives are extensively explored for a wide range of biological activities, including antimicrobial and anti-cancer applications.[16][17][21] It is the workhorse for creating functional molecules without the need for subsequent, and sometimes harsh, reduction steps.
-
This compound , in contrast, is a specialist's tool. Its value lies in its heightened reactivity and the synthetic versatility afforded by the nitro group. It should be the starting material of choice when:
-
Rapid and efficient condensation is required, potentially under catalyst-free conditions.
-
The synthetic target requires an amino group at the C2 position, which can be easily generated by reducing the nitro group.
-
The synthesis aims to produce novel heterocyclic structures or compounds with specific electronic or photophysical properties, such as fluorescence, which are influenced by the nitro substituent.[19][20]
-
By understanding the fundamental chemical differences—the electron-withdrawing power of the nitro group versus the established reactivity of vanillin—researchers can make more informed decisions, optimizing their synthetic strategies to achieve their desired molecular targets with greater efficiency and purpose.
References
- 1. Vanillin - Wikipedia [en.wikipedia.org]
- 2. Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | C8H7NO5 | CID 96959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. webqc.org [webqc.org]
- 5. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vanillin | 121-33-5 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ojs.wiserpub.com [ojs.wiserpub.com]
- 11. Synthesis of vanillin Schiff base and its metal complexes (Co, Cu, Ni). [wisdomlib.org]
- 12. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
- 20. jocpr.com [jocpr.com]
- 21. Synthesis and in vitro evaluation of vanillin derivatives as multi-target therapeutics for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Biological Validation of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rigorous validation of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (also known as 2-Nitrovanillin) in biological assays. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system that builds confidence in your findings. We will objectively compare its potential performance with structural analogs and provide the foundational data necessary for informed decision-making in your research.
Introduction: Understanding the Molecule of Interest
This compound is a substituted benzaldehyde, a chemical scaffold prevalent in medicinal chemistry.[1][2] Its unique arrangement of hydroxyl, methoxy, and nitro functional groups makes it an intriguing candidate for various biological applications, including as an intermediate in the synthesis of more complex bioactive molecules or as a potential enzyme inhibitor itself.[3][4] The presence of the electron-withdrawing nitro group, in particular, can significantly influence its electrochemical properties and potential interactions with biological targets compared to its parent compound, vanillin.
Before embarking on any biological assay, a thorough understanding of the molecule's physical and chemical properties is paramount. This foundational knowledge informs everything from solvent selection to storage conditions, preventing experimental artifacts that can derail a research campaign.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Nitrovanillin | [1] |
| CAS Number | 2450-26-2 | [1][5] |
| Molecular Formula | C8H7NO5 | [1][2] |
| Molecular Weight | 197.14 g/mol | [1] |
| Appearance | Light yellow solid | [6][7] |
| Melting Point | 136-137 °C | [6] |
| Storage | 2-8°C, inert atmosphere, sealed, dry | [3][5] |
Safety & Handling: According to aggregated GHS data, this compound is toxic if swallowed and may cause an allergic skin reaction.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood.
The Validation Funnel: A Strategy for Rigorous Assessment
Validating a new compound is not a single experiment but a multi-step process designed to systematically build a case for its specific biological activity. This "validation funnel" approach starts with broad, high-throughput methods and progressively moves towards more complex, physiologically relevant models. This ensures that resources are focused on compounds with the highest potential while weeding out those with undesirable properties like non-specific activity or cytotoxicity.
Caption: The Validation Funnel Workflow.
Core Experimental Protocols
The following protocols represent a foundational suite of experiments for validating this compound as a putative enzyme inhibitor.
Experiment 1: Determining Potency via Enzyme Inhibition Assay
The first critical step is to determine if the compound inhibits the activity of a purified enzyme target and to quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC50).[8]
Protocol: Generic Colorimetric Protease Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for your target enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).
-
Enzyme Stock: Prepare a concentrated stock of the purified enzyme in assay buffer. The final concentration used in the assay should be in the linear range of the activity curve.
-
Substrate Stock: Prepare a stock solution of a colorimetric substrate (e.g., a p-nitroanilide-linked peptide for a protease) in an appropriate solvent (e.g., DMSO).
-
Compound Stock: Prepare a 10 mM stock of this compound in 100% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted compound (in DMSO) to appropriate wells. For the 100% activity control and 0% activity control (no enzyme), add 2 µL of DMSO.
-
Add 88 µL of assay buffer to all wells.
-
Add 5 µL of the enzyme solution to the compound wells and the 100% activity control wells. Add 5 µL of assay buffer to the 0% activity control wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the substrate solution to all wells.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) every minute for 30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data: % Inhibition = 100 * (1 - (V_compound - V_no_enzyme) / (V_dmso - V_no_enzyme)).
-
Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experiment 2: Elucidating the Mechanism of Inhibition (MOA)
Understanding how a compound inhibits an enzyme (e.g., competitively, non-competitively) is crucial for lead optimization.[9][10] This is achieved by measuring enzyme kinetics at varying substrate and inhibitor concentrations.
Protocol: Kinetic Analysis using the Protease Assay
-
Experimental Setup:
-
Set up a matrix of reactions in a 96-well plate. Vary the substrate concentration along the x-axis (e.g., 0.25x, 0.5x, 1x, 2x, 4x the Michaelis constant, Km).
-
Vary the inhibitor concentration along the y-axis (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
-
Data Acquisition:
-
Run the enzymatic assay as described in 3.1 and calculate the initial reaction rate (V₀) for each condition.
-
-
Data Analysis:
-
Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the inhibition type.[10]
-
Competitive: Vmax is unchanged, Km increases. Lines intersect on the y-axis.
-
Non-competitive: Vmax decreases, Km is unchanged. Lines intersect on the x-axis.
-
Uncompetitive: Both Vmax and Km decrease. Lines are parallel.
-
-
Experiment 3: Assessing Cellular Viability
Before testing in a complex cellular system, it is essential to determine the compound's intrinsic cytotoxicity. A compound that simply kills cells can be mistaken for a specific inhibitor.
Protocol: MTT Cell Viability Assay
-
Cell Culture: Plate cells (e.g., HeLa or a cell line relevant to the target) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm.
-
Analysis: Normalize the data to the vehicle control and plot cell viability vs. compound concentration to determine the CC50 (half-maximal cytotoxic concentration). A desirable inhibitor should have an IC50 well below its CC50.
Comparative Analysis: Structural Analogs
The biological activity of this compound can be better understood by comparing it to structurally similar molecules. The position and nature of the functional groups can dramatically alter binding affinity, selectivity, and metabolic stability.
Table 2: Comparison of this compound and Its Analogs
| Compound | Structure | Key Differences from Target Compound | Predicted Impact on Biological Activity |
| This compound (Test Article) | C8H7NO5 | - | Baseline for comparison. The ortho-nitro group is strongly electron-withdrawing and may act as a hydrogen bond acceptor. |
| Vanillin (Parent Compound) | C8H8O3 | Lacks the nitro group. | Likely to be significantly less potent or inactive in assays where the nitro group is critical for binding. Serves as an excellent negative control. |
| 4-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | Lacks the methoxy group.[11][12] | The absence of the methoxy group may alter solubility and steric interactions within a binding pocket. It could reveal the importance of the methoxy group for activity. |
| 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde | C8H7NO5 | Isomeric, with hydroxyl and methoxy positions swapped.[3] | The position of the phenolic hydroxyl group can be critical for hydrogen bonding. This isomer helps probe the specific geometry required for target engagement. |
Visualizing the Mechanism: A Hypothetical Pathway
To illustrate the compound's role, let's consider a hypothetical signaling pathway where it inhibits "Synthase X," an enzyme critical for producing a pro-inflammatory mediator.
Caption: Inhibition of a hypothetical signaling pathway.
Conclusion
The validation of this compound, or any bioactive compound, is a systematic process of evidence-building. By employing a tiered approach—from initial enzymatic screens to mechanistic studies and cellular assays—researchers can confidently characterize its potency, selectivity, and mode of action. Comparing its activity against carefully chosen structural analogs provides crucial structure-activity relationship (SAR) insights that are invaluable for any drug discovery or chemical biology program. This guide provides the strategic and tactical framework to ensure that your experimental data is robust, reproducible, and ultimately, trustworthy.
References
- 1. Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | C8H7NO5 | CID 96959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H7NO5) [pubchemlite.lcsb.uni.lu]
- 3. 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde [myskinrecipes.com]
- 4. This compound | 2450-26-2 [chemicalbook.com]
- 5. This compound | 2450-26-2 [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 10. omicsonline.org [omicsonline.org]
- 11. 4-ヒドロキシ-3-ニトロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 4-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | CID 18169 - PubChem [pubchem.ncbi.nlm.nih.gov]
spectroscopic comparison of "4-Hydroxy-3-methoxy-2-nitrobenzaldehyde" isomers
An In-Depth Spectroscopic Guide to Differentiating Isomers of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde
This guide provides a comprehensive spectroscopic comparison of this compound and its key isomers. By leveraging Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the distinct spectral fingerprints that enable unambiguous differentiation. The causality behind experimental choices and spectral interpretations is explained to provide a framework for confident structural elucidation.
The primary isomers under comparison are distinguished by the position of the nitro (-NO₂) group, which significantly influences the electronic environment and, consequently, the spectroscopic output of the entire molecule.
Vanillin Derivatives as a Versatile Scaffold for Enzyme Inhibition: A Comparative Guide
Introduction: The Vanillin Scaffold in Drug Discovery
Vanillin, a simple phenolic aldehyde, is a remarkably versatile and privileged scaffold in medicinal chemistry. Its inherent biological activities, coupled with multiple reactive sites—the aldehyde, hydroxyl, and methoxy groups, along with the aromatic ring itself—provide a rich platform for the synthesis of a diverse array of derivatives with significant therapeutic potential.[1] This guide provides an in-depth technical evaluation of vanillin derivatives as enzyme inhibitors, with a primary focus on the extensively studied 5-nitrovanillin derivatives targeting Catechol-O-methyltransferase (COMT). We will also explore other vanillin-based inhibitors targeting enzymes such as tyrosinase and cholinesterases to illustrate the broader applicability of this scaffold.
A notable gap in the current literature is the evaluation of 2-nitrovanillin derivatives as enzyme inhibitors. While the nitration of vanillin can yield various isomers, the 5-nitro isomer has garnered the most attention due to its role as a key precursor for potent COMT inhibitors.[2] This guide will, therefore, use the wealth of data on 5-nitrovanillin to establish a benchmark for comparison, while highlighting the untapped potential and research opportunities surrounding the 2-nitrovanillin scaffold.
Catechol-O-methyltransferase (COMT) Inhibition: The Prominence of 5-Nitrovanillin Derivatives
COMT is a critical enzyme in the metabolic pathway of catecholamine neurotransmitters, including dopamine.[3] In the treatment of Parkinson's disease, inhibiting COMT prevents the peripheral degradation of levodopa, a dopamine precursor, thereby increasing its bioavailability in the brain.[4] The nitrocatechol moiety has been identified as a highly effective pharmacophore for COMT inhibition, and 5-nitrovanillin serves as a key starting material for the synthesis of several clinically important COMT inhibitors.[2]
Mechanism of COMT Inhibition by Nitrocatechol Derivatives
The inhibitory activity of nitrocatechol-based compounds stems from their ability to bind to the active site of COMT. The catechol group mimics the endogenous substrates, while the electron-withdrawing nitro group enhances the acidity of one of the hydroxyl groups, facilitating a strong interaction with the magnesium ion in the enzyme's active site. This binding prevents the methylation of the natural catecholamine substrates.[4]
Caption: Competitive inhibition of COMT by a 5-Nitrovanillin derivative.
Comparative Efficacy of COMT Inhibitors
The following table summarizes the inhibitory potency of various COMT inhibitors, including those derived from or related to the 5-nitrovanillin scaffold, as well as alternative non-nitrocatechol inhibitors.
| Inhibitor Class | Compound | Target Enzyme | IC50 / Ki | Reference(s) |
| Nitrocatechol | Entacapone | COMT | IC50 ≈ 0.23 µM | [5] |
| Tolcapone | COMT | - | [6] | |
| Nitrocatechol Pyrazoline (8b) | COMT | IC50 = 0.048 µM | [5] | |
| Bifunctional Nitrocatechol | COMT | Ki ≈ 100 nM | [7] | |
| Non-Nitrocatechol | Oleanic Acid | COMT | IC50 = 4.74 µM | [8] |
| Betulinic Acid | COMT | IC50 = 5.07 µM | [8] | |
| 3-hydroxypyridin-4-one (27a) | COMT | IC50 = 4.55 µM | [9] |
Broadening the Horizon: Vanillin Derivatives as Inhibitors of Other Enzymes
The versatility of the vanillin scaffold extends beyond COMT inhibition. Various derivatives have shown significant inhibitory activity against other therapeutically relevant enzymes.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders.[10] Several vanillin derivatives have been identified as potent tyrosinase inhibitors.
| Vanillin Derivative | Target Enzyme | IC50 | Reference(s) |
| Vanillic Acid | Mushroom Tyrosinase | 1.0 mM | [11] |
| Vanillyl Alcohol | Mushroom Tyrosinase | 1.5 mM | [11] |
| 2-(4-formyl-2-methoxyphenoxy)-2-oxoethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate (6a) | Mushroom Tyrosinase | 16.13 µM | [12] |
| Dopamine-connected vanillin (1e) | Tyrosinase | 10.63 µg/mL | [2] |
Cholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are used in the treatment of Alzheimer's disease.[3] Vanillin-based Schiff bases and other derivatives have demonstrated promising activity in this area.
| Vanillin Derivative | Target Enzyme | IC50 | Reference(s) |
| Naphthalimido vanillin derivative (2a) | BuChE | 0.27 µM | |
| Tacrine-vanillin hybrid (8) | AChE | µM range | |
| Vanillin-indole derivative (4c) | AChE | 0.18 µM | [3] |
| Vanillin-indole derivative (4c) | BuChE | 7.61 µM | [3] |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following sections outline the synthesis of a representative vanillin derivative and the assays for evaluating enzyme inhibition.
Synthesis of a 5-Nitrovanillin Schiff Base Derivative
This protocol describes a general method for the synthesis of Schiff bases from 5-nitrovanillin.[9]
Caption: General workflow for the synthesis of a 5-Nitrovanillin Schiff base.
Materials:
-
5-Nitrovanillin
-
Substituted primary amine
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve equimolar amounts of 5-nitrovanillin and the desired primary amine in absolute ethanol.[9]
-
Add a few drops of glacial acetic acid as a catalyst.[9]
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.[9]
-
Further purification can be achieved by recrystallization from ethanol.
In Vitro COMT Inhibition Assay (Spectrophotometric Method)
This assay measures the O-methylation of a catechol substrate by COMT.[4]
Materials:
-
Recombinant human S-COMT
-
Test compound (e.g., 5-Nitrovanillin derivative)
-
3,4-dihydroxyacetophenone (DHAP) as substrate
-
S-adenosyl-L-methionine (SAM) as methyl donor
-
Assay Buffer (e.g., Tris-HCl, pH 7.6) containing MgCl₂ and DTT
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, DHAP, and various concentrations of the test compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the COMT enzyme and SAM.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction and quantify the amount of the methylated product formed by measuring the increase in absorbance at 344 nm.[4]
-
Calculate the percentage of COMT inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
In Vitro Tyrosinase Inhibition Assay (Colorimetric Method)
This assay is based on the oxidation of L-DOPA to dopachrome by tyrosinase.[7]
Caption: Workflow for an in vitro tyrosinase inhibition assay.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compound (e.g., vanillin derivative)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer and the test compound at various concentrations.[7]
-
Add the tyrosinase enzyme solution to each well and pre-incubate for a short period.[7]
-
Initiate the reaction by adding the L-DOPA substrate solution.[7]
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.[7]
-
Calculate the percentage of tyrosinase inhibition and determine the IC50 value.[7]
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of cholinesterases.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)
-
Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the cholinesterase enzyme solution and pre-incubate.
-
Initiate the reaction by adding the substrate (ATCh or BTCh).
-
Immediately measure the increase in absorbance at 412 nm over time. The absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of reaction and determine the percentage of inhibition and the IC50 value.
Conclusion and Future Perspectives
The vanillin scaffold has proven to be a fertile ground for the discovery of potent and selective enzyme inhibitors. The extensive research into 5-nitrovanillin derivatives has yielded clinically significant COMT inhibitors, demonstrating the power of this chemical framework in addressing neurodegenerative diseases. Furthermore, the broad-spectrum activity of other vanillin derivatives against enzymes like tyrosinase and cholinesterases underscores the adaptability of this scaffold for various therapeutic targets.
The conspicuous absence of research on 2-nitrovanillin derivatives as enzyme inhibitors presents a clear and compelling opportunity for future investigation. The differential positioning of the nitro group is expected to significantly alter the electronic and steric properties of the molecule, potentially leading to novel inhibitory profiles and selectivities. A systematic evaluation of 2-nitrovanillin derivatives against a panel of enzymes, including COMT, tyrosinase, and others, could unveil new lead compounds for drug development. Such studies would not only expand the chemical space of vanillin-based inhibitors but also provide valuable insights into the structure-activity relationships of this versatile scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of nitrocatechol chalcone and pyrazoline derivatives as inhibitors of catechol-O-methyltransferase and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of a novel series of "ortho-nitrated" inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of bifunctional nitrocatechol inhibitors of pig liver catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, kinetic mechanism and docking studies of vanillin derivatives as inhibitors of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for the Advanced Researcher: 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde versus ortho-Vanillin
<_
For chemists engaged in the synthesis of novel molecular entities, the selection of starting materials is a critical decision that dictates the feasibility and efficiency of a synthetic route. Among the vast arsenal of aromatic aldehydes, 4-hydroxy-3-methoxy-2-nitrobenzaldehyde and its isomer, ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde), are workhorse molecules. While structurally similar, the nuanced differences in their substituent patterns give rise to distinct chemical behaviors. This guide provides an in-depth, comparative analysis of these two key building blocks, offering experimental insights to inform your synthetic strategies, particularly in the realms of medicinal chemistry and materials science.
At a Glance: Structural and Physicochemical Distinctions
The core difference lies at the C2 position of the benzaldehyde scaffold. In this compound, this position is occupied by a potent electron-withdrawing nitro group. Conversely, ortho-vanillin features an electron-donating hydroxyl group at the same position.[1] This fundamental variance profoundly influences their electronic properties, steric hindrance, and ultimately, their reactivity.
| Property | This compound | ortho-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) |
| Molecular Formula | C₈H₇NO₅[2][3][4] | C₈H₈O₃[1][5] |
| Molar Mass | 197.14 g/mol [4] | 152.15 g/mol [1][6] |
| Appearance | Yellow crystalline solid[2] | Light yellow, fibrous crystalline solid[1][5] |
| Melting Point | 136-137 °C[7] | 40-42 °C[1][8] |
| Boiling Point | 387.8°C at 760 mmHg[3] | 265-266 °C[1][8] |
| Solubility | Soluble in polar organic solvents.[2] | Slightly soluble in water; soluble in ethanol, ether, and acetone.[5][8] |
A noteworthy distinction is the acidity of the phenolic hydroxyl group. The presence of the adjacent nitro group in this compound significantly increases the acidity of the C4-hydroxyl group through inductive and resonance effects, facilitating its deprotonation.
Synthetic Accessibility: Pathways to the Starting Blocks
Both compounds are commercially available, but understanding their synthesis is crucial for cost-effective scale-up and for the preparation of derivatives.
Synthesis of this compound
This compound is commonly prepared via the nitration of vanillin derivatives. A typical procedure involves the esterification of vanillin, followed by nitration and subsequent hydrolysis.[9][10]
Experimental Protocol: Synthesis from Vanillin [9]
-
Esterification: Vanillin is acetylated using acetic anhydride to protect the hydroxyl group, yielding 4-formyl-2-methoxyphenyl acetate.
-
Nitration: The acetylated intermediate is carefully nitrated, for instance using fuming nitric acid at low temperatures, to introduce the nitro group at the C2 position.[11]
-
Hydrolysis: The acetate protecting group is removed by hydrolysis, typically under basic conditions (e.g., NaOH or K₂CO₃ in methanol), followed by acidification to yield the final product.[7][12][13]
Causality: The initial acetylation of the phenolic hydroxyl group is a key strategic step. It protects the hydroxyl group from oxidation during nitration and deactivates the ring slightly, helping to control the regioselectivity of the nitration. The hydrolysis step is a straightforward deprotection to reveal the free hydroxyl group.
Caption: Synthetic pathway to this compound.
Synthesis of ortho-Vanillin
ortho-Vanillin can be synthesized through various methods, with the Reimer-Tiemann reaction of guaiacol being a classic approach.[14] Another method involves the sulfonation of guaiacol, followed by condensation with glyoxylic acid, hydrolysis, and oxidation.[14][15]
Experimental Protocol: Reimer-Tiemann Reaction
-
Reaction Setup: Guaiacol is dissolved in an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Formylation: Chloroform is added portion-wise to the heated solution, leading to the in-situ generation of dichlorocarbene, the formylating agent.
-
Workup: After the reaction is complete, the mixture is acidified, and the product is isolated by extraction and purified by distillation or crystallization.
Causality: The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. The strong base deprotonates the phenol, and the resulting phenoxide is highly activated towards electrophilic attack by dichlorocarbene, primarily at the less sterically hindered ortho position.
Caption: Synthesis of ortho-Vanillin from Guaiacol.
Comparative Reactivity and Synthetic Utility
The divergent electronic properties of the nitro and hydroxyl groups at the C2 position lead to distinct reactivity profiles, making each compound uniquely suited for different synthetic transformations.
Aldehyde Reactivity
The aldehyde functionality in both molecules is a versatile handle for C-C bond formation. However, the electron-withdrawing nitro group in this compound renders the aldehydic carbon significantly more electrophilic. This enhanced reactivity is advantageous in nucleophilic addition reactions, such as aldol condensations and the formation of Schiff bases.
Aromatic Ring Reactivity
The aromatic ring of ortho-vanillin is activated towards electrophilic aromatic substitution due to the combined electron-donating effects of the hydroxyl and methoxy groups. In contrast, the potent electron-withdrawing nitro group in this compound deactivates the ring, making electrophilic substitution challenging. However, the bromine atom in derivatives like 6-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde can serve as a leaving group in nucleophilic aromatic substitution reactions, a transformation facilitated by the electron-withdrawing groups.[16]
The Unique Chemistry of the Nitro Group
The nitro group in this compound is a key functional group that opens up a rich field of synthetic possibilities. It can be readily reduced to an amino group, which can then participate in a variety of cyclization reactions to form heterocyclic systems of medicinal importance, such as quinolines.[9]
Experimental Protocol: Reductive Cyclization to Quinolines [9]
-
Aldol Condensation: this compound is first condensed with an aryl methyl ketone in an aldol reaction to form a chalcone intermediate.[9]
-
Reductive Cyclization: The resulting nitro-chalcone is then subjected to reduction, for example using SnCl₂ in HCl. This reduces the nitro group to an amine, which undergoes an intramolecular cyclization and dehydration to afford the quinoline scaffold.[9]
Causality: This one-pot reaction sequence is an elegant strategy for the synthesis of highly substituted quinolines. The choice of a mild reducing agent is crucial to selectively reduce the nitro group without affecting other reducible functionalities.
Caption: Synthesis of quinolines from this compound.
Applications in Drug Discovery and Beyond
Both aldehydes are valuable precursors in the synthesis of bioactive molecules and functional materials.
-
ortho-Vanillin: Its derivatives, particularly Schiff bases, have been extensively studied for their antibacterial, antifungal, and anticancer activities.[17][18][19][20] The ability of ortho-vanillin Schiff bases to form stable metal complexes is a key feature exploited in the design of metallodrugs and catalysts.[17][19] It has also been identified as an inhibitor of TLR2 signaling.[21]
-
This compound: This compound is a key intermediate in the synthesis of various pharmaceuticals. For instance, it is a starting material for the synthesis of Copanlisib, a PI3K inhibitor used in cancer therapy.[13][22][23] Its derivatives have also been investigated as potential inhibitors of the bacterial cell division protein FtsZ, highlighting its potential in the development of novel antibiotics.[24] Furthermore, its derivatives are being explored for their antimicrobial and anticancer properties.[16]
Expert Recommendation: Selecting the Right Isomer for Your Synthesis
The choice between these two isomers is fundamentally a strategic one, dictated by the desired final product and the planned synthetic route.
-
Choose ortho-vanillin when your synthesis requires an activated aromatic ring for electrophilic substitution or when the formation of stable Schiff base-metal complexes is the goal. Its less complex reactivity profile makes it a straightforward starting material for many applications.
-
Select this compound when your synthetic design leverages the unique reactivity of the nitro group, particularly for the construction of nitrogen-containing heterocycles. The enhanced electrophilicity of its aldehyde group can also be a significant advantage in certain C-C bond-forming reactions.
By carefully considering the distinct chemical personalities of these two versatile aldehydes, researchers can unlock a wider range of synthetic possibilities and accelerate the discovery of novel molecules with desired functions.
References
- 1. ortho-Vanillin - Wikipedia [en.wikipedia.org]
- 2. CAS 2450-26-2: this compound [cymitquimica.com]
- 3. This compound | C8H7 N O5 - BuyersGuideChem [buyersguidechem.com]
- 4. Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | C8H7NO5 | CID 96959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ortho-Vanillin [chemball.com]
- 6. o-Vanillin | C8H8O3 | CID 8991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. chembk.com [chembk.com]
- 9. SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN | Journal of Science Natural Science [hnuejs.edu.vn]
- 10. View of SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN [hnuejs.edu.vn]
- 11. Facile synthetic approach for 5-aryl-9-hydroxypyrano [3,2-<i>f</i>] indole-2(8H)-one - Arabian Journal of Chemistry [arabjchem.org]
- 12. This compound | 2450-26-2 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Method for preparing o-vanillin - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN102644091A - Method for preparing o-vanillin - Google Patents [patents.google.com]
- 16. Buy 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde | 36225-16-8 [smolecule.com]
- 17. ajchem-a.com [ajchem-a.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, spectral characterization and biological activities of Organotin(IV) complexes with ortho-vanillin-2-hydrazinopyridine (VHP) [scirp.org]
- 21. tandfonline.com [tandfonline.com]
- 22. 2450-26-2|this compound|BLD Pharm [bldpharm.com]
- 23. newdrugapprovals.org [newdrugapprovals.org]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde
Introduction: The Imperative of Purity in Synthetic Intermediates
4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, also known as 2-nitrovanillin, is a pivotal intermediate in the synthesis of a wide array of high-value organic compounds, including pharmaceuticals and specialized dyes.[1][2] Its molecular architecture, featuring aldehyde, hydroxyl, methoxy, and nitro functional groups, offers a versatile platform for constructing complex molecular entities. However, the very reactivity that makes it a valuable precursor also presents challenges during its synthesis, often leading to a mixture of isomers, unreacted starting materials, and byproducts.
For researchers in medicinal chemistry and drug development, the purity of such an intermediate is not a trivial matter; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. An impure starting material can lead to failed reactions, the generation of unforeseen and potentially toxic impurities in the final active pharmaceutical ingredient (API), and confounded biological assay results. This guide provides a comprehensive, field-proven comparison of analytical techniques to rigorously assess the purity of synthesized this compound, empowering scientists to proceed with confidence in their research endeavors.
Anticipating Impurities: A Look at the Synthetic Pathway
A common and efficient route to this compound is the direct nitration of its widely available precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde).[3][4] This electrophilic aromatic substitution, while effective, is rarely perfectly selective. Understanding this pathway allows us to predict the most probable impurities that must be resolved and quantified.
Common Potential Impurities:
-
Unreacted Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde).
-
Isomeric Byproducts: The directing effects of the hydroxyl and methoxy groups can lead to nitration at other positions on the aromatic ring, primarily forming 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 4-hydroxy-3-methoxy-6-nitrobenzaldehyde.
-
Oxidation Products: The aldehyde group is susceptible to oxidation, especially under harsh reaction or workup conditions, which could form 4-hydroxy-3-methoxy-2-nitrobenzoic acid.
-
Residual Solvents: Solvents used during reaction workup and recrystallization (e.g., ether, cyclohexane, toluene) may be retained in the final product.[3][5]
A robust analytical strategy must be capable of separating and identifying these closely related structures from the target compound.
Comparative Analysis of Purity Assessment Techniques
No single analytical technique provides a complete picture of a compound's purity. A multi-faceted, orthogonal approach is essential for a comprehensive and trustworthy assessment. We will compare the utility, protocols, and data interpretation for several key analytical methods.
Thin-Layer Chromatography (TLC): The Rapid Screening Tool
Expertise & Experience: TLC is an indispensable first-pass technique for any synthetic chemist. It provides a rapid, qualitative assessment of the reaction's progress and the complexity of the product mixture. Its value lies in its simplicity and speed, allowing for quick decisions on whether a reaction is complete or if a purification step was successful.[6][7] The choice of the mobile phase (eluent) is critical; it is selected to maximize the difference in retention factor (Rƒ) between the product and key impurities.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F₂₅₄). With a pencil, lightly draw an origin line approximately 1 cm from the bottom.
-
Sample Spotting: Dissolve small amounts of the crude product, the starting material (vanillin), and a co-spot (a mixture of both) in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot each sample onto the origin line, keeping the spots small and well-separated.
-
Development: Place a small amount of the developing solvent (e.g., 30:70 ethyl acetate/hexane) in a developing chamber. Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots.
-
Rƒ Calculation: Calculate the Retention Factor (Rƒ) for each spot using the formula: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
Caption: Workflow for Thin-Layer Chromatography (TLC) analysis.
Data Presentation: TLC Comparison
| Compound | Expected Rƒ (30:70 EtOAc/Hexane) | Rationale for Separation |
| This compound (Product) | ~0.40 | More polar than vanillin due to the nitro group, but still moderately polar. |
| Vanillin (Starting Material) | ~0.30 | The hydroxyl group makes it polar, but less so than the nitro-substituted product. |
| Isomeric Byproducts | ~0.35 - 0.45 | Similar polarity to the product, may be difficult to resolve completely by TLC. |
| Non-polar Impurities | >0.70 | Will travel much further up the plate. |
Note: Rƒ values are illustrative and depend heavily on exact conditions.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Experience: When quantitative data on purity is required, HPLC is the gold standard.[8] For moderately polar aromatic compounds like 2-nitrovanillin, reverse-phase HPLC (RP-HPLC) is the method of choice.[9] A C18 column provides a nonpolar stationary phase, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used to elute the compounds. The key to a good separation is optimizing the mobile phase composition to achieve baseline resolution between the main peak and all impurity peaks. UV detection is ideal, as the aromatic nitro functionality provides a strong chromophore for sensitive detection.[10]
Experimental Protocol: RP-HPLC Purity Assay
-
System Preparation:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound at approximately 1 mg/mL in mobile phase. Prepare a series of dilutions for linearity checks.
-
Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the sample onto the HPLC system. A gradient elution is often preferred to separate both early and late-eluting impurities, for example: 0-20 min, 30% to 90% B; 20-25 min, 90% B.
-
Quantification: Determine the purity by calculating the percentage peak area of the main product relative to the total area of all peaks detected in the chromatogram (Area % method).
Caption: Workflow for quantitative HPLC purity analysis.
Data Presentation: HPLC Performance Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Rationale / Advantage |
| Principle | Separation based on differential partitioning between mobile and stationary phases. | Provides high-resolution separation of structurally similar compounds. |
| Selectivity | High, excellent for separating isomers. | Critical for distinguishing the target product from isomeric byproducts.[11] |
| Limit of Detection (LOD) | Low (µg/mL to ng/mL range). | Can detect and quantify very minor impurities. |
| Precision (RSD%) | Typically < 2%. | Highly reproducible results for reliable quality control. |
| Purity Output | Quantitative (e.g., 99.5% by Area). | Provides a numerical value for purity, essential for documentation and release. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation
Expertise & Experience: While HPLC provides quantitative purity, it does not definitively confirm the structure of the main peak. NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.[12] For this compound, ¹H NMR is particularly informative. It will not only confirm the presence of all expected protons (aldehyde, aromatic, methoxy, hydroxyl) but their chemical shifts and coupling patterns will confirm the substitution pattern on the aromatic ring, distinguishing it from other isomers.[13] ¹³C NMR complements this by confirming the number of unique carbon environments. Purity can also be assessed quantitatively (qNMR) by integrating the product signals against a certified internal standard of known concentration.[14]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the synthesized product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay (D1).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis:
-
¹H NMR: Identify and integrate the signals corresponding to the aldehyde proton (~10 ppm), aromatic protons (7-8.5 ppm), hydroxyl proton (variable, may be broad), and methoxy protons (~4 ppm).
-
¹³C NMR: Identify the signals for the carbonyl carbon (~190 ppm), aromatic carbons, and the methoxy carbon (~56 ppm).
-
Compare the observed spectra with literature data or predicted spectra to confirm the structure. Check for small peaks corresponding to impurities like residual solvent or unreacted starting material.
-
Caption: Relationship between molecular structure and ¹H NMR signals.
Data Presentation: Expected NMR Chemical Shifts (in DMSO-d₆)
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Diagnostic Feature |
| Aldehyde (CHO) | ~10.2 | ~189 | Confirms presence of the aldehyde functional group. |
| Aromatic (C-H) | 7.5 - 8.0 (2H, complex) | 115 - 155 | The specific splitting pattern confirms the 1,2,3,4-substitution. |
| Methoxy (OCH₃) | ~3.9 (3H, singlet) | ~56 | Sharp singlet confirms the methoxy group. |
| Hydroxyl (OH) | ~11.5 (1H, broad singlet) | - | Confirms the hydroxyl group; chemical shift is concentration-dependent. |
Mass Spectrometry (MS) and Melting Point: Corroborative Evidence
Expertise & Experience: These two techniques provide final, crucial pieces of evidence to support the purity assessment.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. For this compound (C₈H₇NO₅), the expected exact mass is 197.0324 g/mol .[2] Observing this mass (e.g., as the [M-H]⁻ ion at m/z 196.025) provides strong evidence for the compound's identity. It can also help identify impurities by their respective molecular weights.
-
Melting Point: A pure crystalline solid will melt over a very narrow temperature range. Impurities disrupt the crystal lattice, causing the melting point to be depressed and the range to broaden. Comparing the experimental melting point to the literature value (e.g., 136-137 °C) is a classic, effective test of purity.[3] A sharp melting point that matches the literature value is a strong indicator of high purity.
Data Presentation: Physical & Spectral Constants
| Technique | Parameter | Expected Value for Pure Product | Indication of Impurity |
| Mass Spectrometry | Molecular Ion (ESI-) | m/z = 196.03 | Presence of other m/z values. |
| Melting Point | Range (°C) | 136 - 137 °C (sharp)[3] | Depressed and broadened range (e.g., 130-135 °C). |
An Integrated Strategy for Purity Validation
A self-validating system for purity assessment uses these techniques in a logical sequence. Each step provides a different type of information, and together they build a comprehensive and trustworthy profile of the synthesized material.
Caption: Integrated workflow for comprehensive purity assessment.
Conclusion
Assessing the purity of a synthetic intermediate like this compound is a multi-step, evidence-based process. While rapid methods like TLC are invaluable for initial checks, they must be followed by high-resolution, quantitative techniques like HPLC. Ultimately, unambiguous structural confirmation by NMR and MS, corroborated by physical constants like melting point, is required to establish a complete and trustworthy purity profile. By employing this integrated analytical approach, researchers can ensure the quality of their materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. This compound [myskinrecipes.com]
- 2. Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | C8H7NO5 | CID 96959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. scribd.com [scribd.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. 4-Hydroxy-3-methoxybenzaldehyde | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Nitrovanillin Analogs
This guide provides an in-depth technical comparison of the biological activities of 2-Nitrovanillin analogs, designed for researchers, scientists, and drug development professionals. We will delve into the nuances of their antimicrobial and anticancer properties, supported by experimental data and detailed protocols. This document is structured to offer not just procedural steps, but the scientific rationale behind them, ensuring a robust and reproducible experimental design.
Introduction: The Therapeutic Potential of Nitrovanillin Scaffolds
Vanillin, a well-known phenolic aldehyde, serves as a versatile scaffold in medicinal chemistry. The introduction of a nitro group to its structure significantly alters its electronic properties, often leading to enhanced biological activities.[1] This guide will focus on the biological screening of 2-Nitrovanillin analogs, while also drawing comparative insights from the more extensively studied 5-Nitrovanillin derivatives. The position of the electron-withdrawing nitro group on the vanillin ring plays a crucial role in the molecule's interaction with biological targets, influencing its therapeutic potential.[2][3] Schiff bases, formed by the condensation of the aldehyde group of nitrovanillin with various primary amines, represent a prominent class of analogs with a wide spectrum of pharmacological activities, including antimicrobial and anticancer effects.[4][5][6]
Comparative Analysis of Biological Activities
The biological efficacy of nitrovanillin analogs is a direct consequence of their chemical structure. The nature and position of substituents on the aromatic ring, largely influence their therapeutic action. This section presents a comparative overview of the antimicrobial and anticancer activities of various 2-Nitrovanillin and 5-Nitrovanillin analogs, with a focus on Schiff base derivatives.
Antimicrobial Activity
Nitrovanillin analogs, particularly their Schiff base derivatives, have demonstrated significant potential as antimicrobial agents. The presence of the azomethine group (-CH=N-) is often correlated with their bioactivity.[6] The following table summarizes the antimicrobial activity of selected nitrovanillin derivatives against various microbial strains.
Table 1: Comparative Antimicrobial Activity of Nitrovanillin Analogs
| Compound/Derivative | Test Organism | Activity Metric (Zone of Inhibition in mm or MIC in µg/mL) | Reference Compound | Source(s) |
| Acetyl nitro vanillin Schiff bases (various) | Escherichia coli | Zone of Inhibition: 10 - 22 mm (at 100 µg/mL) | Ciprofloxacin | [4][7][8] |
| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | MIC: 11 µM | Ciprofloxacin (9 µM) | [9] |
| 5-Nitrovanillin Schiff Bases | Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) | IC50: 446.68 µg/mL | Not specified | [6] |
Note: The data presented is a compilation from different studies and should be interpreted with consideration of the varying experimental conditions.
Anticancer Activity
Derivatives of nitrovanillin have shown promising cytotoxic activity against various cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis through various cellular pathways.[2]
Table 2: Comparative Anticancer Activity of Nitrovanillin Analogs (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | Source(s) |
| 5-Nitrovanillin Derivative (4b) | HeLa (Cervical Cancer) | 52.59 | Not specified | [1] |
| 5-Nitrovanillin Derivative (4k) | HeLa (Cervical Cancer) | 43.63 | Not specified | [1] |
| Schiff base containing 5-nitrofuran (SBP1) | L5178Y, HL60, P388 | Potent antineoplastic agent | Not specified | [10] |
| o-Vanillin Schiff Base (L5) | HeLa, MCF-7 | < 10 | Not specified | [11] |
| 2-Amino benzothiazole Schiff base (SP16) | HeLa | 2.517 µg/ml | Cisplatin (17.2 µg/ml) | [12] |
Experimental Protocols: A Self-Validating Approach
To ensure the trustworthiness and reproducibility of findings, it is imperative to follow well-defined and validated experimental protocols. This section provides detailed, step-by-step methodologies for key biological activity screening assays.
Synthesis of Nitrovanillin Schiff Base Analogs
The synthesis of Schiff bases from nitrovanillin is a straightforward condensation reaction. The following is a general protocol.
Workflow for Synthesis of Schiff Bases:
Caption: General workflow for the synthesis of Schiff bases.[11]
Detailed Protocol:
-
Dissolution: Dissolve equimolar amounts of 2-Nitrovanillin and the desired primary amine in a suitable solvent like ethanol or methanol in a round-bottom flask.[8]
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.[11]
-
Reflux: Reflux the mixture for a period of 2 to 6 hours, depending on the reactants.[11]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[8]
-
Precipitation: Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.[11]
-
Isolation and Purification: Collect the precipitate by filtration, wash it with cold ethanol to remove any unreacted starting materials, and then dry the purified product.[11]
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Workflow for Agar Well Diffusion Assay:
Caption: Workflow for antimicrobial testing via agar well diffusion.
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli) in a sterile broth.
-
Plate Inoculation: Uniformly spread the microbial inoculum over the surface of sterile nutrient agar plates.
-
Well Creation: Aseptically create wells of a standard diameter in the inoculated agar plates.
-
Compound Loading: Prepare different concentrations (e.g., 25, 50, and 100 µg/mL) of the synthesized nitrovanillin analogs in a suitable solvent.[8] Load a fixed volume of each concentration into separate wells. Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent as a negative control.[4][7]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.[11]
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[11]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay:
Caption: Workflow for determining cytotoxicity using the MTT assay.[11]
Detailed Protocol:
-
Cell Seeding: Seed the cancer cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the nitrovanillin analogs. Include a vehicle control (solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.[6]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[12]
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design and development. While the precise signaling pathways for 2-Nitrovanillin analogs are still under investigation, insights can be drawn from related compounds. The nitro group, being a strong electron-withdrawing group, is known to be a key pharmacophore that can trigger redox reactions within cells, leading to cytotoxicity in microorganisms and cancer cells.[3][13]
For some 5-Nitrovanillin derivatives, anticancer activity has been linked to the induction of apoptosis.[2] Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Its dysregulation is a hallmark of cancer.
Potential Apoptotic Pathway Modulation by Nitrovanillin Analogs:
Caption: Hypothesized induction of apoptosis by nitrovanillin analogs.
Furthermore, the parent molecule, vanillin, has been shown to inhibit the NF-κB signaling pathway, which is pivotal in inflammation and cancer.[1] It is plausible that nitrovanillin analogs could also modulate this or other critical cellular signaling pathways.
Conclusion and Future Directions
2-Nitrovanillin and its analogs, particularly Schiff bases, represent a promising class of compounds with demonstrable antimicrobial and anticancer activities. This guide has provided a framework for their systematic biological screening, emphasizing the importance of robust experimental design and data interpretation.
Future research should focus on:
-
Elucidating detailed mechanisms of action: Investigating the specific molecular targets and signaling pathways modulated by 2-Nitrovanillin analogs.
-
Structure-Activity Relationship (SAR) studies: Synthesizing a broader range of analogs to establish clear relationships between chemical structure and biological activity, which will guide the design of more potent and selective compounds.
-
In vivo studies: Evaluating the efficacy and safety of the most promising candidates in animal models to assess their therapeutic potential in a physiological context.
By adopting a rigorous and scientifically sound approach, the full therapeutic potential of this versatile chemical scaffold can be unlocked.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 4. turkjps.org [turkjps.org]
- 5. thaiscience.info [thaiscience.info]
- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the antineoplasticity of Schiff bases containing 5-nitrofuran and pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ijper.org [ijper.org]
- 13. researchgate.net [researchgate.net]
yield comparison for different synthetic routes to "4-Hydroxy-3-methoxy-2-nitrobenzaldehyde"
For researchers and professionals in drug development and fine chemical synthesis, the efficient production of highly functionalized aromatic compounds is a cornerstone of innovation. 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules, presents a unique synthetic challenge due to its specific substitution pattern.[1][2] This guide provides an in-depth comparison of the primary synthetic methodologies for this target molecule, offering detailed protocols, mechanistic insights, and a critical evaluation of yield efficiencies to inform your synthetic strategy.
Introduction: The Synthetic Value of a Polysubstituted Benzaldehyde
This compound serves as a critical building block, primarily due to the strategic placement of its functional groups. The ortho-nitro group, relative to the aldehyde, is a key feature for subsequent chemical transformations, including reductions to form amino derivatives or participation in cyclization reactions. The adjacent methoxy and hydroxyl groups, derived from the readily available starting material vanillin, offer further sites for modification. This guide will focus on the most prevalent and practical synthetic approaches, evaluating them on the basis of yield, operational simplicity, and scalability.
Route 1: Nitration of Vanillin Acetate Followed by Hydrolysis
This two-step approach is arguably the most common and highest-yielding method reported for the synthesis of this compound. The strategy hinges on the protection of the phenolic hydroxyl group of vanillin as an acetate ester prior to nitration. This initial step is crucial for directing the regioselectivity of the nitration and preventing oxidative side reactions.
Causality of Experimental Design
The acetylation of the phenolic hydroxyl group to form 4-acetoxy-3-methoxybenzaldehyde (vanillin acetate) is a critical strategic decision. The powerful activating and ortho-, para-directing effect of the free hydroxyl group would lead to a mixture of products, including the undesired 5-nitrovanillin, and potential oxidative degradation of the ring under harsh nitrating conditions.[3][4] The acetyl group is less activating and, while still an ortho-, para-director, its steric bulk helps to favor nitration at the less hindered C2 position, ortho to the methoxy group and meta to the aldehyde. The subsequent deprotection via alkaline hydrolysis is a straightforward and typically high-yielding transformation.
Experimental Protocols
Step 1: Nitration of 4-Acetoxy-3-methoxybenzaldehyde
-
Protocol: A solution of 4-acetoxy-3-methoxybenzaldehyde (vanillin acetate) (0.1 mol) in a suitable solvent like chloroform is cooled to between -20°C and -10°C.[2]
-
Fuming nitric acid (60 mL) is added portion-wise while maintaining the low temperature.[2]
-
The reaction mixture is stirred at a temperature between 0-5°C for a designated period.[2]
-
Upon completion, the reaction mixture is poured into ice water with vigorous stirring.[2]
-
The precipitated crude product, 4-acetoxy-3-methoxy-2-nitrobenzaldehyde, is collected by filtration and washed.[2]
-
Yield: This step is reported to yield approximately 83%, though this may include isomeric impurities that are addressed in subsequent purification or hydrolysis steps.[2]
Step 2: Hydrolysis of 4-Acetoxy-3-methoxy-2-nitrobenzaldehyde
-
Protocol: The crude 4-acetoxy-3-methoxy-2-nitrobenzaldehyde (4.72 moles) is added in portions to a freshly prepared 33% (w/w) sodium hydroxide solution (4.5 liters).[5]
-
The resulting slurry is heated on a steam bath at 75°C for 10 minutes.[5]
-
The mixture is then diluted with 5 liters of water.[5]
-
The reaction is acidified with 6 N hydrochloric acid while cooling.[5]
-
The precipitated product, this compound, is collected by filtration and washed with water.[5]
-
Yield: This hydrolysis step proceeds with a high yield of approximately 85%.[5]
Overall Yield and Evaluation
The calculated overall yield for this two-step process is approximately 70.5% . This route is highly efficient and reliable, utilizing readily available starting materials. The protection-nitration-deprotection sequence provides excellent control over regioselectivity, leading to a high yield of the desired product.
Workflow Visualization
Caption: Nitration of protected vanillin route.
Route 2: Formylation of 2-Nitroguaiacol
An alternative strategy involves the initial synthesis of 2-nitroguaiacol (2-methoxy-6-nitrophenol) followed by the introduction of the aldehyde functional group. This approach is conceptually more direct for the C-C bond formation but often suffers from lower yields and more challenging reaction conditions compared to Route 1. The two primary methods for formylation of phenols are the Duff reaction and the Reimer-Tiemann reaction.
A. Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium to introduce an aldehyde group ortho to a phenolic hydroxyl group.[6][7]
-
Mechanistic Insight: The reaction proceeds via the generation of an iminium ion electrophile from HMTA, which attacks the electron-rich phenol ring.[7] For 2-nitroguaiacol, the starting material is already deactivated by the electron-withdrawing nitro group, which is expected to significantly lower the reaction efficiency. The reaction typically requires heating and gives low to moderate yields, often in the range of 15-20% for simple phenols.[6][8]
-
Projected Protocol (General):
-
2-Nitroguaiacol and hexamethylenetetramine are heated (e.g., 150-160°C) in a solvent such as anhydrous glycerol with an acid catalyst like glyceroboric acid.[9]
-
The reaction mixture is heated for several hours.
-
The mixture is then cooled and hydrolyzed with dilute sulfuric acid.[9]
-
The product is isolated, often by steam distillation.[9]
-
-
Expected Yield: Given the deactivating nature of the nitro group and the generally low yields of the Duff reaction, the expected yield for the formylation of 2-nitroguaiacol is anticipated to be low (<20%) . This makes it a less synthetically viable option for large-scale production compared to Route 1.
B. Reimer-Tiemann Reaction
This reaction achieves ortho-formylation of phenols using chloroform in a strong basic solution.[10][11]
-
Mechanistic Insight: The key reactive species is dichlorocarbene (:CCl2), generated in situ from chloroform and a strong base like sodium hydroxide.[10][12][13][14] The phenoxide ion attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. The presence of the deactivating nitro group on the 2-nitroguaiacol starting material would again be expected to impede the electrophilic aromatic substitution step, leading to poor yields.
-
Projected Protocol (General):
-
2-Nitroguaiacol is dissolved in an aqueous solution of a strong base (e.g., 10-40% NaOH).[13]
-
Chloroform is added in excess, and the biphasic mixture is heated (e.g., 60-70°C) with vigorous stirring for several hours.[12][13]
-
After the reaction, the mixture is cooled, and the excess chloroform is removed.
-
The aqueous solution is acidified to precipitate the product.
-
-
Expected Yield: The Reimer-Tiemann reaction is notorious for modest yields even with activated phenols. For a deactivated substrate like 2-nitroguaiacol, the yield is expected to be very low , rendering this route inefficient for practical synthesis of the target molecule.
Workflow Visualization
Caption: Formylation of 2-nitroguaiacol routes.
Comparison Summary
| Synthetic Route | Key Steps | Starting Material | Overall Yield | Advantages | Disadvantages |
| Route 1 | 1. Acetylation2. Nitration3. Hydrolysis | Vanillin | ~70.5% | High yield, reliable, good regiocontrol, readily available starting material. | Multi-step process involving protection and deprotection. |
| Route 2A (Duff) | 1. Nitration2. Formylation | Guaiacol | Low (<20%) | Fewer steps than Route 1 if starting from guaiacol. | Very low yield, harsh reaction conditions, deactivated substrate.[6][8] |
| Route 2B (Reimer-Tiemann) | 1. Nitration2. Formylation | Guaiacol | Very Low | Fewer steps than Route 1 if starting from guaiacol. | Extremely low yield, use of hazardous chloroform, deactivated substrate.[15] |
Conclusion and Recommendation
Based on a thorough review of established synthetic methodologies, the nitration of vanillin acetate followed by hydrolysis (Route 1) stands out as the most efficient and highest-yielding pathway to this compound. This method provides excellent control over the regioselectivity of the nitration step, a critical factor for achieving a high purity of the desired isomer. The overall yield of approximately 70.5% is significantly higher than what can be realistically expected from the formylation of a deactivated precursor like 2-nitroguaiacol via the Duff or Reimer-Tiemann reactions.
For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, Route 1 is the unequivocally recommended approach. While direct formylation methods (Route 2) appear more atom-economical on paper, their practical application is severely limited by poor yields due to the electronic deactivation of the aromatic ring by the nitro group.
References
- 1. This compound [myskinrecipes.com]
- 2. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 11. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 12. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
A Guide to the Proper Disposal of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (2-Nitrovanillin)
As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The proper handling and disposal of chemical reagents are foundational to a safe and sustainable laboratory environment. This guide provides a comprehensive, step-by-step protocol for the disposal of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (CAS No. 2450-26-2), a compound also known as 2-Nitrovanillin.[1] This material is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and dyes.[2][3] However, its inherent hazards necessitate a rigorous and informed disposal process.
This document moves beyond a simple checklist, explaining the causality behind each procedural step. The protocols described are designed as a self-validating system, ensuring that safety and regulatory compliance are intrinsically linked.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific risks associated with this compound is the critical first step in defining a safe disposal pathway. The primary hazards are dictated by its chemical structure, which includes a nitro group on an aromatic aldehyde backbone.
Nitroaromatic compounds, as a class, are known for their potential toxicity and thermal instability.[4] While this compound is mono-nitrated and a stable solid at room temperature, it is crucial to handle it with the respect due to its chemical family.[4][5] The Globally Harmonized System (GHS) classification provides the most direct insight into its documented hazards.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed.[1] |
| Skin Sensitization | H317 | Warning | May cause an allergic skin reaction.[1] |
| Potential Eye Irritation | H319 | Warning | Based on data for related nitroaromatic aldehydes, it should be assumed to cause serious eye irritation.[6][7][8] |
| Potential Aquatic Hazard | H402 | (None) | Based on data for similar structures, it may be harmful to aquatic life.[6] |
The acute oral toxicity (H301) is the most significant concern and is the primary driver for classifying this substance as hazardous waste. The potential for skin sensitization (H317) dictates the stringent requirements for personal protective equipment.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensuring personal safety through correct handling and appropriate PPE is paramount. All handling of the solid material or its containers should occur within a well-ventilated area, preferably inside a certified chemical fume hood to minimize any risk of inhalation.[9][10] Care must be taken to avoid the generation of dust.[6][9]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. | Protects eyes from contact with airborne dust particles or accidental splashes.[7][9] |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact, mitigating the risk of an allergic skin reaction (H317).[1] Contaminated gloves must be disposed of as hazardous waste.[11] |
| Body Protection | A buttoned laboratory coat. | Protects skin and personal clothing from contamination.[9] |
| Respiratory Protection | A NIOSH-approved dust respirator (e.g., N95). | Recommended if handling significant quantities of the powder outside of a chemical fume hood.[9] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. This chemical must be treated as hazardous waste .[9][12]
Step 1: Waste Identification and Segregation This compound is classified as toxic hazardous waste. It must be segregated from all other waste streams, including non-hazardous trash and other chemical waste types. Never mix this compound with other waste materials. [6][9] Mixing can lead to unknown and dangerous chemical reactions.
Step 2: Containerization The ideal waste container is the original manufacturer's bottle.[6] If this is not feasible, use a clearly designated, compatible, and sealable container. The container must be in good condition, with a tightly closing lid to prevent any release.
Step 3: Labeling Properly label the waste container. The label must be legible, durable, and securely affixed. It should include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "2450-26-2"
-
The relevant GHS hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for skin sensitizer).
Step 4: Temporary On-Site Storage Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility. This area must be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[4][5][13]
Step 5: Final Disposal The final disposal must be carried out by a licensed professional waste disposal service.[11] Contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup. Provide them with a full and accurate description of the waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][11]
Spill Management
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
-
Minor Spills: For small spills of the solid powder, first ensure there are no ignition sources nearby.[9] While wearing the appropriate PPE, carefully sweep or scoop the material into a suitable container for hazardous waste disposal.[5][9] Clean the affected area with a damp cloth or paper towels. All cleanup materials, including contaminated gloves, must be placed in the hazardous waste container.[9]
-
Major Spills: For larger spills, evacuate the immediate area and alert your laboratory supervisor and institutional EH&S department.[9] Restrict access to the area and await the arrival of trained emergency response personnel.
Disposal Workflow Diagram
The following diagram outlines the logical decision-making process for the proper disposal of this compound.
Disposal workflow for this compound.
By adhering to this structured and scientifically-grounded disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the core principles of a responsible laboratory safety culture.
References
- 1. Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | C8H7NO5 | CID 96959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2450-26-2 [chemicalbook.com]
- 3. 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. benchchem.com [benchchem.com]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. bio.vu.nl [bio.vu.nl]
- 13. fishersci.com [fishersci.com]
Mastering the Handling of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde: A Guide to Safety and Operational Excellence
For researchers engaged in the nuanced fields of organic synthesis and drug development, the safe and effective handling of specialized reagents is paramount. This guide provides an in-depth operational plan for 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (also known as 2-Nitrovanillin), a key intermediate. By moving beyond mere procedural steps, we delve into the rationale behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.
Immediate Safety Profile: Understanding the Risks
This compound (CAS No. 2450-26-2) is a solid organic compound that demands careful handling due to its toxicological profile.[1] The primary hazards associated with this chemical are significant and warrant immediate attention before any laboratory work commences.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as acutely toxic if swallowed and as a skin sensitizer.[2] It is also recognized to cause skin and eye irritation. The presence of the nitro group on the aromatic ring can enhance its reactivity and toxicological properties compared to its non-nitrated analogue, vanillin.
Table 1: GHS Hazard and Precautionary Information
| Hazard Class | GHS Code | Statement | Precautionary Codes |
| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed.[2] | P264, P270, P301+P316, P330, P405, P501 |
| Skin Sensitization (Category 1) | H317 | May cause an allergic skin reaction.[2] | P261, P272, P280, P302+P352, P333+P317, P362+P364 |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[3] | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[3] | P280, P305+P351+P338, P337+P313 |
The causality behind these classifications lies in the molecule's structure. The aldehyde group can react with biological macromolecules, while the nitroaromatic system can undergo metabolic activation to reactive species, contributing to its toxicity. The phenolic hydroxyl group and methoxy group also influence its reactivity and interaction with biological systems.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is a critical control measure to prevent exposure.[4][5]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves provide good splash protection for incidental contact. For prolonged handling or in situations with a higher risk of direct contact, consider double-gloving or using thicker, more robust gloves such as butyl rubber. Always inspect gloves for any signs of degradation or perforation before use.[6]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against dust particles and potential splashes.[7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes, such as during bulk handling or dissolution.
-
Body Protection: A laboratory coat is the minimum requirement. For procedures with a higher potential for contamination, a chemically resistant apron or a disposable coverall should be worn over the lab coat.
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[8] If a fume hood is not available or if there is a risk of generating significant airborne dust, a NIOSH-approved respirator with a particulate filter (N95 or better) is required.
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for maintaining safety and experimental integrity.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the manufacturer's label is intact and legible.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The recommended storage temperature is between 2-8°C under an inert atmosphere.
-
Weighing and Handling:
-
Always conduct weighing and handling operations within a chemical fume hood to control dust.
-
Before handling, ensure all required PPE is correctly donned.
-
Use dedicated, clean spatulas and weighing boats.
-
To minimize dust generation, handle the solid material gently. Avoid any actions that could cause it to become airborne.
-
After weighing, securely close the primary container.
-
-
Experimental Use:
-
When adding the compound to a reaction vessel, do so carefully to prevent splashing.
-
Ensure the experimental setup is within a fume hood or has adequate local exhaust ventilation.
-
Be aware of the reaction conditions and potential for exothermic events, especially when reacting with strong reagents.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
Solid Waste: Collect any unused this compound and any grossly contaminated disposable items (e.g., weighing boats, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.[10]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organic waste. Do not mix with incompatible waste streams.[11]
-
Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[12]
-
-
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]
-
Keep waste containers securely closed when not in use.
-
Store waste in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash.[12]
-
By adhering to these detailed safety and handling protocols, researchers can confidently and responsibly utilize this compound in their work, fostering a secure and productive research environment.
References
- 1. CAS 2450-26-2: this compound [cymitquimica.com]
- 2. Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | C8H7NO5 | CID 96959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
